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  • Product: 4-Methylquinolin-7-ol
  • CAS: 15463-09-9

Core Science & Biosynthesis

Foundational

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 4-Methylquinolin-7-ol: Structure, Properties, and Synthesis The quinoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methylquinolin-7-ol: Structure, Properties, and Synthesis

The quinoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are ubiquitous in nature and have been the foundation for a multitude of synthetic therapeutic agents.[1][2] From the potent antimalarial activity of quinine to the broad-spectrum efficacy of fluoroquinolone antibiotics, the quinoline framework offers a versatile platform for drug design.[3][4] This guide focuses on a specific derivative, 4-Methylquinolin-7-ol, providing a comprehensive technical overview for researchers in organic synthesis and drug development. We will delve into its chemical architecture, physicochemical properties, plausible synthetic routes, and potential as a valuable building block for novel bioactive compounds.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 4-methylquinolin-7-ol

  • Molecular Formula: C₁₀H₉NO

  • Molecular Weight: 159.19 g/mol

  • CAS Number: A specific CAS registry number for 4-Methylquinolin-7-ol is not readily found in major chemical databases, suggesting it is a novel or less-common research chemical. Researchers synthesizing this compound should perform thorough characterization.

  • Synonyms: 7-Hydroxy-4-methylquinoline, 7-Hydroxylepidine

Chemical Structure

The structure consists of a quinoline core with a methyl group at position C4 and a hydroxyl group at position C7. The phenolic hydroxyl group imparts acidic properties and serves as a key site for further functionalization.

Caption: 2D structure and numbering of 4-Methylquinolin-7-ol.

Physicochemical and Spectroscopic Profile

While specific experimental data for 4-Methylquinolin-7-ol is limited, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical Properties (Predicted)
PropertyPredicted Value/ObservationRationale / Comparative Compound
Appearance Off-white to light tan solidHydroxyquinolines are typically crystalline solids.
Melting Point >200 °CThe related 4-methylquinolin-2-ol melts at 221-223 °C.[5] The strong hydrogen bonding from the -OH group and planar structure suggest a high melting point.
Boiling Point >300 °CHigh melting point suggests a correspondingly high boiling point.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol).The hydroxyl group increases polarity compared to 4-methylquinoline, but the bicyclic aromatic core limits water solubility.[6][7]
pKa ~8-9 (phenolic proton), ~5 (protonated quinoline N)The pKa of the phenolic -OH is expected to be slightly lower than phenol (~10) due to the electron-withdrawing nature of the quinoline ring. The quinoline nitrogen is basic, similar to 4-methylquinoline (pKa 5.67).[8]
LogP ~2.2 - 2.5Lower than 4-methylquinoline (LogP = 2.61)[6] due to the introduction of the polar hydroxyl group.
Predicted Spectroscopic Signature

Spectroscopic analysis is essential for the unambiguous confirmation of the structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The aromatic region (δ 7.0-8.5 ppm) will be complex due to the substitution pattern.

    • Methyl Protons (-CH₃): A sharp singlet around δ 2.5-2.7 ppm.

    • Aromatic Protons (H2, H3, H5, H6, H8): Doublets and singlets (or narrow doublets) between δ 7.0 and 8.5 ppm. The proton at H2 will likely be downfield due to the influence of the nitrogen atom.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration (typically δ 9-11 ppm in DMSO-d₆).

  • ¹³C NMR Spectroscopy: The carbon spectrum will display ten distinct signals.

    • Methyl Carbon: An upfield signal around δ 18-22 ppm.

    • Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group (C7) would appear significantly downfield (~δ 155-160 ppm), while the carbon attached to the nitrogen (C8a) and C2 would also be downfield.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad, strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.

    • Aromatic C-H Stretch: Medium intensity peaks just above 3000 cm⁻¹.

    • C=C and C=N Stretch: Strong bands in the 1500-1620 cm⁻¹ region, typical for the quinoline ring system.

    • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak at m/z = 159, corresponding to the molecular weight of the compound.

    • Fragmentation: A significant fragment at m/z = 142 ([M-H]⁺) is expected.[9] Another characteristic fragmentation for quinolines is the loss of HCN, which would lead to a fragment at m/z = 132 ([M-HCN]⁺).

Synthesis and Chemical Reactivity

Strategic Synthesis: The Combes Reaction

The most direct and logical approach to synthesize 4-Methylquinolin-7-ol is the Combes quinoline synthesis .[10][11] This acid-catalyzed reaction involves the condensation of an aromatic amine with a β-diketone.

Causality in Synthetic Design:

  • Choice of Reactants: To achieve the target molecule, 3-aminophenol is selected as the aromatic amine and acetylacetone (pentane-2,4-dione) is the required β-diketone.

  • Regioselectivity: The cyclization of the intermediate onto the aromatic ring of 3-aminophenol is directed by the activating, ortho-para directing hydroxyl group. Cyclization will occur para to the -OH group (at C6 of the aminophenol) rather than the sterically hindered and less activated C2 position. This regiochemical outcome is crucial for forming the desired 7-hydroxy isomer.

  • Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is required to catalyze both the initial condensation/dehydration and the final electrophilic aromatic cyclization and dehydration steps.[12][13]

Reaction Mechanism: Combes Synthesis of 4-Methylquinolin-7-ol

The mechanism proceeds through two primary stages: enamine formation followed by acid-catalyzed cyclization and aromatization.

G cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Cyclization & Aromatization A 3-Aminophenol + Acetylacetone B Schiff Base Intermediate A->B - H₂O C Enamine Intermediate B->C Tautomerization D Protonated Enamine C->D Protonation (H⁺) E Cyclized Intermediate (Electrophilic Attack) D->E Ring Closure F Dehydrated Intermediate E->F - H₂O G 4-Methylquinolin-7-ol F->G Aromatization (-H⁺)

Caption: Key stages in the Combes synthesis of 4-Methylquinolin-7-ol.

  • Enamine Formation: 3-Aminophenol attacks one of the carbonyls of acetylacetone, followed by dehydration to form a Schiff base, which tautomerizes to the more stable conjugated enamine intermediate.

  • Acid-Catalyzed Cyclization: The enamine is protonated by the strong acid catalyst. This activates the molecule for an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the iminium carbon.

  • Dehydration and Aromatization: The resulting cyclized intermediate undergoes dehydration (loss of water) to form a dihydroquinoline, which then rapidly aromatizes to yield the stable 4-Methylquinolin-7-ol product.

Biological and Pharmacological Significance

While direct studies on 4-Methylquinolin-7-ol are scarce, the structural motifs present—the quinoline core and the phenolic hydroxyl group—are strongly associated with a wide range of biological activities.[14] This makes the compound a highly attractive candidate for screening in drug discovery programs.

  • Anticancer Potential: Many quinoline derivatives exhibit potent anticancer activity by mechanisms such as tyrosine kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[14] The 7-hydroxy position is particularly interesting, as it mimics the hydroxyl group placement in some coumarin-based anticancer agents.[15]

  • Antimicrobial and Antifungal Activity: The quinolone scaffold is the basis for a major class of antibiotics.[4] Hydroxyquinolines, such as 8-hydroxyquinoline, are well-known chelating agents and exhibit broad antimicrobial properties. It is plausible that 4-Methylquinolin-7-ol could display similar activities.

  • Anti-inflammatory Activity: Quinolines can modulate key inflammatory pathways, and phenolic compounds are often potent antioxidants, suggesting a potential role in treating inflammatory conditions.[2]

  • Scaffold for Further Synthesis: The phenolic -OH group provides a convenient handle for derivatization via etherification or esterification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Proposed Synthesis of 4-Methylquinolin-7-ol via Combes Reaction

This protocol is a representative procedure based on the Combes synthesis and should be performed with appropriate safety precautions by trained personnel.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-aminophenol (1.0 eq) and acetylacetone (1.1 eq).

  • Initial Condensation: Gently heat the mixture to 100-110 °C for 1 hour. This allows for the initial formation of the enamine intermediate with the removal of water.

  • Acid-Catalyzed Cyclization: Allow the mixture to cool slightly. Cautiously, and in portions, add concentrated sulfuric acid (H₂SO₄) (approx. 3-4 times the weight of the 3-aminophenol) while cooling the flask in an ice-water bath to manage the exothermic reaction.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 120-130 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to yield pure 4-Methylquinolin-7-ol.

Characterization Workflow

A systematic approach is required to confirm the identity and purity of the synthesized product.

G start Synthesized Crude Product tlc 1. TLC Analysis (Check for purity and Rf value) start->tlc purify 2. Purification (Recrystallization or Column Chromatography) tlc->purify nmr_h 3a. ¹H NMR (Confirm proton environment) purify->nmr_h nmr_c 3b. ¹³C NMR (Confirm carbon skeleton) purify->nmr_c ms 4. Mass Spectrometry (Confirm Molecular Weight m/z = 159) nmr_h->ms nmr_c->ms ir 5. IR Spectroscopy (Confirm -OH and quinoline functional groups) ms->ir end Pure, Characterized 4-Methylquinolin-7-ol ir->end

Caption: Workflow for the purification and characterization of 4-Methylquinolin-7-ol.

Safety and Handling

As 4-Methylquinolin-7-ol is a research chemical without extensive toxicological data, it must be handled with care, assuming it is hazardous. Safety protocols should be based on structurally similar compounds.[16][17][18]

  • Hazard Identification:

    • Harmful if swallowed or in contact with skin.[17]

    • Causes skin and serious eye irritation.[18]

    • May cause respiratory irritation.[18]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[19]

    • Avoid breathing dust, fumes, or vapors.[18]

    • Avoid contact with skin, eyes, and clothing.[16]

    • Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Some quinoline derivatives are light-sensitive; storage in an amber vial or a dark location is recommended.[16]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[18]

References

Click to expand
  • Bharti A, Bijauliya RK, Yadav A, Suman. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. 2022; 12(4):PageNo. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. World Journal of Pharmaceutical and Life Sciences. 2025.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2025. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics. 2025. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Electronic Supporting Inform
  • Quinoline – Knowledge and References. Taylor & Francis Online.
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • 4-Methylquinoline. PubChem. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Combes quinoline synthesis. Google Arts & Culture.
  • 4-methylquinoline - Safety D
  • Safety data sheet.
  • material safety d
  • Doebner-Miller Reaction. SynArchive. [Link]

  • Doebner-von Miller reaction. Semantic Scholar.
  • Combes Quinoline Synthesis. Merck Index. 1888.
  • Safety D
  • 4-Hydroxy-2-methylquinoline - SAFETY D
  • 4-Methylquinoline CAS# 491-35-0: Odor profile, Molecular properties, Suppliers & Regul
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. 2016. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • 4-methylquinoline CAS#: 491-35-0. ChemicalBook.
  • Quinoline, 4-methyl-. NIST WebBook. [Link]

  • Quinoline, 4-methyl-. NIST WebBook. [Link]

  • 4-methylquinolin-2-ol. Chemsrc. 2025.
  • 2(1H)-Quinolinone, 4-methyl-. NIST WebBook. [Link]

  • 4-Methylquinoline-7-carboxylic acid. ChemScene.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Molecules. 2021.
  • 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. PubMed. 2013. [Link]

  • Cas 607-66-9,2-HYDROXY-4-METHYLQUINOLINE. lookchem.
  • Synthesis of 4-quinolones. Organic Chemistry Portal.
  • Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)...
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences.
  • Unveiling 2,7-Dihydroxy-4-Methylquinoline: Your Essential Pharmaceutical Intermedi
  • Quinoline, 4-methyl-. NIST WebBook. [Link]

  • An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. Benchchem.
  • Bioactivity of 7-Hydroxy 4-Methyl Coumarin. International Journal of Current Microbiology and Applied Sciences. 2019.
  • In-Depth Technical Guide on the Biological Activity of 7-Hydroxy-3,4-Dimethylcoumarin Deriv

Sources

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of 4-Methylquinolin-7-ol: A Technical Guide

Executive Summary 4-Methylquinolin-7-ol (CAS: 15463-09-9), a core derivative of the 7-hydroxyquinoline (7HQ) family, serves as a premier model system for studying thermodynamic stability, proton-transfer tautomerism, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylquinolin-7-ol (CAS: 15463-09-9), a core derivative of the 7-hydroxyquinoline (7HQ) family, serves as a premier model system for studying thermodynamic stability, proton-transfer tautomerism, and molecular switch engineering[1]. In drug development and advanced materials science, understanding the thermodynamic boundaries of its enol-keto equilibrium is critical. This guide synthesizes the physicochemical principles, thermodynamic parameters, and validated experimental protocols required to characterize the stability of 4-Methylquinolin-7-ol and its derivatives (such as the "molecular crane" 7-hydroxy-4-methylquinoline-8-carbaldehyde)[2][3].

The Thermodynamic Landscape of Tautomerization

The structural stability of 4-Methylquinolin-7-ol is defined by a delicate thermodynamic balance between its enol (7-quinolinol) and keto (7(1H)-quinolinone) tautomers.

Ground-State Thermodynamics

In the electronic ground state ( S0​ ), the enol form is thermodynamically dominant in nonpolar environments (e.g., cyclohexane, benzene) due to the preservation of aromaticity in the quinoline ring. However, the introduction of polar or protic solvents shifts the equilibrium. The keto tautomer is stabilized via intermolecular hydrogen bonding, effectively lowering its relative Gibbs free energy ( ΔG )[3][4].

Excited-State Intramolecular Proton Transfer (ESIPT)

Upon UV excitation, the thermodynamic landscape inverts. The electron density shifts significantly, increasing the acidity of the hydroxyl group and the basicity of the quinoline nitrogen. This triggers an ultrafast (< 100 fs) Excited-State Intramolecular Proton Transfer (ESIPT)[2][5]. When functionalized with a carbaldehyde group (e.g., 7-hydroxy-4-methylquinoline-8-carbaldehyde), the molecule acts as a "molecular crane," facilitating long-range proton transfer. Excitation at λ>295 nm drives the forward proton transfer, while irradiation at λ>360 nm can partially reverse the phototransformation, demonstrating a bistable thermodynamic system[3][6].

ESIPT_Pathway N1 Enol (S0) Ground State N2 Enol (S1) Excited State N1->N2 UV (λ > 295 nm) N3 Keto (S1) Excited State N2->N3 ESIPT (< 100 fs) N4 Keto (S0) Ground State N3->N4 Fluorescence N4->N1 Thermal Relaxation

Thermodynamic cycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Self-Association and Hydrogen-Bonded Complexes

The thermodynamic stability of 4-Methylquinolin-7-ol is heavily influenced by self-association. In nonpolar solvents, the compound forms cyclic dimers mediated by dual hydrogen bonds.

  • Dimerization Thermodynamics: The formation of the cyclic dimer is a spontaneous, exergonic process at room temperature. The sum of the free energy of dimerization ( ΔG1​ ) dictates the equilibrium state[2].

  • Solvent-Mediated Complexes: In ethers or alcohols, 4-Methylquinolin-7-ol forms 1:1 or 1:2 complexes with solvent molecules. For instance, a complex with two water molecules facilitates a triple proton transfer mechanism in the excited state, where the proton acceptance by water is the rate-determining step[7][8].

Quantitative Thermodynamic Data Summary

The following table synthesizes the typical thermodynamic parameters associated with 7-hydroxyquinoline derivatives under varying conditions[2][4][8]:

Thermodynamic PropertyValue / RangeExperimental Conditions
Ground-State Enol-Keto ΔG +3.5 to +5.2 kcal/molNonpolar solvent (e.g., Cyclohexane), 298 K
ESIPT Kinetic Rate <100 fsUV Excitation ( λ>295 nm), Vacuum/Matrix
Dimerization Constant ( Ka​ ) 102−103 M −1 Benzene, 298 K
Water Complex Formation ( Kf​ ) 11−69 M −2 Diethyl ether / Di-n-propyl ether, 298 K

Experimental Methodologies for Thermodynamic Profiling

To accurately determine the thermodynamic stability of 4-Methylquinolin-7-ol, one must isolate intrinsic molecular properties from environmental artifacts. The following protocols represent the gold standard in the field, designed as self-validating systems.

Protocol A: Low-Temperature Argon Matrix Isolation

Purpose: To eliminate intermolecular hydrogen bonding and thermally driven collisions, allowing for the precise measurement of intrinsic enol-keto stability[3][6]. Causality: At 10 K, thermal energy is insufficient to overcome tautomerization barriers, freezing the equilibrium. This allows selective photo-irradiation to map the potential energy surface without solvent interference.

  • Sublimation: Heat solid 4-Methylquinolin-7-ol to 120°C under a high vacuum ( 10−6 mbar) to generate a monomeric vapor.

  • Co-deposition: Co-deposit the vapor with a vast excess of high-purity Argon gas onto a CsI window cooled to 10 K using a closed-cycle helium cryostat.

  • Baseline IR/UV-Vis: Record the baseline FTIR and UV-Vis spectra to confirm the exclusive presence of the enol tautomer.

  • Photo-Irradiation: Irradiate the matrix with a tunable UV source at λ=295 nm. Monitor the decay of enol bands and the rise of keto bands.

  • Reversibility Check: Irradiate at λ=360 nm to induce the reverse reaction. The recovery of the initial spectrum validates the bistable thermodynamic nature of the system.

Protocol B: Solvent-Dependent NMR and Fluorescence Titration

Purpose: To extract the Gibbs free energy of association ( ΔGassoc​ ) and tautomeric equilibrium constants in solution[4][9]. Causality: By incrementally increasing the concentration of a proton donor/acceptor (e.g., methanol) in a nonpolar solvent, the shift in NMR signals and fluorescence emission directly correlates to the mole fraction of the hydrogen-bonded complex.

  • Stock Preparation: Prepare a 0.1 mM stock solution of 4-Methylquinolin-7-ol in anhydrous cyclohexane.

  • Titration Series: Prepare 10 samples with increasing concentrations of anhydrous methanol (0 to 0.5 M).

  • Spectroscopic Acquisition:

    • Fluorescence: Excite at the isosbestic point determined via UV-Vis. Record the dual emission spectra (enol emission at ~380 nm, keto emission at ~520 nm).

    • NMR: Record 1H NMR spectra, focusing on the chemical shift of the hydroxyl proton and the aromatic ring protons.

  • Data Validation: Plot the reciprocal fluorescence intensity versus [Methanol]−2 . A linear fit confirms a 1:2 stoichiometric complex. Cross-reference the association constants derived from NMR and fluorescence; convergence of these values validates the absence of photobleaching or dynamic quenching artifacts.

Protocol_Logic S1 Sample Prep 4-Methylquinolin-7-ol S2 Argon Matrix (10 K) Isolate Monomers S1->S2 Intrinsic Stability S3 Solvent Titration Modulate H-Bonds S1->S3 Environmental Effects S4 Spectroscopy UV-Vis / NMR / IR S2->S4 S3->S4 S5 Data Synthesis ΔG & Ka Extraction S4->S5 Cross-Validation

Experimental workflow for thermodynamic profiling and cross-validation.

References

  • 15463-09-9 | MFCD22100100 | 4-Methylquinolin-7-ol, Aaronchem,
  • Thermodynamic cycle of a dimerization model reaction, driven by strong...
  • Photoinduced Long-Distance Hydrogen-Atom Transfer in Molecules with a 7-Hydroxyquinoline Frame...
  • Proton-Transfer Tautomerism of 7-Hydroxyquinolines Mediated by Hydrogen-Bonded Complexes, The Journal of Physical Chemistry A,
  • Triple proton transfer of excited 7-hydroxyquinoline along a hydrogen-bonded water Chain...
  • A Bistable Molecular Switch Driven by Photoinduced Hydrogen-Atom Transfer, ResearchG
  • Michal RODE | Professor (Assistant) | PhD, dr hab.

Sources

Foundational

4-Methylquinolin-7-ol solubility in organic solvents vs water

Physicochemical Profiling of 4-Methylquinolin-7-ol: Solubility Dynamics in Organic Solvents vs. Aqueous Media As a Senior Application Scientist navigating the complex landscape of drug development and synthetic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 4-Methylquinolin-7-ol: Solubility Dynamics in Organic Solvents vs. Aqueous Media

As a Senior Application Scientist navigating the complex landscape of drug development and synthetic chemistry, I often encounter molecules whose physical properties defy simple categorization. 4-Methylquinolin-7-ol (CAS 15463-09-9)[1] is a prime example. It is not merely a static solute; it is a dynamic chemical system. Understanding its solubility requires looking beyond basic partition coefficients and examining the profound impact of solvent-mediated tautomerization.

This technical guide dissects the solubility behavior of 4-Methylquinolin-7-ol, providing researchers with the mechanistic insights and validated protocols necessary to manipulate this compound effectively in both analytical and synthetic workflows.

Mechanistic Foundations: Tautomerism and Solvation

The solubility of 4-Methylquinolin-7-ol is fundamentally dictated by its ability to undergo both ground-state and excited-state proton transfer. The molecule possesses two critical sites: a proton-donating hydroxyl group at the C7 position and a proton-accepting quinoline nitrogen.

The Aqueous Anomaly: Proton Relay and Zwitterion Formation In aqueous media, 4-Methylquinolin-7-ol exhibits poor intrinsic solubility at neutral pH. However, water does not act as a simple passive solvent. Spectroscopic and molecular dynamics studies on closely related 7-hydroxyquinoline systems reveal that water molecules actively participate in the molecule's structural equilibrium[2]. Specifically, a "water wire"—typically consisting of three hydrogen-bonded water molecules—bridges the C7-hydroxyl and the quinoline nitrogen. This bridge facilitates a proton relay mechanism, stabilizing the highly polar keto/zwitterion tautomer (7(1H)-quinolinone form)[2]. While this increases the polarity of the molecule, the strong intermolecular hydrogen bonding and stable crystal lattice energy of the solid state keep its overall aqueous solubility low.

Organic Solvents: Enol Stabilization In aprotic organic solvents such as Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO), the lack of a protic network prevents this water-bridged proton relay. Consequently, the molecule remains overwhelmingly in its less polar, highly organic-soluble enol form (7-quinolinol)[3]. In protic organic solvents like methanol, the molecule can form cyclic hydrogen-bonded complexes, leading to moderate-to-high solubility[4].

Tautomerization A Enol Tautomer (7-Quinolinol form) B Water-Bridged Intermediate A->B Aqueous Solvation (Proton Relay) C Keto/Zwitterion (7(1H)-Quinolinone) B->C Proton Transfer C->A Aprotic Solvents (THF, DMSO)

Solvent-driven tautomerization pathway of 4-Methylquinolin-7-ol.

Comparative Solubility Profile

To guide solvent selection for assay development and chemical synthesis, the quantitative solubility data of 4-Methylquinolin-7-ol across various media is summarized below.

Solvent SystemSolubility ClassEstimated Range (mg/mL)Dominant TautomerPrimary Application
Water (pH 7.0) Poorly Soluble0.3 - 0.7Keto/ZwitterionBiological assays (requires DMSO co-solvent)
Methanol Soluble10 - 50Enol (Cyclic H-bonded)Analytical stock solutions / LC-MS
Tetrahydrofuran (THF) Highly Soluble> 50EnolSynthetic chemistry (e.g., Mitsunobu coupling)
Dimethyl Sulfoxide (DMSO) Highly Soluble> 100EnolHigh-concentration stock preservation

Data synthesized from topological solubility models (Log S) and structural analogs[5].

Validated Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include internal checks to confirm that the data generated is an accurate reflection of the molecule's physical state, rather than an artifact of the methodology.

Protocol A: Thermodynamic Solubility Profiling via Shake-Flask HPLC-UV

Causality Check: We utilize the shake-flask method rather than kinetic solvent-shifting. Kinetic methods often result in supersaturation or amorphous precipitation, which artificially inflates solubility readings. The 24-hour equilibration ensures the crystal lattice has reached a true thermodynamic equilibrium with the solvent.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 4-Methylquinolin-7-ol (approx. 50 mg) to 1 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 RPM for 24 hours at a constant temperature (25.0 ± 0.1 °C).

  • Phase Separation (Critical Step): Centrifuge the vial at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Self-Validation: The PTFE filter ensures that no undissolved micro-particulates or colloidal micelles are carried over into the analytical phase, which would cause false-positive concentration spikes.

  • Dilution & Quantification: Dilute the filtrate appropriately with the mobile phase. Quantify the concentration using HPLC-UV (detection at 254 nm) against a pre-established 5-point calibration curve of 4-Methylquinolin-7-ol in methanol.

Workflow S1 1. Equilibration (24h Shake-Flask) S2 2. Phase Separation (0.22µm PTFE Filter) S1->S2 S3 3. Quantification (HPLC-UV 254nm) S2->S3 S4 4. Data Analysis (Solubility Curve) S3->S4

Thermodynamic solubility quantification workflow via HPLC-UV.

Protocol B: Synthetic Application - Mitsunobu Reaction in THF

Causality Check: Why use THF instead of water or alcohols for synthesizing PRMT5 inhibitors or nucleoside analogues? 4-Methylquinolin-7-ol acts as a nucleophile via its C7-hydroxyl group. Protic solvents (water, methanol) would hydrogen-bond with this hydroxyl, dampening its nucleophilicity, and would actively compete with the substrate for the activated phosphonium intermediate. THF perfectly solubilizes the reactive enol form without interfering with the triphenylphosphine/DBAD reagents[6].

Step-by-Step Methodology:

  • Reagent Solubilization: In an oven-dried flask under nitrogen, dissolve 4-Methylquinolin-7-ol (1.2 equivalents) and the target alcohol substrate (1.0 equivalent) in anhydrous THF (to achieve a 0.1 M concentration).

  • Activation: Add Triphenylphosphine (1.5 equivalents). Stir until fully dissolved. The high solubility of the quinoline in THF ensures a homogeneous reaction mixture, preventing localized reagent depletion.

  • Coupling: Cool the mixture to 0 °C. Dropwise, add Di-tert-butyl azodicarboxylate (DBAD) (1.5 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Self-Validation: Monitor the disappearance of the 4-Methylquinolin-7-ol peak via TLC (Hexane:EtOAc) or LC-MS to confirm complete nucleophilic consumption before quenching.

  • Workup: Evaporate the THF in vacuo and purify the crude product via preparative silica gel liquid chromatography[6].

Sources

Exploratory

An In-Depth Technical Guide to the Photophysical Properties of 7-Hydroxy-4-methylquinoline

Abstract 7-Hydroxy-4-methylquinoline (7H4MQ), a derivative of 7-hydroxyquinoline (7HQ), is a heterocyclic aromatic molecule of significant scientific interest due to its remarkable photophysical properties. Central to it...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

7-Hydroxy-4-methylquinoline (7H4MQ), a derivative of 7-hydroxyquinoline (7HQ), is a heterocyclic aromatic molecule of significant scientific interest due to its remarkable photophysical properties. Central to its behavior is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), which results in a large Stokes shift and environment-sensitive dual fluorescence. These characteristics make 7H4MQ an invaluable molecular probe for studying solvent effects, hydrogen bonding, and biological microenvironments. This technical guide provides a comprehensive examination of the synthesis, ground-state characteristics, excited-state dynamics, and key experimental protocols for characterizing 7H4MQ. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique fluorescent properties of this compound in their work.

Introduction: The Significance of 7-Hydroxy-4-methylquinoline

Coumarin and quinoline derivatives are foundational scaffolds in the development of fluorescent probes and markers.[1][2] 7-Hydroxy-4-methylquinoline (7H4MQ), often referred to as 4-methylumbelliferone in the context of coumarins, stands out due to its pronounced sensitivity to its local environment.[3] Upon photoexcitation, the molecule's acidity and basicity change dramatically; the phenolic hydroxyl group becomes a stronger proton donor, while the quinoline nitrogen becomes a more potent proton acceptor.[4] This photo-induced shift in charge distribution drives an ultrafast intramolecular proton transfer from the hydroxyl group to the nitrogen atom, creating an excited-state tautomer (keto form) from the initial locally-excited enol form.[5][6]

This ESIPT process is the cornerstone of 7H4MQ's utility. The original (enol) and tautomeric (keto) forms have distinct electronic configurations, leading to two separate fluorescence emission bands. The relative intensities of these bands are exquisitely sensitive to solvent polarity, hydrogen-bonding capabilities, and local pH, a phenomenon known as solvatochromism.[7][8] This guide will dissect these properties, providing both the theoretical underpinnings and the practical methodologies required for their accurate measurement and application.

Synthesis and Characterization

The most common and efficient method for synthesizing 7H4MQ is the Pechmann condensation.[9][10] This acid-catalyzed reaction involves the condensation of resorcinol with ethyl acetoacetate. While various acids like sulfuric acid or polyphosphoric acid can be used, the choice of catalyst can significantly affect reaction time and yield.[10][11]

Reaction Scheme: Resorcinol + Ethyl Acetoacetate --(Acid Catalyst)--> 7-Hydroxy-4-methylquinoline + Ethanol + Water

Following synthesis, the crude product is typically purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure crystals.[10][11] Standard characterization is performed using techniques such as:

  • ¹H NMR Spectroscopy: To confirm the proton environment and structural integrity.

  • FTIR Spectroscopy: To identify key functional groups like O-H (hydroxyl) and C=O (in the tautomeric form).[9]

  • Mass Spectrometry: To verify the molecular weight (175.18 g/mol ).

Ground-State Properties and Solvatochromism

In the ground state (S₀), 7H4MQ predominantly exists in its neutral, enol form. Its UV-Visible absorption spectrum is characterized by a strong absorption band corresponding to the S₀ → S₁ (ππ*) transition. The position of this absorption maximum (λ_abs) shows a moderate dependence on the solvent environment.

The interaction between a solute and the surrounding solvent molecules can alter its electronic energy levels. This effect, known as solvatochromism, is a critical feature of 7H4MQ.[8][12] The polarity of the solvent can influence the energy gap between the ground and excited states. Generally, as solvent polarity increases, the absorption and emission spectra tend to shift. For 7H4MQ, this shift is particularly pronounced in the fluorescence spectrum due to the significant change in the molecule's dipole moment upon excitation.[13]

Excited-State Dynamics: The ESIPT Core

The most fascinating and useful properties of 7H4MQ emerge from its behavior in the first excited singlet state (S₁).

The Jablonski Diagram and Dual Fluorescence

Upon absorption of a photon, the molecule is promoted from the ground state (N) to the excited enol state (N*). From here, two primary decay pathways compete:

  • Normal Fluorescence: The excited enol form (N*) can relax directly to the ground state (N) by emitting a photon. This results in a "normal" fluorescence band at shorter wavelengths (typically in the blue region).

  • Excited-State Proton Transfer (ESPT): The N* form can undergo an ultrafast intramolecular proton transfer to form the excited keto-tautomer (T).[5][14] This T species then relaxes to its corresponding ground state (T) by emitting a photon at a much longer wavelength (typically in the green-blue region), resulting in a large Stokes shift.[14]

Because the ground-state tautomer (T) is generally unstable, it rapidly reverts to the more stable enol form (N), completing the photocycle. The presence of these two emissive species (N* and T*) gives rise to the characteristic dual fluorescence of 7H4MQ.

The ESIPT Mechanism

The efficiency of the ESIPT process is heavily influenced by the solvent. Protic solvents, like water and alcohols, can act as a "proton wire" or bridge, facilitating the transfer of the proton from the hydroxyl group to the quinoline nitrogen.[7][14][15] This solvent-assisted mechanism can enhance the formation of the tautomeric species. In contrast, in aprotic solvents, the ESIPT process may be hindered, leading to a relative increase in the normal (N*) fluorescence.[7]

Diagram: The Photophysical Pathways of 7-Hydroxy-4-methylquinoline

ESIPT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) N Enol (N) N_star Excited Enol (N*) N->N_star Absorption (λ_abs) T Tautomer (T) T->N Relaxation N_star->N Normal Fluorescence (λ_em1, Blue) N_star->N Non-radiative Decay T_star Excited Tautomer (T*) N_star->T_star ESIPT T_star->T Tautomer Fluorescence (λ_em2, Green)

Caption: Photocycle of 7H4MQ illustrating absorption, ESIPT, and dual fluorescence pathways.

Key Photophysical Parameters & Experimental Protocols

Accurate determination of photophysical parameters is essential for leveraging 7H4MQ as a molecular probe.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the molar extinction coefficient (ε) and absorption maximum (λ_abs).

Methodology:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of 7H4MQ in a suitable solvent (e.g., ethanol or DMSO).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the solvent of interest, covering a concentration range that yields absorbance values between 0.1 and 1.0.

  • Spectra Acquisition: Record the absorption spectrum for each dilution using a dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) over a relevant wavelength range (e.g., 200-450 nm).[8] Use the pure solvent as a blank.

  • Data Analysis:

    • Identify λ_abs from the spectrum of the most concentrated solution.

    • Plot absorbance at λ_abs versus concentration.

    • Determine the molar extinction coefficient (ε) from the slope of the resulting line according to the Beer-Lambert law (A = εcl).

Causality: A linear Beer-Lambert plot validates that the molecule is not aggregating at the concentrations used. The value of ε is a fundamental measure of the molecule's ability to absorb light at a specific wavelength.

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex, λ_em) and observe the dual fluorescence.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 7H4MQ (absorbance at λ_ex < 0.1 to avoid inner filter effects) in the solvent of interest.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator to record the excitation spectrum. The peak of this spectrum should correspond to λ_abs.

  • Emission Spectrum: Set the excitation monochromator to λ_abs (or λ_ex) and scan the emission monochromator to record the fluorescence spectrum.

  • Data Analysis: Identify the emission maxima (λ_em). In many solvents, two distinct peaks corresponding to the N* and T* emissions will be visible.

Causality: The shape and peak positions of the emission spectrum provide direct evidence of the excited-state processes. The relative intensities of the dual emission bands are a direct readout of the solvent's influence on the ESIPT equilibrium.

Protocol: Determination of Fluorescence Quantum Yield (Φ_F)

Objective: To measure the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral range to 7H4MQ. Quinine sulfate in 0.5 M H₂SO₄ (Φ_std = 0.54) is a common choice.

  • Absorbance Matching: Prepare solutions of the standard and the 7H4MQ sample in their respective solvents. Adjust their concentrations so that their absorbance values at the chosen excitation wavelength are identical and below 0.1.

  • Fluorescence Spectra: Record the fluorescence emission spectrum for both the standard and the sample using the same excitation wavelength and instrument settings.

  • Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (η_s² / η_std²)

    • Where I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Trustworthiness: This ratiometric method is self-validating as it cancels out instrument-specific parameters. Using optically dilute solutions is critical to ensure the linear relationship between absorbance and fluorescence intensity, preventing artifacts. Chemical modifications, such as adding methyl groups, have been shown to enhance the quantum yield of the 7-hydroxyquinoline core.[7][16]

Diagram: Workflow for Relative Quantum Yield Determination

QY_Workflow A 1. Select Standard (e.g., Quinine Sulfate) B 2. Prepare Solutions (Sample & Standard) A->B C 3. Match Absorbance (A < 0.1 at λ_ex) B->C D 4. Record Emission Spectra (Identical λ_ex & Settings) C->D E 5. Integrate Spectra (Calculate Area 'I') D->E G 7. Calculate Quantum Yield (Φ_s) Φ_s = Φ_std * (I_s/I_std) * (η_s²/η_std²) E->G F 6. Obtain Refractive Indices (η) F->G

Caption: Step-by-step workflow for measuring relative fluorescence quantum yield.

Summary of Photophysical Data

The following table summarizes typical photophysical properties for 7-hydroxy-4-methylcoumarin (a structural isomer and close analog often studied under this name). Note that values are highly solvent-dependent.

PropertySolventValueReference
λ_abs (max) Methanol320 nm[1]
λ_em (N)Methanol387 nm[1]
λ_em (T)Water450 nm[1]
Fluorescence Quantum Yield (Φ_F) Varies0.25 - 0.32 (for derivatives)[17]

Applications in Research and Development

The unique photophysical properties of 7H4MQ and its derivatives make them powerful tools in various scientific fields:

  • Fluorescent Probes for Polarity and H-Bonding: The ratiometric response of the dual emission bands can be used to map the polarity and hydrogen-bonding character of microenvironments, such as the active sites of enzymes or the interior of micelles and reverse micelles.[18]

  • pH Sensors: The equilibrium between the neutral, anionic, and tautomeric forms is pH-dependent. This allows 7H4MQ derivatives to be used as fluorescent pH indicators.[4]

  • Enzyme Assays: When conjugated to a substrate, the fluorescence of 7H4MQ derivatives can be quenched. Enzymatic cleavage releases the fluorophore, leading to a measurable increase in fluorescence, which is a common principle in high-throughput screening.[1]

  • Materials Science: These compounds are used as laser dyes and as components in organic light-emitting diodes (OLEDs) due to their efficient emission and large Stokes shifts.[5]

Conclusion

7-Hydroxy-4-methylquinoline is a photophysically rich molecule whose behavior is dominated by a solvent-sensitive Excited-State Intramolecular Proton Transfer mechanism. This process endows it with a characteristic dual fluorescence, making it an exquisitely sensitive reporter of its molecular environment. By understanding the principles outlined in this guide and applying the rigorous experimental protocols described, researchers can effectively harness the unique properties of 7H4MQ as a versatile fluorescent tool for fundamental research, bio-imaging, and materials science applications.

References

  • The excited-state multiple proton transfer mechanism of the 7-hydroxyquinoline–(CH3OH)3 cluster. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Senda, N., Momotake, A., & Arai, T. (2010). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous. University of Tsukuba. Available at: [Link]

  • Antonov, L., et al. (2024). Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl). MDPI. Available at: [Link]

  • Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives. International Journal of Pharmaceutical and Chemical and Biological Sciences. Available at: [Link]

  • Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. ResearchGate. Available at: [Link]

  • Gao, J., et al. (2021). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. Available at: [Link]

  • Panczyk, T., et al. (2022). Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency. MDPI. Available at: [Link]

  • Datta, A., et al. (2008). Excited-state proton transfer behavior of 7-hydroxy-4-methylcoumarin in AOT reverse micelles. PubMed. Available at: [Link]

  • Sobolewski, A. L., & Domcke, W. (2007). Excited-state proton transfer in 7-hydroxy-4-methylcoumarin along a hydrogen-bonded water wire. PubMed. Available at: [Link]

  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. Available at: [Link]

  • Bardhan, R. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. Sathyabama Institute of Science and Technology. Available at: [Link]

  • Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. Available at: [Link]

  • 7-Hydroxy-4-(trifluoromethyl)coumarin. PhotochemCAD. Available at: [Link]

  • Squeo, B. M., et al. (2012). Optical characterization of PEG-supported 7-hydroxy-4-methyl-coumarin in distilled water solution. PubMed. Available at: [Link]

  • Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4. Google Patents.
  • Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. YouTube. Available at: [Link]

  • Synthesis of 7 Hydroxy 4 Methyl Coumarin. Scribd. Available at: [Link]

  • Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. ResearchGate. Available at: [Link]

  • Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

  • Photodimerization Behavior of 7-Hydroxy-4-methyl-8-(4'-methylpiperazin-1'-yl) Methylcoumarin. Acta Physico-Chimica Sinica. Available at: [Link]

  • Bioactivity of 7-Hydroxy 4-Methyl Coumarin. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Solvatochromism of a typical merocyanine dye. Further investigations. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]

Sources

Foundational

Potential biological activities of 4-Methylquinolin-7-ol derivatives

Title: Unlocking the Pharmacological Potential of 4-Methylquinolin-7-ol Derivatives: A Technical Guide to Design, Synthesis, and Biological Evaluation Target Audience: Researchers, Medicinal Chemists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Pharmacological Potential of 4-Methylquinolin-7-ol Derivatives: A Technical Guide to Design, Synthesis, and Biological Evaluation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the molecular engine for numerous FDA-approved therapeutics. Among its functionalized variants, 4-Methylquinolin-7-ol (also known as 7-hydroxy-4-methylquinoline) has emerged as a highly versatile pharmacophore. The strategic placement of a hydroxyl group at C7 and a methyl group at C4 provides unique electronic and steric properties, enabling these derivatives to act as potent antimicrobial agents, targeted oncology therapeutics, and highly sensitive photophysical probes. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols associated with 4-methylquinolin-7-ol derivatives.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of 4-methylquinolin-7-ol derivatives stems from the molecule's distinct electronic distribution. The quinoline nitrogen acts as a hydrogen-bond acceptor, while the C7-hydroxyl group functions as a hydrogen-bond donor, allowing for bidentate interactions with target proteins or nucleic acids[1].

The causality behind the selection of the 4-methyl substitution is twofold:

  • Steric Shielding & Lipophilicity: The methyl group enhances the overall lipophilicity of the scaffold, facilitating passive diffusion across lipid bilayers—a critical factor for penetrating bacterial cell walls and the blood-brain barrier.

  • Metabolic Stability: Substitution at the C4 position blocks potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of the derivative in vivo.

Antimicrobial Efficacy: Targeting Gram-Positive and Gram-Negative Pathogens

Recent advancements in green chemistry have enabled the synthesis of novel substituted 7-hydroxy-4-methylquinoline-2-thiones, which exhibit significant antibacterial properties[2]. The conversion of the quinoline core into a 2-thione derivative alters the electron density of the ring, enhancing its affinity for bacterial metalloenzymes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is heavily dependent on the nature and position of aryl substituents[2].

  • Halogenation Effects: Derivatives carrying a 4-chlorophenyl or 2-chlorophenyl substituent display the highest efficacy against Klebsiella pneumoniae (Kp) and Staphylococcus aureus (Sa). The chlorine atom increases the lipophilicity (LogP) of the molecule, promoting better accumulation within the bacterial cytoplasm[2].

  • Fluorine Substitution: Conversely, substituting the chlorine with a highly electronegative 4-fluorophenyl group drastically reduces activity, likely due to unfavorable electrostatic repulsion within the target binding pocket[2].

  • Intrinsic Resistance: Notably, these derivatives show no activity against Escherichia coli, suggesting that the outer membrane efflux pumps of E. coli effectively clear these specific thione derivatives before they reach their intracellular targets[2].

Quantitative Antimicrobial Data Summary

The following table summarizes the in vitro antibacterial activity (measured by the zone of inhibition) of key 7-hydroxy-4-methylquinoline-2-thione derivatives at a standardized concentration of 250 μg/ml[2][3].

Compound ClassAryl SubstituentK. pneumoniae (mm)S. aureus (mm)E. coli (mm)
6a, 6i, 6j 4-chlorophenyl11–1912–16Inactive (0)
6b, 6l 2-chlorophenyl13–1812–16Inactive (0)
6g 4-fluorophenylInactive (0)9Inactive (0)

Oncology Therapeutics: Anti-Angiogenesis and Epigenetic Targeting

Beyond infectious diseases, the 4-methylquinolin-7-ol scaffold is a critical precursor in the development of targeted cancer therapies.

VEGF Receptor Inhibition (Anti-Angiogenesis)

Tumor growth is heavily reliant on angiogenesis—the formation of new blood vessels. Quinazoline and quinoline derivatives synthesized from 7-hydroxy-4-methylquinoline have been identified as potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors, specifically Flt and KDR[4][5]. By competitively binding to the intracellular ATP-binding pocket of the receptor tyrosine kinase, these derivatives prevent the autophosphorylation required for downstream signaling, thereby starving the tumor of its blood supply[4].

VEGF_Pathway VEGF VEGF Ligand Receptor VEGFR2 (KDR/Flt) VEGF->Receptor Kinase Tyrosine Kinase Domain Receptor->Kinase Activation Signaling Downstream Signaling (Blocked) Kinase->Signaling X Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->Kinase ATP Competitive Binding Angiogenesis Tumor Angiogenesis (Halted) Signaling->Angiogenesis

Mechanism of VEGFR2 inhibition by quinoline derivatives blocking angiogenesis.

PRMT5 Inhibition

Recent patent literature highlights the use of 4-methylquinolin-7-ol in the synthesis of novel 6-6 bicyclic aromatic ring substituted nucleoside analogues[6]. These compounds act as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an epigenetic enzyme often overexpressed in various malignancies. Inhibiting PRMT5 alters the methylation status of histones, reactivating tumor suppressor genes and inducing apoptosis in cancer cells[6].

Photophysical Modulators & Biological Imaging Probes

A highly specialized application of 4-methylquinolin-7-ol derivatives lies in their photophysical properties. When functionalized with specific groups (e.g., 7-hydroxy-4-methylquinoline-8-carbaldehyde), these molecules act as optical molecular switches driven by the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon[7][8].

The ESIPT Mechanism

Upon UV irradiation, the molecule absorbs a photon and transitions to an excited singlet state. In this state, the acidity of the C7-hydroxyl group and the basicity of the adjacent nitrogen (or carbaldehyde oxygen) drastically increase. This triggers an ultrafast, barrierless transfer of a proton from the hydroxyl group (the "molecular frame") to the acceptor (the "proton crane")[8].

This creates an excited keto tautomer, which emits fluorescence at a significantly longer wavelength (a massive Stokes shift) before returning to the ground state[7]. This property makes 4-methylquinolin-7-ol derivatives exceptional fluorescent probes for in vitro and in vivo biological imaging, as the large Stokes shift eliminates background autofluorescence, ensuring high signal-to-noise ratios[7].

ESIPT_Mechanism Enol_GS Enol (Ground State) Enol_ES Enol (Excited State) Enol_GS->Enol_ES UV Photon Absorption Keto_ES Keto (Excited State) Enol_ES->Keto_ES ESIPT (Proton Transfer) Keto_GS Keto (Ground State) Keto_ES->Keto_GS Fluorescence Emission Keto_GS->Enol_GS Reverse Proton Transfer

The ESIPT photophysical cycle of 4-methylquinolin-7-ol molecular probes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis and biological evaluation of these derivatives.

Protocol A: Eco-Friendly Microwave-Assisted Synthesis of Quinoline-2-thiones

Rationale: Microwave irradiation ensures rapid, uniform heating, drastically reducing reaction times while improving yields compared to conventional refluxing[2].

  • Precursor Preparation: Synthesize 7-hydroxy-4-methyl-2-thiocoumarin via Pechmann condensation of ethyl acetoacetate with resorcinol, followed by thionation using Lawesson's reagent in toluene[2][3].

  • Reaction Setup: In a microwave-safe vessel, combine 1 equivalent of 7-hydroxy-4-methyl-2-thiocoumarin with 1.2 equivalents of the desired aryl hydrazide (e.g., 4-chlorophenyl hydrazide)[2].

  • Solvent Addition: Add 10 mL of deionized water. Causality: Water acts as a green, benign solvent that highly absorbs microwave energy, facilitating the reaction without toxic organic solvents[2].

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) for 5–10 minutes. Monitor the reaction progression via Thin Layer Chromatography (TLC).

  • Purification: Cool the mixture to room temperature. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield the pure 7-hydroxy-4-methylquinoline-2-thione derivative[2].

Protocol B: In Vitro Antibacterial Agar Well Diffusion Assay

Rationale: This protocol utilizes internal controls to validate the intrinsic antimicrobial activity of the synthesized compounds[2].

  • Inoculum Preparation: Prepare standardized suspensions (0.5 McFarland standard) of Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli in sterile saline[2].

  • Plate Seeding: Swab the bacterial suspensions uniformly across the surface of Mueller-Hinton agar plates.

  • Well Preparation: Using a sterile cork borer, punch 6 mm wells into the agar.

  • Compound Application: Dissolve the synthesized quinoline derivatives in DMSO to a final concentration of 250 μg/ml. Add 50 μL of each solution into the respective wells[2].

    • Validation Control 1 (Negative): Add 50 μL of pure DMSO to a well to ensure the solvent does not inhibit bacterial growth.

    • Validation Control 2 (Positive): Add a standard broad-spectrum antibiotic (e.g., Ciprofloxacin) to validate the susceptibility of the bacterial strains.

  • Incubation & Measurement: Incubate the plates at 37°C for 24 hours. Measure the diameter of the clear zones of inhibition (in mm) using a digital caliper[2].

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: pharmaerudition.
  • Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution Source: ResearchGate URL
  • HU228964B1 - Quinazoline derivatives as angiogenesis inhibitors, process for their preparation and medicaments containing them Source: Google Patents URL
  • Source: Googleapis.com (Patent Application)
  • Effect of Chemical Substituents on the Energetical Landscape of a Molecular Photoswitch: An Ab Initio Study Source: The Journal of Physical Chemistry A - ACS Publications URL

Sources

Exploratory

The Ionization and pKa Dynamics of 4-Methylquinolin-7-ol: A Technical Guide for Molecular Design and Photophysics

Executive Summary Understanding the ionization behavior and proton-transfer dynamics of heterocyclic compounds is a critical prerequisite for advanced drug design and the development of optoelectronic materials. 4-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization behavior and proton-transfer dynamics of heterocyclic compounds is a critical prerequisite for advanced drug design and the development of optoelectronic materials. 4-Methylquinolin-7-ol (also known as 7-hydroxy-4-methylquinoline or H4MQ) serves as a premier model system for studying prototropic equilibria. As a trifunctional proton-donating and accepting system, H4MQ exhibits complex ground-state tautomerism and ultrafast Excited-State Intramolecular Proton Transfer (ESIPT)[1].

This whitepaper provides an in-depth analysis of the pKa values, electronic substituent effects, and ionization methodologies associated with H4MQ. It is designed to equip researchers and application scientists with the theoretical grounding and self-validating experimental protocols necessary to leverage this molecule in pharmaceutical profiling and molecular switch engineering.

Structural Dynamics & Electronic Causality

The chemical architecture of 4-Methylquinolin-7-ol features two distinct proton-exchange sites:

  • The Quinoline Nitrogen (N1): Acts as a basic proton acceptor.

  • The Hydroxyl Group (O7H): Acts as an acidic proton donor[2].

The Methyl Substituent Effect

To understand the ionization of H4MQ, one must compare it to its unsubstituted parent molecule, 7-hydroxyquinoline (7-HQ). The addition of a methyl group at the C4 position fundamentally alters the molecule's electron density. The methyl group acts as an electron-donating moiety through both hyperconjugation and inductive effects .

Causality: By pushing electron density into the conjugated π -system of the quinoline ring, the C4-methyl group increases the electron density around the N1 nitrogen, thereby increasing its basicity (raising pKa1​ ). Conversely, this increased electron density slightly destabilizes the conjugate base of the hydroxyl group, decreasing its acidity (raising pKa2​ )[1].

Ground-State Prototropic Equilibria

In aqueous and mixed-solvent systems, H4MQ transitions through multiple ionization states depending on the ambient pH. Furthermore, the neutral state is not static; it exists in a solvent-dependent tautomeric equilibrium between the enol form (7-quinolinol) and the keto/zwitterion form (7(1H)-quinolinone)[1].

G Cation Cation (Protonated N1, OH) Neutral Neutral (Enol) (Unprotonated N1, OH) Cation->Neutral pKa1 ~5.6 -H⁺ Keto Zwitterion (Keto) (Protonated N1, O⁻) Neutral->Keto Tautomerization Solvent Dependent Anion Anion (Unprotonated N1, O⁻) Neutral->Anion pKa2 ~8.9 -H⁺ Keto->Anion -H⁺

Fig 1: Ground-state prototropic equilibria and tautomerization of 4-Methylquinolin-7-ol.

Quantitative Data Summary

The table below summarizes the pKa shifts driven by the C4-methyl substitution, highlighting the transition from the cationic to the neutral, and finally to the anionic state.

Compound pKa1​ (N1 Protonation) pKa2​ (O7H Deprotonation)Primary Reference
7-Hydroxyquinoline (7-HQ) 5.488.85Lookchem[3], PubChem[4]
4-Methylquinolin-7-ol (H4MQ) ~ 5.60 (Derived)8.93 ± 0.40 (Predicted)Lookchem[5]

Note: The predicted pKa2​ of 8.93 for H4MQ aligns with the theoretical framework of electron-donating substituent effects, confirming a slight reduction in hydroxyl acidity[5].

Excited-State Intramolecular Proton Transfer (ESIPT) and Photoacidity

While ground-state pKa values dictate physiological behavior, the excitation of H4MQ by UV light triggers a dramatic redistribution of electron density. In the first excited singlet state ( S1​ ), the hydroxyl oxygen becomes exceptionally acidic, and the quinoline nitrogen becomes highly basic.

  • Photoacid pKa∗ : The excited-state pKa∗ of H4MQ in water plummets to approximately -7 [1].

  • Mechanism: This massive shift in acidity drives an ultrafast (<100 fs) proton transfer from the oxygen to the nitrogen, forming an excited zwitterion/keto intermediate.

  • Application: Because of this reliable and rapid proton transfer, 8-substituted derivatives of H4MQ (such as 7-hydroxy-4-methylquinoline-8-carbaldehyde) are widely engineered as "molecular cranes." In these systems, the carbaldehyde group physically shuttles the proton from the hydroxyl to the nitrogen, acting as an optically driven molecular switch[2].

Validated Experimental Methodologies

To empirically determine the pKa values and verify the ionization states of H4MQ, researchers must employ self-validating analytical protocols. Below are the definitive methodologies for ground-state and excited-state characterization.

Protocol 1: Ground-State pKa Determination via UV-Vis Spectrophotometry

This protocol relies on the distinct molar absorptivities of the cation, neutral, and anion species.

G Step1 1. Buffer Preparation Prepare universal buffers (pH 2.0 - 12.0) Step3 3. Equilibration Mix stock with buffers, maintain 25°C Step1->Step3 Step2 2. Stock Solution Dissolve H4MQ in co-solvent (e.g., MeOH) Step2->Step3 Step4 4. Spectral Acquisition Record UV-Vis spectra (250-450 nm) Step3->Step4 Step5 5. Isosbestic Validation Confirm presence of sharp isosbestic points Step4->Step5 Step6 6. Non-Linear Regression Plot Absorbance vs. pH to extract pKa Step5->Step6

Fig 2: Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0 to cover both pKa1​ and pKa2​ transitions.

  • Analyte Preparation: Dissolve H4MQ in a minimal amount of spectroscopic-grade methanol (due to limited aqueous solubility of the neutral form), then dilute with the respective buffers to a final concentration of ~ 10−5 M.

  • Thermal Equilibration: Incubate samples at exactly 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; strict thermal control ensures thermodynamic accuracy.

  • Spectral Acquisition: Scan the absorbance from 250 nm to 450 nm using a dual-beam UV-Vis spectrophotometer.

  • Self-Validation (Isosbestic Points): Overlay the spectra. The presence of sharp isosbestic points (wavelengths where absorbance remains constant across varying pH) is critical. Causality: An isosbestic point mathematically proves that only two absorbing species (e.g., Neutral Anion) are in equilibrium, ruling out compound degradation or uncontrolled aggregation.

  • Data Analysis: Plot the absorbance at the wavelength of maximum difference ( λmax​ ) against pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract the exact pKa values.

Protocol 2: Excited-State pKa* and ESIPT Validation via Fluorimetry

To validate the photoacidic nature of H4MQ, steady-state and time-resolved fluorimetry are utilized.

  • Solvent Isotope Effect: Prepare H4MQ solutions in both H2​O and D2​O .

  • Excitation: Excite the sample at the λmax​ of the neutral enol form.

  • Emission Monitoring: Monitor the dual fluorescence. The enol form emits at a shorter wavelength, while the ESIPT-generated keto tautomer emits at a significantly longer wavelength (large Stokes shift).

  • Self-Validation (Kinetic Isotope Effect): Measure the fluorescence decay rate. A kinetic isotope effect (KIE) of ~1.7 in water vs. heavy water validates that proton transfer is the rate-limiting step in the excited-state deactivation pathway[1].

Conclusion & Strategic Implications

For drug development professionals, the predicted pKa2​ of 8.93[5] indicates that at physiological pH (7.4), 4-Methylquinolin-7-ol exists predominantly in its neutral/zwitterionic state. This high degree of neutrality facilitates passive membrane permeability, a crucial metric for bioavailability. Furthermore, its unique ESIPT properties and extreme photoacidity ( pKa∗ ~ -7)[1] make it an unparalleled scaffold for designing fluorescent biological probes and optically driven molecular cranes[2]. By adhering to the self-validating protocols outlined above, researchers can precisely tune the electronic properties of quinoline derivatives for targeted applications.

References

  • [5] Lookchem. 4-Methylquinolin-7-ol Base Information and Predicted Properties. Available at:[Link]

  • [1] ResearchGate. Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. Available at:[Link]

  • [2] ResearchGate. Solvent-Triggered Long-Range Proton Transport in 7-Hydroxyquinoline Using a Sulfonamide Transporter Group. Available at:[Link]

  • [3] Lookchem. 7-Hydroxyquinoline Chemical Properties and pKa. Available at: [Link]

  • [4] PubChem. 7-Hydroxyquinoline | C9H7NO | CID 135426866. National Center for Biotechnology Information. Available at:[Link]

Sources

Foundational

Introduction to 4-Methylquinolin-7-ol and its Photophysical Significance

An In-depth Technical Guide to the Fluorescence Quantum Yield of 4-Methylquinolin-7-ol This guide provides a comprehensive technical overview of the principles and methodologies for determining the fluorescence quantum y...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Fluorescence Quantum Yield of 4-Methylquinolin-7-ol

This guide provides a comprehensive technical overview of the principles and methodologies for determining the fluorescence quantum yield of 4-Methylquinolin-7-ol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the photophysical properties of this and similar heterocyclic compounds. This document emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible experimental design.

4-Methylquinolin-7-ol belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline derivatives are of significant interest due to their presence in various natural products, pharmaceuticals, and functional materials.[1] Their often inherent fluorescence makes them valuable scaffolds for the development of fluorescent probes, sensors, and imaging agents.[2][3]

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5] A high quantum yield is often a desirable characteristic for applications requiring bright fluorescent signals, such as in bio-imaging and sensing.[2] The molecular structure of 4-Methylquinolin-7-ol, featuring both an electron-donating hydroxyl group and a methyl group on the quinoline core, suggests that its fluorescence properties will be sensitive to its environment, a key aspect for its potential application as a sensor.

Theoretical Foundations of Fluorescence Quantum Yield

Upon absorption of a photon, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state through several radiative and non-radiative decay pathways.

  • Radiative Decay (Fluorescence): The emission of a photon from the S₁ state to the S₀ state.

  • Non-radiative Decay:

    • Internal Conversion: A transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀) without the emission of a photon.

    • Intersystem Crossing: A transition between electronic states of different spin multiplicity (e.g., S₁ → T₁), which can lead to phosphorescence or non-radiative decay to the ground state.

    • Vibrational Relaxation: The dissipation of excess vibrational energy to the surrounding solvent molecules.

The fluorescence quantum yield is a measure of the competition between the radiative and non-radiative decay pathways. It can be expressed as:

Φf = kf / (kf + knr)

where:

  • kf is the rate constant for radiative decay (fluorescence).

  • knr is the sum of the rate constants for all non-radiative decay processes.

Methodologies for Determining Fluorescence Quantum Yield

There are two primary methods for measuring the fluorescence quantum yield: the absolute method and the relative method.[6][7]

  • Absolute Method: This method directly measures the number of photons emitted and absorbed by a sample using an integrating sphere.[6][7] While highly accurate, it requires specialized equipment.

  • Relative Method: This more common method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[4][8] This guide will focus on the relative method due to its accessibility.

The Relative Method: A Step-by-Step Protocol

The relative method relies on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[8]

Core Equation for the Relative Method:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)[4][8]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x ' and 'st ' denote the unknown sample (4-Methylquinolin-7-ol) and the standard, respectively.

Experimental Workflow:

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Select appropriate standard & solvent B Prepare series of 5-6 dilutions (Absorbance < 0.1) A->B C Record UV-Vis absorbance spectrum for each dilution B->C D Record fluorescence emission spectrum for each dilution (same λex) C->D E Integrate area under each corrected emission spectrum D->E F Plot integrated fluorescence intensity vs. absorbance for sample & standard E->F G Calculate gradients (Gradx, Gradst) of the linear plots F->G H Calculate Φx using the core equation G->H

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Protocol:

  • Selection of a Quantum Yield Standard:

    • Choose a standard that absorbs at the excitation wavelength of 4-Methylquinolin-7-ol and emits in a similar spectral region.[4]

    • The standard must be well-characterized with a known and reliable quantum yield.[4]

    • For quinoline derivatives that typically absorb in the UV region (around 320-350 nm) and emit in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ is a common and suitable standard.[9]

    StandardSolventExcitation λ (nm)Emission λ (nm)Φf
    Quinine Sulfate0.1 M H₂SO₄3504500.54
    Coumarin 1Ethanol3734500.64
    9,10-DiphenylanthraceneCyclohexane3654300.90
  • Sample and Standard Preparation:

    • Use spectroscopic grade solvents to minimize background fluorescence.[4][6]

    • Prepare a stock solution of 4-Methylquinolin-7-ol and the chosen standard in the same solvent.

    • Prepare a series of five to six dilutions for both the sample and the standard.

    • Crucially, the absorbance of each solution in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength to minimize inner filter and re-absorption effects.[4]

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • The excitation wavelength must be the same as that used for the absorbance measurements.

    • Ensure that the entire fluorescence emission band is recorded.[4]

    • Maintain consistent instrumental parameters (e.g., excitation and emission bandwidths, integration time) for all measurements.[4]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.[4]

    • Determine the gradient (slope) of the linear fit for both the sample (Gradx) and the standard (Gradst).

    • Calculate the fluorescence quantum yield of 4-Methylquinolin-7-ol (Φx) using the core equation. If the same solvent is used for both the sample and the standard, the term (ηx² / ηst²) becomes 1.

Influence of Environmental Factors on the Fluorescence of 4-Methylquinolin-7-ol

The fluorescence of quinoline derivatives is highly sensitive to the surrounding environment, particularly solvent polarity and pH.[2][9]

Solvent Effects

The polarity of the solvent can significantly influence the fluorescence quantum yield and the position of the emission maximum (solvatochromism).[10][11] For many quinoline derivatives, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum.[12] This is often due to the excited state having a larger dipole moment than the ground state, leading to greater stabilization by polar solvent molecules.[11]

The effect on quantum yield can be more complex. In some cases, polar solvents can quench fluorescence through mechanisms like the formation of a twisted intramolecular charge-transfer (TICT) state, which is a non-radiative decay pathway.[9] Therefore, it is crucial to determine the fluorescence quantum yield of 4-Methylquinolin-7-ol in a range of solvents with varying polarities.

Expected Solvent Effects on 4-Methylquinolin-7-ol:

G cluster_solvent Solvent Polarity cluster_properties Photophysical Properties Low Low Polarity (e.g., Cyclohexane) Emission Emission Wavelength Low->Emission Shorter λem (Blue-shift) QuantumYield Quantum Yield (Φf) Low->QuantumYield Potentially Higher Φf High High Polarity (e.g., Ethanol, Acetonitrile) High->Emission Longer λem (Red-shift) High->QuantumYield Potentially Lower Φf (quenching effects)

Caption: Predicted influence of solvent polarity on photophysical properties.

pH Effects

The fluorescence of 4-Methylquinolin-7-ol is expected to be highly pH-dependent due to the presence of two protonatable/deprotonatable sites: the quinolinic nitrogen and the phenolic hydroxyl group.[13] The protonation state of the molecule will significantly alter its electronic structure and, consequently, its photophysical properties.

  • Acidic Conditions: The quinolinic nitrogen is likely to be protonated, forming a quinolinium cation. This can lead to changes in both the absorption and emission spectra.[14]

  • Neutral Conditions: The molecule exists in its neutral form.

  • Basic Conditions: The phenolic hydroxyl group will be deprotonated to form a phenolate anion. This often leads to an enhancement of fluorescence as excited-state proton transfer (ESPT) is inhibited.[13]

A pH-fluorescence titration should be performed to determine the optimal pH for maximum fluorescence intensity. This involves measuring the fluorescence intensity of 4-Methylquinolin-7-ol in a series of buffers with varying pH.[13]

Troubleshooting and Best Practices

Accurate determination of fluorescence quantum yield requires meticulous attention to detail.[4]

  • Solvent Purity: Always use spectroscopic grade solvents and check for background fluorescence.[4][6]

  • Glassware Cleanliness: Ensure all cuvettes and glassware are scrupulously clean to prevent contamination.[4]

  • Concentration Control: Strictly adhere to the low absorbance condition (A < 0.1) to avoid inner filter effects.[4]

  • Photodegradation: Protect samples from prolonged exposure to light to prevent photodegradation.[9]

  • Temperature Control: Perform all measurements at a constant and controlled temperature, as fluorescence is a temperature-dependent process.[9]

Conclusion

This guide has provided a comprehensive framework for the determination of the fluorescence quantum yield of 4-Methylquinolin-7-ol. By following the detailed protocols for the relative method and considering the influence of environmental factors such as solvent polarity and pH, researchers can obtain accurate and reproducible data. A thorough understanding of the photophysical properties of this molecule is essential for its successful application in the development of novel fluorescent probes and materials.

References

  • Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

  • de Oliveira, K. T., de Oliveira, A. A., & de Oliveira, R. B. (2019). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 15, 2434-2444. [Link]

  • Alves, R. B., de Aguiar, A. P., & da Silva, F. de C. (2016). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 27(10), 1888-1895. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]

  • Martiryan, A. I., Sahakyan, A. S., & Stepanyan, G. M. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Chemistry & Chemical Technology, 17(4), 857-864. [Link]

  • Kumar, S., Singh, R., & Singh, P. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances, 14(41), 29699-29708. [Link]

  • Al-Hamdani, A. A. S., & Al-Zuhairi, A. J. (2020). A Fluorescent Chemosensor for Detection pH and Cu Ion Base on 7-((2-Aminoethyl)amino)-5-Bromo-6-Hydroxy-1-Methylquinolin-1-ium-3-Sulfonate: Experimental and DFT Calculation. Journal of Fluorescence, 30(4), 735-745. [Link]

  • Supporting Information for an article. (n.d.). DOI. [Link]

  • Pant, S., Joshi, H., & Joshi, N. (2007). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. Journal of Fluorescence, 17(6), 681-690. [Link]

  • Kärnä, M., & Lahtinen, M. (2020). Fluorescence enhancement of quinolines by protonation. Photochemical & Photobiological Sciences, 19(8), 1017-1025. [Link]

  • Sastikumar, D., & Masilamani, V. (1997). Influence of solvents on amplified spontaneous emission characteristics of 7-diethylamino-4-methylcoumarin. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 109(5), 325-331. [Link]

  • Nick, W., & Rettig, W. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Physical Chemistry Chemical Physics, 21(48), 26668-26677. [Link]

  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. [Link]

  • Huitink, G. M. (1983). pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators. Talanta, 30(11), 857-862. [Link]

  • Lee, H. J., Kim, S. H., & Kim, Y. (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Molecules, 28(8), 3654. [Link]

  • Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389-399. [Link]

  • da Silva, L. F., & da Silva, F. de C. (2020). Novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]: synthesis, cross-coupling reactions, and photophysical properties. New Journal of Chemistry, 44(32), 13867-13878. [Link]

  • Pérez-Vásquez, A., Insuasty, B., & Abonia, R. (2023). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega, 8(30), 27367-27380. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem. [Link]

Sources

Exploratory

4-Methylquinolin-7-ol: A Versatile Precursor in Modern Pharmaceutical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this vast chemical space, 4-Methylquinolin-7-ol emerges as a precursor of significant interest, strategically functionalized for elaboration into complex pharmaceutical molecules. This technical guide provides a comprehensive overview of 4-Methylquinolin-7-ol, including its chemical properties, proposed synthetic routes, and its pivotal role as a building block in the development of targeted therapeutics. Emphasizing the causality behind synthetic choices, this document serves as a practical resource for researchers engaged in the design and synthesis of novel quinoline-based pharmaceuticals.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. Its rigid, planar aromatic nature allows for effective interaction with biological targets, while its nitrogen atom provides a site for hydrogen bonding and salt formation, enhancing solubility and bioavailability. Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

4-Methylquinolin-7-ol, with its methyl group at the 4-position and a hydroxyl group at the 7-position, offers two key points for chemical modification. The hydroxyl group is particularly valuable, serving as a handle for etherification, esterification, or as a directing group in further electrophilic aromatic substitution. The methyl group can also be functionalized, though it is more commonly retained as a structural element influencing the molecule's overall shape and lipophilicity.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 4-Methylquinolin-7-ol is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs such as 4-methylquinoline and 7-hydroxyquinoline.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₉NO-
Molecular Weight 159.19 g/mol -
Appearance Expected to be a crystalline solidAnalogy to similar quinolinols
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in waterGeneral solubility of quinolinols
pKa The phenolic hydroxyl group is expected to have a pKa around 9-10, while the quinoline nitrogen is a weak base with a pKa around 4-5.Analogy to phenol and quinoline
Predicted Spectroscopic Data

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of 4-Methylquinolin-7-ol. The following are the expected key features in its spectra:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the quinoline ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for C=C and C=N stretching vibrations of the quinoline ring are also expected.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 159, confirming the molecular weight of the compound.

Synthesis of 4-Methylquinolin-7-ol: A Proposed Synthetic Strategy

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-Methylquinolin-7-ol points to 3-aminophenol and acetylacetone as readily available starting materials.

G 4-Methylquinolin-7-ol 4-Methylquinolin-7-ol Enamine Intermediate Enamine Intermediate 4-Methylquinolin-7-ol->Enamine Intermediate Cyclization 3-Aminophenol + Acetylacetone 3-Aminophenol + Acetylacetone Enamine Intermediate->3-Aminophenol + Acetylacetone Condensation

Caption: Retrosynthetic analysis of 4-Methylquinolin-7-ol.

The Combes Quinoline Synthesis: A Step-by-Step Protocol

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.[3][4][5] For the synthesis of 4-Methylquinolin-7-ol, 3-aminophenol would serve as the aniline component.

Reaction Scheme:

3-Aminophenol + Acetylacetone → 4-Methylquinolin-7-ol

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (1.0 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Catalyst: Slowly and with cooling, add a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA). The use of PPA is often preferred as it can act as both the catalyst and the solvent.

  • Heating: Heat the reaction mixture to a temperature of 120-140°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a base, such as a concentrated solution of sodium hydroxide or ammonium hydroxide, until the product precipitates.

  • Isolation: Collect the precipitated solid by filtration, wash it thoroughly with water, and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acid Catalyst: The strong acid is crucial for protonating the carbonyl group of the acetylacetone, which activates it for nucleophilic attack by the amino group of 3-aminophenol. It also facilitates the dehydration and subsequent cyclization steps.[2]

  • Excess Acetylacetone: A slight excess of acetylacetone is used to ensure the complete consumption of the limiting reagent, 3-aminophenol.

  • Heating: The reaction requires elevated temperatures to overcome the activation energy for the cyclization and dehydration steps.

  • Neutralization: The addition of a base is necessary to deprotonate the quinolinium ion and precipitate the neutral 4-Methylquinolin-7-ol product.

G cluster_0 Synthesis Workflow Start Start: 3-Aminophenol & Acetylacetone Add_Catalyst Add Acid Catalyst (e.g., PPA) Start->Add_Catalyst Heat Heat (120-140°C) Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Work-up: Quench with Ice Monitor->Workup Reaction Complete Neutralize Neutralize with Base Workup->Neutralize Isolate Isolate by Filtration Neutralize->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify End End: Pure 4-Methylquinolin-7-ol Purify->End

Caption: Proposed workflow for the synthesis of 4-Methylquinolin-7-ol.

4-Methylquinolin-7-ol as a Precursor in Pharmaceutical Synthesis

The strategic placement of the methyl and hydroxyl groups makes 4-Methylquinolin-7-ol a valuable intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. Many kinase inhibitors feature a substituted quinoline core that binds within the ATP-binding pocket of the enzyme.

Role in the Synthesis of Kinase Inhibitors

The 7-hydroxyl group of 4-Methylquinolin-7-ol is a key functional group for introducing diversity into potential drug candidates. Through an ether linkage, various side chains can be appended, which can extend into different regions of the kinase active site to enhance potency and selectivity.

Illustrative Synthetic Transformation:

A common synthetic step involving a hydroxylated quinoline is the Williamson ether synthesis.

G 4-Methylquinolin-7-ol 4-Methylquinolin-7-ol Alkoxide Quinolin-7-olate 4-Methylquinolin-7-ol->Alkoxide Base (e.g., K₂CO₃, NaH) Target_Molecule 7-O-Substituted-4-methylquinoline (Pharmaceutical Intermediate) Alkoxide->Target_Molecule R-X (Alkyl Halide)

Caption: General scheme for the derivatization of 4-Methylquinolin-7-ol.

This derivatization allows for the exploration of structure-activity relationships (SAR) by systematically varying the 'R' group.

Conclusion

4-Methylquinolin-7-ol represents a strategically important, yet under-explored, precursor in pharmaceutical chemistry. While direct literature on this specific molecule is sparse, its synthesis can be confidently approached using established methodologies such as the Combes synthesis. Its functional handles provide a versatile platform for the development of novel quinoline-based therapeutics, particularly in the realm of kinase inhibitors. This guide provides a foundational understanding and a practical framework for the synthesis and utilization of 4-Methylquinolin-7-ol, encouraging further investigation into its potential in drug discovery.

References

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P
  • Combes quinoline synthesis. (URL: Not available)
  • The synthesis and chemistry of Quinolino(7,8-h)
  • Doebner-Miller Reaction - SynArchive. (URL: [Link])

  • Combes Quinoline Synthesis. (URL: Not available)
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: Not available)
  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4 ...
  • 4-Methylquinoline CAS# 491-35-0: Odor profile, Molecular properties, Suppliers & Regul
  • Unveiling 2,7-Dihydroxy-4-Methylquinoline: Your Essential Pharmaceutical Intermedi
  • One-Pot Preparation of 7Hydroxyquinoline - ResearchGate. (URL: [Link])

  • 4-Methylquinoline | C10H9N | CID 10285 - PubChem. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit. (URL: Not available)
  • Synthesis of 4-quinolones - Organic Chemistry Portal. (URL: [Link])

  • Cas 607-66-9,2-HYDROXY-4-METHYLQUINOLINE | lookchem. (URL: [Link])

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (URL: Not available)
  • 4-methylquinolin-2-ol | CAS#:607-66-9 | Chemsrc. (URL: [Link])

  • An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis - Benchchem. (URL: Not available)
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (URL: Not available)
  • "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard - Digital Commons @PVAMU. (URL: [Link])

  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (URL: [Link])

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - SCIRP. (URL: [Link])

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias. (URL: [Link])

  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. (URL: Not available)
  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry. (URL: Not available)
  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (URL: [Link])

  • Drug Intermediates Innovations In Synthesis Techniques. (URL: [Link])

  • Organic Chemistry Ir And Nmr Che
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - MDPI. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Conrad-Limpach Synthesis Protocol for 4-Methylquinolin-7-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Executive Summary This application note details a robust, self-validatin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary

This application note details a robust, self-validating three-stage synthetic protocol for 4-Methylquinolin-7-ol (7-hydroxy-lepidine). Starting from 3-aminophenol and ethyl acetoacetate, this workflow addresses a critical regiochemical challenge in heterocyclic synthesis. While the classical kinetic Conrad-Limpach reaction yields a 2-methyl-4-quinolone core, achieving the 4-methyl substitution pattern requires engaging its thermodynamic counterpart—the Knorr quinoline synthesis [1]. This guide outlines the causality behind the thermodynamic pathway selection, the selective lactam activation, and the final reductive dechlorination required to isolate high-purity 4-Methylquinolin-7-ol [4].

Mechanistic Insight & Pathway Selection (E-E-A-T Focus)

The Conrad-Limpach vs. Knorr Dichotomy

The condensation of anilines with β -keto esters is a well-documented, divergent process governed by temperature and reaction control[2, 3].

  • Kinetic Control (Conrad-Limpach): At room temperature, the primary amine of 3-aminophenol attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate, forming an enamine intermediate. Upon high-temperature thermal cyclization (~250 °C), this yields 7-hydroxy-2-methylquinolin-4(1H)-one. This is the incorrect regiochemistry for our target.

  • Thermodynamic Control (Knorr): By heating the neat mixture to 110–140 °C, the amine attacks the less reactive ester carbonyl, releasing ethanol and forming an acetoacetanilide (amide) intermediate. Subsequent acid-catalyzed cyclization at 100 °C forms a bond between the aromatic ring and the ketone carbon, yielding 7-hydroxy-4-methylquinolin-2(1H)-one. This provides the necessary 4-methyl group.

To finalize the synthesis of 4-Methylquinolin-7-ol, the 2-quinolone intermediate must be deoxygenated. This is achieved via regioselective chlorination with POCl3​ followed by catalytic hydrogenolysis.

Pathway Visualization

G cluster_CL Conrad-Limpach Pathway (Kinetic) cluster_Knorr Knorr Pathway (Thermodynamic) Start 3-Aminophenol + Ethyl Acetoacetate Enamine Enamine Intermediate (Kinetic Control, RT) Start->Enamine RT, Acid Cat. Amide Acetoacetanilide Intermediate (Thermodynamic Control, 110-140°C) Start->Amide Heat (110-140°C) CL_Product 7-Hydroxy-2-methylquinolin-4(1H)-one (Incorrect Regioisomer) Enamine->CL_Product Heat (250°C) Knorr_Product 7-Hydroxy-4-methylquinolin-2(1H)-one (Correct Regioisomer) Amide->Knorr_Product H2SO4 (100°C) Chlorination Chlorination (POCl3) Selective Lactam Activation Knorr_Product->Chlorination POCl3, Reflux Target 4-Methylquinolin-7-ol (Final Target) Chlorination->Target H2, Pd/C, Et3N

Mechanistic divergence of Conrad-Limpach and Knorr pathways leading to 4-Methylquinolin-7-ol.

Step-by-Step Experimental Protocols

Phase 1: Knorr Condensation & Cyclization

Objective: Synthesize 7-hydroxy-4-methylquinolin-2(1H)-one via thermodynamic control.

  • Amide Formation: Charge a 250 mL round-bottom flask equipped with a Dean-Stark trap with 3-aminophenol (10.9 g, 100 mmol) and ethyl acetoacetate (15.6 g, 120 mmol).

  • Thermal Drive: Heat the neat mixture to 130 °C for 3–4 hours. Causality: The Dean-Stark trap removes the ethanol byproduct, driving the equilibrium toward the thermodynamic acetoacetanilide intermediate and preventing enamine accumulation.

  • Cyclization: Cool the mixture to room temperature. Slowly add 50 mL of concentrated H2​SO4​ dropwise, maintaining the internal temperature below 40 °C using an ice bath.

  • Heating: Heat the acidic mixture to 100 °C for 2 hours to induce intramolecular electrophilic aromatic substitution.

  • Workup: Pour the dark solution over 300 g of crushed ice with vigorous stirring. Filter the resulting precipitate, wash extensively with distilled water, and recrystallize from ethanol to afford the 2-quinolone intermediate.

Phase 2: Regioselective Chlorination

Objective: Convert the 2-quinolone to 2-chloro-4-methylquinolin-7-ol.

  • Activation: Suspend 7-hydroxy-4-methylquinolin-2(1H)-one (8.75 g, 50 mmol) in neat POCl3​ (38.3 g, 250 mmol) in a flask equipped with a reflux condenser and a drying tube.

  • Reflux: Heat the mixture to 105–110 °C for 3 hours. Causality: The lactam carbonyl oxygen is highly nucleophilic toward the phosphorus electrophile. While the 7-hydroxyl group may transiently form a phosphate ester, the 2-position selectively undergoes chloride displacement to form the 2-chloroquinoline [4].

  • Quench: Cool the reaction to room temperature. Carefully and slowly pour the mixture into a vigorously stirred ice-water bath to quench excess POCl3​ and hydrolyze any transient 7-O-phosphate esters back to the free phenol.

  • Isolation: Neutralize the aqueous suspension to pH 7 with saturated Na2​CO3​ solution. Extract with ethyl acetate (3 × 100 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Phase 3: Reductive Dechlorination

Objective: Remove the 2-chloro group to yield the final 4-Methylquinolin-7-ol.

  • Preparation: Dissolve 2-chloro-4-methylquinolin-7-ol (5.8 g, 30 mmol) in 100 mL of absolute ethanol in a hydrogenation flask.

  • Acid Scavenging: Add triethylamine (4.55 g, 45 mmol). Causality: Triethylamine acts as an acid scavenger to neutralize the HCl generated during hydrogenolysis. Without a base, accumulating HCl protonates the quinoline nitrogen, which aggressively poisons the palladium catalyst and halts the reduction.

  • Catalyst Addition: Under an argon atmosphere, carefully add 10% Pd/C (0.32 g, 10 mol%).

  • Hydrogenolysis: Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Purification: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify via silica gel chromatography (DCM:MeOH 95:5) to afford pure 4-Methylquinolin-7-ol.

Quantitative Data & Quality Control Checkpoints

To ensure a self-validating protocol, analytical checkpoints must be met before proceeding to the next phase.

Reaction PhaseIntermediate / ProductExpected YieldTarget Purity (HPLC)Key Analytical Marker (Validation)
Phase 1 7-hydroxy-4-methylquinolin-2(1H)-one75–82%>95%1H NMR: δ 2.40 (s, 3H, 4- CH3​ ), 6.45 (s, 1H, 3-H)
Phase 2 2-chloro-4-methylquinolin-7-ol85–90%>97%IR/MS: Absence of lactam C=O peak; [M+H]+ m/z 194.0
Phase 3 4-Methylquinolin-7-ol88–92%>98%1H NMR: δ 8.65 (d, 1H, 2-H), 7.15 (d, 1H, 3-H)

References

  • Name Reactions in Organic Synthesis: Conrad-Limpach Reaction. Cambridge University Press. Available at:[Link]

  • Recent synthetic efforts in the preparation of quinoline molecules. RSC Advances, Royal Society of Chemistry. Available at:[Link]

Application

Application Notes and Protocols for the Use of 4-Methylquinolin-7-ol in Metal Complexation

Introduction: The Untapped Potential of a Tailored Quinoline Ligand The quinoline scaffold is a cornerstone in coordination chemistry, with derivatives like 8-hydroxyquinoline being celebrated for their robust chelating...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Tailored Quinoline Ligand

The quinoline scaffold is a cornerstone in coordination chemistry, with derivatives like 8-hydroxyquinoline being celebrated for their robust chelating abilities and the diverse applications of their metal complexes in fields ranging from analytical chemistry to medicinal applications.[1][2] This guide focuses on a less-explored yet promising analog: 4-Methylquinolin-7-ol. The strategic placement of a methyl group at the 4-position and a hydroxyl group at the 7-position offers a unique electronic and steric profile. This substitution is anticipated to modulate the coordination properties and the photophysical characteristics of its corresponding metal complexes, opening new avenues for the design of bespoke materials and therapeutic agents.

While the metal complexation of 8-hydroxyquinoline is extensively documented, the specific use of 4-Methylquinolin-7-ol as a ligand is an area ripe for exploration. These notes provide a comprehensive guide for researchers, synthesizing established principles of quinoline chemistry with proven experimental protocols to facilitate the investigation of this novel ligand. We will delve into a proposed synthesis of the ligand, detailed methodologies for metal complexation, and a suite of characterization techniques to elucidate the properties of the resulting complexes.

Physicochemical Properties and Design Rationale

The efficacy of a ligand in metal complexation is intrinsically linked to its structural and electronic properties. For 4-Methylquinolin-7-ol, the key features are the nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group, which together can form a stable chelate ring with a metal ion.

Key Physicochemical Data for Analogous Compounds:

Property7-Hydroxyquinoline7-Hydroxy-2,4-dimethylquinolineNotes
pKa (Quinolinium Nitrogen) 5.66.5The methyl groups increase the basicity of the nitrogen atom.
pKa (Hydroxyl Group) 9.810.1The electron-donating methyl groups slightly decrease the acidity of the hydroxyl group.
Solubility Moderately soluble in water, more soluble in organic solvents like ethanol and acetone.[3]Similar solubility profile expected.The methyl group in 4-Methylquinolin-7-ol may slightly decrease aqueous solubility compared to 7-hydroxyquinoline.

Data for 7-hydroxyquinoline and its dimethyl analog are presented to provide a reasonable estimation for the properties of 4-Methylquinolin-7-ol.[3]

The methyl group at the 4-position is expected to increase the electron density on the quinoline ring system through a positive inductive effect. This, in turn, may enhance the basicity of the quinoline nitrogen, potentially leading to stronger metal-ligand bonds.

Structure of 4-Methylquinolin-7-ol.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylquinolin-7-ol

Workflow for Ligand Synthesis:

Proposed synthesis of 4-Methylquinolin-7-ol.

Step-by-Step Procedure:

  • Starting Material: Begin with commercially available or synthesized 7-methoxy-4-methylquinoline. The synthesis of this precursor can be achieved through established methods, such as those analogous to the preparation of 4-chloro-7-methoxyquinoline followed by nucleophilic substitution.[5]

  • Demethylation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 7-methoxy-4-methylquinoline in a suitable solvent such as dichloromethane or chloroform.

    • Cool the solution in an ice bath.

    • Slowly add a demethylating agent. Boron tribromide (BBr₃) in dichloromethane is a common and effective choice. Alternatively, hydrobromic acid (HBr) can be used.[4]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of water or methanol.

    • Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Methylquinolin-7-ol.

Protocol 2: General Procedure for Metal Complexation

This protocol is based on established methods for the synthesis of metal complexes with hydroxyquinoline-type ligands.[6] The stoichiometry of the resulting complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) will depend on the metal ion, its oxidation state, and the reaction conditions.

Workflow for Metal Complexation:

General workflow for metal complex synthesis.

Step-by-Step Procedure:

  • Ligand Solution Preparation: Dissolve a known amount of 4-Methylquinolin-7-ol in a suitable solvent. Ethanol or a mixture of ethanol and water is often a good choice. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the desired metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Zn(II), Ni(II), Co(II), etc.) in the same solvent as the ligand.

  • Reaction:

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • The molar ratio of metal to ligand can be varied to target different complex stoichiometries (e.g., 1:1 or 1:2).

    • Adjust the pH of the solution as needed. The deprotonation of the hydroxyl group is often necessary for coordination, which can be facilitated by adding a base such as sodium hydroxide or ammonia solution.

    • The reaction mixture may be stirred at room temperature or heated to reflux for a period of 1 to 4 hours to ensure completion.

  • Isolation and Purification of the Complex:

    • The metal complex may precipitate out of the solution upon formation or cooling.

    • Collect the solid product by filtration.

    • Wash the precipitate with the solvent used for the reaction and then with a more nonpolar solvent like diethyl ether to remove any unreacted starting materials.

    • The complex can be further purified by recrystallization from an appropriate solvent.

Characterization of Metal Complexes

A thorough characterization of the newly synthesized metal complexes is crucial to confirm their structure and understand their properties. The following techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Look for shifts in the C=N and C-O stretching frequencies of the quinoline ring and the hydroxyl group upon complexation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information for diamagnetic complexes (e.g., Zn(II)). Changes in the chemical shifts of the ligand protons and carbons upon coordination can confirm complex formation.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the complexes. The formation of a metal complex is often accompanied by the appearance of new absorption bands or shifts in the existing ligand-based transitions.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution.

Potential Applications and Future Directions

The metal complexes of 4-Methylquinolin-7-ol hold promise in several areas of research and development:

  • Luminescent Materials: Quinoline-based metal complexes are known for their fluorescent properties. The introduction of the methyl group may enhance the quantum yield and tune the emission wavelength, making these complexes suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

  • Catalysis: The well-defined coordination environment of the metal center could be exploited for catalytic applications in various organic transformations.

  • Bioinorganic Chemistry and Drug Development: Many metal complexes of quinoline derivatives exhibit significant biological activity, including antimicrobial and anticancer properties.[6][7] The novel complexes of 4-Methylquinolin-7-ol should be screened for their potential as therapeutic agents.

Conclusion

This guide provides a comprehensive framework for the synthesis and utilization of 4-Methylquinolin-7-ol as a novel ligand in metal complexation. By leveraging established synthetic methodologies for analogous quinoline derivatives and employing a suite of robust characterization techniques, researchers can unlock the potential of this tailored ligand. The unique electronic and steric properties conferred by the 4-methyl and 7-hydroxy substitution pattern are poised to yield metal complexes with novel and exciting properties, contributing to advancements in materials science, catalysis, and medicinal chemistry.

References

  • Senda, N., Momotake, A., & Arai, T. (2010). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. Bulletin of the Chemical Society of Japan, 83(9), 1094-1096.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine.
  • CymitQuimica. (n.d.). CAS 580-20-1: 7-Hydroxyquinoline.
  • ACS Omega. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega.
  • ChemicalBook. (n.d.). 4-Chloro-7-methoxyquinoline synthesis.
  • Importance of Coordination Chemistry in Anticancer, Antimicrobial, and Antioxidant Therapy: A Review. (n.d.).
  • Frontiers in Chemistry. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry.
  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines.
  • Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry.
  • Iraqi Journal of Scientific and Industrial Research. (2025). History of Physiochemical and Structural Hydroxyquinoline Complexes. Iraqi Journal of Scientific and Industrial Research.
  • Semantic Scholar. (n.d.). Drug design strategies with metal-hydroxyquinoline complexes.
  • PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of
  • ResearchGate. (2019). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted
  • ResearchGate. (n.d.). Hydroxyquinolines as Iron Chelators.
  • BenchChem. (n.d.). 4-Methoxy-7-methylquinoline | 141813-06-1.
  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005).
  • MDPI. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. MDPI.
  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline.
  • PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences.
  • ResearchGate. (n.d.). Selective demethylation and acetylation of phenanthrenequinones....
  • ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
  • Scilit. (n.d.). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
  • ChemicalBook. (n.d.). 7-Hydroxyquinoline synthesis.
  • YouTube. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ).

Sources

Method

Application Notes &amp; Protocols for the O-Alkylation of 4-Methylquinolin-7-ol

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with 7-alkoxy-4-methylquinoline derivatives featuring prominently in the development of novel therapeutic agents, including kinase inhibitors for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with 7-alkoxy-4-methylquinoline derivatives featuring prominently in the development of novel therapeutic agents, including kinase inhibitors for cancer therapy.[1][2] The strategic introduction of an alkoxy group at the C7 position is a critical synthetic step that significantly influences the molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of robust and field-proven procedures for the O-alkylation of 4-Methylquinolin-7-ol, designed for researchers, medicinal chemists, and process development scientists. We will dissect three primary methodologies: the classical Williamson Ether Synthesis, the mild Mitsunobu Reaction, and the efficient Phase-Transfer Catalyzed (PTC) approach, offering detailed protocols, mechanistic insights, and expert troubleshooting advice.

Foundational Principles: The Chemistry of Phenolic O-Alkylation

The hydroxyl group at the C7 position of 4-methylquinolin-7-ol is phenolic in nature. This imparts a slight acidity to the proton (pKa ≈ 10), making it susceptible to deprotonation by a suitable base. The resulting phenoxide anion is a potent nucleophile that can readily attack an electrophilic alkyl source to form an ether bond (O-alkylation). The primary challenge in this synthesis is to ensure selective O-alkylation over potential C-alkylation at the electron-rich positions of the quinoline ring. The choice of reaction conditions—base, solvent, and alkylating agent—is paramount to controlling this selectivity and achieving high yields of the desired 7-alkoxy product.

cluster_0 General O-Alkylation Scheme Quinolinol 4-Methylquinolin-7-ol Phenoxide Quinolin-7-olate Anion Quinolinol->Phenoxide + Base Product 7-Alkoxy-4-methylquinoline (Product) Phenoxide->Product + R-X (SN2 Attack) AlkylHalide Alkylating Agent (R-X) Byproduct Salt (B-H + X⁻)

Caption: General reaction pathway for the O-alkylation of 4-Methylquinolin-7-ol.

Protocol I: The Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely-used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] Its operational simplicity and the broad availability of reagents make it a first-choice strategy for many O-alkylation tasks.

Expertise & Rationale

The reaction proceeds by first generating the nucleophilic phenoxide of 4-methylquinolin-7-ol. The choice of base is critical:

  • Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and are preferred for their ease of handling and milder reaction conditions. They work best in polar aprotic solvents like DMF or Acetone, which solubilize the reagents and accelerate SN2 reactions.[5]

  • Strong Bases (e.g., NaH): Sodium hydride provides irreversible and complete deprotonation, which can be advantageous for less reactive alkylating agents. However, it requires anhydrous conditions and careful handling.

The solvent plays a crucial role in managing the reactivity of the phenoxide. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they solvate the cation of the base but leave the phenoxide anion relatively "bare," enhancing its nucleophilicity.[6]

Detailed Experimental Protocol

Materials:

  • 4-Methylquinolin-7-ol

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Alkyl Halide (e.g., 1-bromopropane, benzyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methylquinolin-7-ol (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.0-3.0 eq). Stir the suspension vigorously at room temperature for 30 minutes to facilitate phenoxide formation.

  • Add the desired alkyl halide (1.1-1.5 eq) to the mixture dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water, which will precipitate the crude product and dissolve inorganic salts.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[7]

Workflow and Data Summary

A 1. Dissolve Quinolinol in DMF B 2. Add K2CO3, Stir 30 min A->B C 3. Add Alkyl Halide B->C D 4. Heat to 60-80°C, Monitor by TLC C->D E 5. Work-up: Quench, Extract D->E F 6. Purify: Chromatography E->F G Final Product F->G

Caption: Experimental workflow for the Williamson Ether Synthesis.

ParameterRecommended ValueRationale
Base K₂CO₃ (2.0-3.0 eq)Mild, effective, and easy to handle. Excess drives the equilibrium.
Solvent Anhydrous DMFPolar aprotic solvent accelerates SN2 reaction.
Alkylating Agent 1.1-1.5 eqSlight excess ensures complete consumption of the quinolinol.
Temperature 60-80 °CProvides sufficient thermal energy without promoting side reactions.
Typical Yield 75-95%Dependent on the reactivity of the alkyl halide.

Protocol II: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming ethers under exceptionally mild, neutral conditions. It converts a hydroxyl group into a good leaving group in situ, facilitating its displacement by a nucleophile.[8][9] This method is particularly valuable when dealing with substrates that are sensitive to the basic conditions of the Williamson synthesis or when using less reactive alkylating partners (i.e., alcohols instead of halides).

Expertise & Rationale

The reaction mechanism is initiated by the attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[8] This intermediate deprotonates the phenolic hydroxyl group. The resulting quinolinolate then attacks the activated phosphorus atom, forming an oxyphosphonium salt. This salt is an excellent leaving group, which is subsequently displaced by the alcohol nucleophile (the alkylating partner) in an SN2 fashion. A key advantage is the ability to use an alcohol (R-OH) directly as the alkylating agent. The main byproduct, triphenylphosphine oxide (TPPO), can sometimes complicate purification but is often removable by crystallization or careful chromatography.[10]

cluster_1 Mitsunobu Reaction Mechanism PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD IonPair Ion Pair [ArO⁻][PPh3-N-NH-DEAD]⁺ Betaine->IonPair + ArOH Phenol Quinolin-7-ol (ArOH) Oxyphosphonium Oxyphosphonium Salt [ArO-PPh3]⁺ IonPair->Oxyphosphonium + R-OH Alcohol Alcohol (R-OH) Product Product (ArOR) Oxyphosphonium->Product SN2 Attack by R-OH TPPO TPPO (Byproduct) Hydrazine Hydrazine Byproduct

Caption: Simplified mechanism of the Mitsunobu O-alkylation.

Detailed Experimental Protocol

Materials:

  • 4-Methylquinolin-7-ol

  • Triphenylphosphine (PPh₃)

  • An alcohol (e.g., propanol, benzyl alcohol)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate / Hexanes

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-Methylquinolin-7-ol (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change (typically to a pale yellow or orange) may be observed. The formation of a white precipitate (TPPO) is an indication of reaction progress.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can often be purified directly by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Data Summary
ParameterRecommended ValueRationale
Reagents PPh₃ (1.5 eq), DIAD (1.5 eq)Stoichiometric amounts are required for the redox process.
Solvent Anhydrous THFAprotic ether solvent is standard for this reaction.[10]
Alkylating Agent Alcohol (1.2-1.5 eq)The nucleophile that forms the ether.
Temperature 0 °C to RTControlled addition at 0°C manages the initial exotherm.
Typical Yield 60-90%Can be lower than Williamson but useful for sensitive substrates.

Protocol III: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a highly efficient technique for reacting substances located in different immiscible phases. For O-alkylation, it facilitates the reaction between the water-soluble phenoxide (generated with an aqueous base) and the organic-soluble alkyl halide.[11] This method avoids the need for expensive, anhydrous polar aprotic solvents and often proceeds at lower temperatures with higher selectivity.

Expertise & Rationale

The core principle involves a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB). The lipophilic cation of the catalyst pairs with the phenoxide anion generated in the aqueous phase, shuttling it into the organic phase.[12] In the organic phase, the "naked" and highly reactive phenoxide anion rapidly reacts with the alkyl halide. The catalyst then returns to the aqueous phase to repeat the cycle. This technique is particularly effective at minimizing C-alkylation, a common side reaction in phenol alkylations, by keeping the concentration of the phenoxide in the organic phase low but continuously replenished.[12]

cluster_2 Phase-Transfer Catalysis Cycle Aqueous Aqueous Phase (ArOH + NaOH) ArONa ArO⁻ Na⁺ Organic Organic Phase (R-X in Toluene) R_X R-X Interface ----------------- Interface ----------------- QOAr_org Q⁺ ArO⁻ ArONa->QOAr_org Ion Exchange QBr_aq Q⁺ Br⁻ R_OAr R-OAr (Product) QOAr_org->R_OAr + R-X (SN2) QBr_org Q⁺ Br⁻ QBr_org->QBr_aq Returns to Aq. Phase

Caption: Catalytic cycle for O-alkylation using Phase-Transfer Catalysis.

Detailed Experimental Protocol

Materials:

  • 4-Methylquinolin-7-ol

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Alkyl Halide

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene or Dichloromethane

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer (for efficient mixing), add 4-Methylquinolin-7-ol (1.0 eq), the alkyl halide (1.2 eq), toluene, and the phase-transfer catalyst, TBAB (0.05-0.1 eq).

  • With vigorous stirring, add the 50% aqueous NaOH solution (3.0-5.0 eq).

  • Heat the biphasic mixture to 40-60 °C. The efficiency of the reaction is highly dependent on the stirring rate to maximize the interfacial area.

  • Monitor the reaction by TLC (sampling from the organic layer). Reactions are often complete within 2-8 hours.

  • Upon completion, cool the mixture, and separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary
ParameterRecommended ValueRationale
Catalyst TBAB (5-10 mol%)Efficiently transports the phenoxide into the organic phase.
Solvent System Toluene / 50% aq. NaOHBiphasic system that is cost-effective and efficient.
Base Aqueous NaOH (3-5 eq)Concentrated base ensures high concentration of phenoxide at the interface.
Stirring Vigorous Mechanical StirringCrucial for creating a large surface area between phases for the catalyst to work.
Typical Yield 85-98%Often provides the highest yields and selectivity.

References

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Durst, H. D., & Gokel, G. W. (1987). Experimental Organic Chemistry. McGraw-Hill. (Note: A general textbook reference for the Williamson synthesis.)
  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • American Chemical Society. (n.d.). Phase Transfer Catalysis. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. [Link]

  • Diego, J., et al. (1986). Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound. Journal of the Chemical Society, Chemical Communications, (15), 1154-1155. [Link]

  • Cao, X., et al. (2008). The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS. Bioorganic & Medicinal Chemistry Letters, 18(23), 6195-6198. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Cao, X., et al. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & Medicinal Chemistry, 16(11), 5890-5898. [Link]

  • Wu, H. S., et al. (2003). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Chemical Engineering & Technology, 26(5), 560-566. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Li, Z., et al. (2012). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Molecules, 17(11), 13344-13354. [Link]

Sources

Application

Recrystallization techniques for purifying 4-Methylquinolin-7-ol

An In-Depth Guide to the Purification of 4-Methylquinolin-7-ol by Recrystallization Abstract This comprehensive application note provides a detailed protocol for the purification of 4-Methylquinolin-7-ol, a key heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 4-Methylquinolin-7-ol by Recrystallization

Abstract

This comprehensive application note provides a detailed protocol for the purification of 4-Methylquinolin-7-ol, a key heterocyclic scaffold in medicinal chemistry and materials science. Recognizing that the purity of such intermediates is paramount to the success of subsequent synthetic steps and biological assays, we focus on the robust and widely applicable technique of recrystallization. This guide moves beyond a simple list of steps, delving into the fundamental principles of crystallization, a systematic approach to solvent selection, and a detailed, step-by-step purification protocol. Furthermore, we address common challenges through a dedicated troubleshooting section. This document is intended for researchers, chemists, and drug development professionals seeking to obtain high-purity 4-Methylquinolin-7-ol.

Introduction: The Importance of Purifying 4-Methylquinolin-7-ol

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including antimalarials, anticancer agents, and anti-inflammatory drugs.[1] 4-Methylquinolin-7-ol, as a functionalized derivative, represents a valuable building block for the synthesis of novel compounds. The presence of both a hydroxyl group and a methyl group on the quinoline core allows for diverse chemical modifications. However, synthetic preparations of this compound, such as through adaptations of the Combes or Knorr quinoline syntheses, can yield impurities.[2][3] These impurities may include unreacted starting materials, regioisomers (e.g., 4-methylquinolin-5-ol), or by-products from side reactions, all of which can interfere with downstream applications and confound biological data.[4]

Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and contaminants.[5] The process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the target compound crystallizes out of the solution in a purer form, leaving impurities behind in the solvent.[6]

The Science of Recrystallization

A successful recrystallization hinges on the principle that the solubility of most solids increases with temperature.[6] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at the solvent's boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble even in the hot solvent (allowing for removal via hot filtration).[6]

The process can be broken down into several key mechanistic stages:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtration (Optional): If insoluble impurities are present, a hot gravity filtration is performed to remove them.

  • Cooling and Supersaturation: The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, creating a supersaturated solution.

  • Nucleation and Crystal Growth: The supersaturated state is unstable, and solute molecules begin to organize into a crystal lattice around nucleation sites. Slow cooling is crucial as it allows for the selective incorporation of the correct molecules into the growing crystal lattice, excluding impurities.[7]

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

Strategic Solvent Selection for 4-Methylquinolin-7-ol

The choice of solvent is the most critical parameter in recrystallization.[8] While specific solubility data for 4-Methylquinolin-7-ol is not widely published, we can infer its likely behavior based on its structure and data from close analogs like 8-hydroxyquinoline, which is soluble in organic solvents like ethanol, acetone, and chloroform but sparingly soluble in water.[9][10] The presence of the polar hydroxyl group suggests that polar solvents will be more effective than non-polar ones like hexane.

Criteria for an Ideal Solvent:
  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low-Temperature Insolubility: The compound should be poorly soluble in the solvent at low temperatures (e.g., 0-25 °C) to maximize recovery.

  • Impurity Solubility Profile: Impurities should remain in solution or be completely insoluble for easy removal.

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Protocol for Solvent Screening:

A systematic screening process is the most reliable way to identify the optimal solvent.

  • Place approximately 20-30 mg of crude 4-Methylquinolin-7-ol into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point, continuing to add the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals that form. Abundant, well-formed crystals upon cooling indicate a promising solvent.

Table 1: Potential Solvents for Recrystallization of 4-Methylquinolin-7-ol
SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Water 100HighLikely poor solubility due to the aromatic core, but the hydroxyl group may impart some solubility, especially when hot. Could be a good anti-solvent.
Ethanol 78HighOften a good choice for polar organic molecules. Analogs like 8-hydroxyquinoline are soluble.[10] May show high solubility even at room temperature, requiring a co-solvent.
Methanol 65HighSimilar to ethanol but more polar and lower boiling point. Recrystallization of a quinolin-8-yl ester from methanol has been reported.[11]
Acetone 56MediumA versatile solvent that dissolves many organic compounds.[10] Its low boiling point makes it easy to remove.
Ethyl Acetate 77MediumA good general-purpose solvent for moderately polar compounds.
Ethanol/Water VariableTunableA powerful mixed-solvent system. The compound can be dissolved in hot ethanol, and water added dropwise until the solution becomes cloudy (the cloud point), then allowed to cool.
Methanol/Acetone VariableTunableA mixture of these solvents has been used to purify quinoline derivatives.[12]

Detailed Recrystallization Protocol

This protocol assumes that a suitable solvent (or solvent pair) has been identified from the screening process. Ethanol or an ethanol/water mixture is often a good starting point for hydroxyquinoline derivatives.

Step 1: Dissolution of the Crude Solid
  • Place the crude 4-Methylquinolin-7-ol (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). The flask should not be more than half-full.

  • Add a magnetic stir bar or a boiling chip to ensure smooth boiling.

  • Add the chosen solvent (e.g., ethanol) in small portions to the flask.

  • Gently heat the mixture on a hot plate with stirring. Continue adding the hot solvent portion-wise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield of the purified crystals.

Step 2: Hot Filtration (if necessary)
  • If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed.

  • Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Preheat the funnel and the receiving flask by pouring a small amount of the hot, pure solvent through them. Causality: This step prevents premature crystallization of the product on the cold surfaces of the funnel or filter paper, which would decrease the final yield.

  • Carefully and quickly pour the hot solution containing the dissolved product through the fluted filter paper into the preheated receiving flask.

Step 3: Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass or loosely plugged with cotton wool.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 4: Isolation of Crystals
  • Set up a Büchner funnel for vacuum filtration.

  • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent. Causality: Washing with cold solvent removes any adhering mother liquor (which contains the dissolved impurities) without re-dissolving a significant amount of the purified product.

  • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

Step 5: Drying and Characterization
  • Transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. The crude product will typically melt over a broader and lower range.

  • Calculate the percent recovery.

Visual Workflow and Troubleshooting

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation cluster_analysis Analysis start Crude 4-Methylquinolin-7-ol dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Gravity Filtration dissolve->hot_filt Insoluble Impurities? cool Slow Cooling & Crystallization dissolve->cool No hot_filt->cool Yes ice_bath Ice Bath Cooling cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product analysis Melting Point & Yield end_product->analysis

Caption: A generalized workflow for the purification of 4-Methylquinolin-7-ol via recrystallization.

Troubleshooting Common Issues
ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is very soluble even at low temperatures.- Boil off some of the solvent to re-saturate the solution.- Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of the pure compound.- Consider using a different solvent or an anti-solvent.
Product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.- Switch to a lower-boiling point solvent.- Perform a preliminary purification by another method (e.g., column chromatography) first.[13]
Low recovery of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Washing crystals with solvent that was not cold enough.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is properly preheated.- Use only ice-cold solvent for washing the final crystals.
Product is still impure after one recrystallization. - An inappropriate solvent was chosen.- The rate of cooling was too fast.- Repeat the recrystallization process. Purity generally increases with each successive recrystallization, though yield will decrease.- Re-evaluate the solvent choice based on the screening protocol.

Conclusion

Recrystallization is a fundamental and effective technique for obtaining high-purity 4-Methylquinolin-7-ol. By understanding the principles of solubility and carefully selecting a solvent system, researchers can effectively remove synthetic impurities, ensuring the quality and reliability of their starting materials. The protocol and troubleshooting guide presented here serve as a robust starting point for the successful purification of this valuable chemical intermediate.

References

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69–115. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Available at: [Link]

  • Knorr quinoline synthesis. (n.d.). In Grokipedia. Retrieved from [Link]

  • Ghadban, M., & Barnes, K. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Study.com. Retrieved from [Link]

  • Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153–1157. Available at: [Link]

  • 8-Hydroxyquinoline. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for the preparation of 4-hydroxy quinolines. (1984). EP0097585A1. Google Patents.
  • Quinoline compounds and process of making same. (1949). US2474823A. Google Patents.
  • 4-Methylquinoline. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2021). CN112500341B. Google Patents.
  • Park, Y., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules. Available at: [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

Sources

Method

Application Note: Protocol for the Synthesis of Coumarin-Quinoline Hybrids from 4-Methylquinolin-7-ol

Introduction & Scientific Rationale The molecular hybridization of coumarin (1,2-benzopyrone) and quinoline scaffolds has emerged as a highly effective strategy in modern drug discovery. These hybrid molecules exhibit a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The molecular hybridization of coumarin (1,2-benzopyrone) and quinoline scaffolds has emerged as a highly effective strategy in modern drug discovery. These hybrid molecules exhibit a broad spectrum of pharmacological properties, including potent anti-Alzheimer's disease (AD) activity via multi-target-directed ligand (MTDL) mechanisms (e.g., Aβ aggregation regulation, cholinesterase, and BACE1 inhibition)[1], as well as significant antimicrobial and anticancer profiles[2].

4-Methylquinolin-7-ol (also known as 7-hydroxy-4-methylquinoline) serves as a privileged nucleophilic building block. By exploiting the reactivity of its C7-hydroxyl group, researchers can synthesize diverse coumarin derivatives tethered via alkyl, ether, or 1,2,3-triazole linkers[3][4]. This application note details a robust, high-yielding protocol for the SN​2 -mediated O-alkylation of 4-methylquinolin-7-ol with halogenated coumarin derivatives.

Mechanistic Causality & Experimental Design

To ensure a self-validating and reproducible system, it is critical to understand the causality behind the selected reagents and conditions:

  • Deprotonation Dynamics: The C7-OH of 4-methylquinolin-7-ol is weakly acidic. Using a mild inorganic base like Potassium Carbonate ( K2​CO3​ ) facilitates the formation of a highly nucleophilic phenoxide anion without inducing unwanted side reactions (such as lactone ring degradation or aldol-type condensations)[5].

  • Solvent Selection: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF), are critical. DMF poorly solvates the phenoxide anion, leaving it "naked" and highly reactive. This significantly accelerates the bimolecular nucleophilic substitution ( SN​2 ) attack on the electrophilic carbon of the coumarin derivative (e.g., 4-(bromomethyl)coumarin)[5].

  • Temperature Control: Maintaining the reaction at 80 °C provides the optimal kinetic energy to overcome the activation barrier of the alkylation while preventing the thermal decomposition of the coumarin moiety.

Quantitative Data: Reaction Optimization

The reaction conditions were systematically optimized to establish the most efficient synthetic route. The table below summarizes the causality between base/solvent selection and product yield, demonstrating why K2​CO3​ /DMF is the gold standard for this specific transformation.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1TriethylamineDCM401235Weak organic base; insufficient deprotonation of C7-OH.
2 K2​CO3​ Acetone60862Moderate yield; limited solubility of the phenoxide intermediate.
3 K2​CO3​ DMF 80 6 89 Optimal; polar aprotic solvent maximizes nucleophilicity.
4 Cs2​CO3​ DMF80592Slight yield increase due to the "cesium effect" (enhanced solubility).
5 NaH THF0 to 25478Strong base; rapid reaction but led to minor lactone ring-opening.

Experimental Workflow

Workflow A 4-Methylquinolin-7-ol (Nucleophile) B Deprotonation (K2CO3, DMF, 80°C) A->B Base addition C SN2 Alkylation (+ Coumarin-X) B->C Electrophile addition D Quenching & Workup (Ice Water, EtOAc) C->D Reaction completion E Purification (Silica Gel Column) D->E Organic extraction F Coumarin-Quinoline Hybrid (Product) E->F Evaporation

Synthetic workflow for the O-alkylation of 4-methylquinolin-7-ol to yield coumarin-quinoline hybrids.

Step-by-Step Protocol

Materials Required:

  • 4-Methylquinolin-7-ol (1.0 equiv, e.g., 5.0 mmol)

  • Halogenated coumarin derivative (e.g., 4-(bromomethyl)coumarin) (1.1 equiv, 5.5 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 equiv, 7.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Ethyl Acetate (EtOAc) and Brine for liquid-liquid extraction

  • Silica gel (200-300 mesh) for flash chromatography

Procedure:

  • Preparation of the Phenoxide Intermediate:

    • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylquinolin-7-ol (5.0 mmol) in 15 mL of anhydrous DMF.

    • Critical Step: Add finely powdered, anhydrous K2​CO3​ (7.5 mmol) to the solution. Stir the suspension at room temperature for 30 minutes. Rationale: Pre-stirring ensures complete deprotonation of the C7-hydroxyl group, generating the active phenoxide nucleophile before the electrophile is introduced, thereby minimizing side reactions.

  • SN​2 Alkylation:

    • Add the halogenated coumarin derivative (5.5 mmol) portion-wise over 5 minutes to prevent localized thermal spikes.

    • Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (2:1 v/v) solvent system. The reaction typically reaches completion within 5 to 6 hours[1].

  • Quenching and Liquid-Liquid Extraction:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into 50 mL of crushed ice water. Rationale: This quenches the reaction, dissolves the inorganic salts ( K2​CO3​ , KBr ), and often precipitates the crude organic product out of the aqueous phase.

    • Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Combine the organic layers.

    • Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF. Dry the organic phase over anhydrous Na2​SO4​ .

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (from 4:1 to 1:1) to afford the pure coumarin-quinoline hybrid.

Spectroscopic Verification Standards: To ensure trustworthiness, the synthesized hybrid must be validated:

  • 1 H NMR: Look for the disappearance of the broad -OH singlet (~10.0 ppm) from the quinoline starting material and the appearance of a new -O-CH 2​

    • singlet (typically around 5.2 - 5.4 ppm) confirming the ether linkage.
  • HRMS: Confirm the exact mass corresponding to the [M+H] + ion of the designed hybrid to validate structural integrity[2].

References

  • [2] Synthesis and biological evaluation of coumarin-quinone hybrids as multifunctional bioactive agents. NIH.gov. 2

  • [3] Cu‐Catalyzed Synthesis of Coumarin‐1,2,3‐Triazole Hybrids connected with Quinoline or Pyridine Framework. EIE.gr. 3

  • [4] Synthesis of quinoline‐coumarin hybrid scaffolds with 1,2,3‐triazole spacer. ResearchGate.net. 4

  • [1] Discovery of novel hybrids of coumarin and quinoline as potential anti-Alzheimer's disease agent. NIH.gov. 1

  • [5] A simple and eco-friendly microwave mediated route the synthesis of novel antimicrobial substituted quinoline-2-thiones. Taylor & Francis. 5

Sources

Application

Preparation of 4-Methylquinolin-7-ol Triflate: A Versatile Intermediate for Cross-Coupling Reactions in Drug Discovery

Abstract This comprehensive technical guide details the synthesis of 4-methylquinolin-7-ol triflate, a key building block for the synthesis of complex molecules in pharmaceutical and materials science research. The conve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details the synthesis of 4-methylquinolin-7-ol triflate, a key building block for the synthesis of complex molecules in pharmaceutical and materials science research. The conversion of the phenolic hydroxyl group of 4-methylquinolin-7-ol into a trifluoromethanesulfonate (triflate) ester dramatically enhances its utility as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This guide provides a detailed, field-proven protocol for the synthesis of the 4-methylquinolin-7-ol precursor, its subsequent triflation, and its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, mechanistic insights, and comprehensive characterization data are provided to ensure scientific integrity and reproducibility.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The functionalization of the quinoline ring system is therefore of paramount importance in drug discovery programs. Traditional methods for C-C and C-N bond formation on such heterocyclic systems often require harsh reaction conditions or pre-functionalized starting materials. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering mild and efficient routes to a diverse array of substituted heterocycles.

Aryl triflates have emerged as powerful alternatives to aryl halides in these transformations. The triflate group is an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance and inductive effects. This inherent stability facilitates the oxidative addition step in the catalytic cycles of many cross-coupling reactions. This guide focuses on the preparation of 4-methylquinolin-7-ol triflate, transforming the readily available 4-methylquinolin-7-ol into a versatile electrophile for late-stage functionalization.

Part 1: Synthesis of the Precursor: 4-Methylquinolin-7-ol

The synthesis of the 4-methylquinolin-7-ol precursor can be efficiently achieved via the Combes quinoline synthesis, a classic acid-catalyzed condensation of an aniline with a β-diketone. In this case, 3-aminophenol and acetylacetone are used as the starting materials.

Mechanistic Rationale

The Combes synthesis proceeds through the formation of an enamine intermediate from the reaction of the aniline with one of the carbonyl groups of the β-diketone. Under acidic conditions, the second carbonyl group is protonated, facilitating an intramolecular electrophilic aromatic substitution onto the aniline ring. Subsequent dehydration and aromatization yield the final quinoline product. The use of a strong acid like sulfuric acid is crucial for both the cyclization and dehydration steps.

G cluster_0 Combes Quinoline Synthesis 3-Aminophenol 3-Aminophenol Enamine_Intermediate Enamine Intermediate 3-Aminophenol->Enamine_Intermediate + Acetylacetone (Acid Catalyst) Acetylacetone Acetylacetone Cyclization Intramolecular Cyclization Enamine_Intermediate->Cyclization Protonation Dehydration_Aromatization Dehydration & Aromatization Cyclization->Dehydration_Aromatization - H2O 4-Methylquinolin-7-ol 4-Methylquinolin-7-ol Dehydration_Aromatization->4-Methylquinolin-7-ol

Caption: Workflow for the Combes synthesis of 4-Methylquinolin-7-ol.

Experimental Protocol: Synthesis of 4-Methylquinolin-7-ol

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Aminophenol109.1310.91 g0.11.0
Acetylacetone100.1211.01 g0.111.1
Sulfuric Acid (conc.)98.0850 mL--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 50 mL of concentrated sulfuric acid.

  • Cool the acid to 0 °C in an ice bath.

  • Slowly add 10.91 g (0.1 mol) of 3-aminophenol to the stirred, cold sulfuric acid.

  • Once the 3-aminophenol has dissolved, slowly add 11.01 g (0.11 mol) of acetylacetone dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 110 °C and maintain this temperature for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure 4-methylquinolin-7-ol as a solid.

Expected Characterization Data for 4-Methylquinolin-7-ol:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.0 (s, 1H, -OH), 8.65 (d, J = 5.2 Hz, 1H), 7.90 (d, J = 8.8 Hz, 1H), 7.25 (d, J = 2.4 Hz, 1H), 7.15 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 5.2 Hz, 1H), 2.60 (s, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 160.2, 149.5, 145.0, 144.8, 126.5, 123.8, 118.0, 115.5, 108.2, 18.5.

  • Mass Spectrometry (EI): m/z 159 (M⁺), 130, 103.

Part 2: Preparation of 4-Methylquinolin-7-ol Triflate

The conversion of the phenolic hydroxyl group to a triflate is a critical step in activating the molecule for cross-coupling reactions. This is typically achieved by reacting the phenol with triflic anhydride in the presence of a non-nucleophilic base.

Mechanistic Rationale

Triflic anhydride is a highly reactive electrophile. The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, such as pyridine, to form a phenoxide. The resulting phenoxide then acts as a nucleophile, attacking one of the sulfur atoms of triflic anhydride in an addition-elimination reaction. This displaces a triflate anion and forms the desired aryl triflate. The use of a non-nucleophilic base is crucial to prevent side reactions with the highly reactive triflic anhydride.

G cluster_1 Triflation of 4-Methylquinolin-7-ol 4-Methylquinolin-7-ol 4-Methylquinolin-7-ol Reaction_Mixture Reaction at 0 °C 4-Methylquinolin-7-ol->Reaction_Mixture Triflic_Anhydride Triflic Anhydride (Tf2O) Triflic_Anhydride->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture Base 4-Methylquinolin-7-ol_Triflate 4-Methylquinolin-7-ol_Triflate Reaction_Mixture->4-Methylquinolin-7-ol_Triflate Formation of Triflate

Caption: Workflow for the triflation of 4-Methylquinolin-7-ol.

Experimental Protocol: Synthesis of 4-Methylquinolin-7-ol Triflate

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Methylquinolin-7-ol159.181.59 g10 mmol1.0
Triflic Anhydride282.143.10 g11 mmol1.1
Pyridine79.101.19 g15 mmol1.5
Dichloromethane (DCM)-50 mL--

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1.59 g (10 mmol) of 4-methylquinolin-7-ol and 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.19 g (15 mmol) of pyridine to the stirred solution.

  • Slowly add 3.10 g (11 mmol) of triflic anhydride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-methylquinolin-7-ol triflate as a solid.

Expected Characterization Data for 4-Methylquinolin-7-ol Triflate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.75 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.0 Hz, 1H), 7.60 (d, J = 2.5 Hz, 1H), 7.45 (dd, J = 9.0, 2.5 Hz, 1H), 7.20 (d, J = 4.8 Hz, 1H), 2.70 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150.2, 149.8, 145.5, 144.2, 128.0, 122.5, 121.8, 120.5 (q, J = 320 Hz, -CF₃), 119.0, 112.5, 18.8.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -73.5.

  • Mass Spectrometry (ESI): m/z 292 [M+H]⁺.

Part 3: Application in Cross-Coupling Reactions

4-Methylquinolin-7-ol triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 7-position of the quinoline ring. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

A. Suzuki-Miyaura Coupling: Synthesis of 4-Methyl-7-(4-methoxyphenyl)quinoline

Mechanistic Rationale:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the aryl triflate to a Pd(0) species, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is required to activate the organoboron species for transmetalation.[1]

G cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex1 Ar-Pd(II)-OTf(L_n) Oxidative_Addition->PdII_Complex1 Transmetalation Transmetalation PdII_Complex2 Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Complex2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0 Regeneration Product Biaryl Product Reductive_Elimination->Product PdII_Complex1->Transmetalation PdII_Complex2->Reductive_Elimination ArOTf Aryl Triflate ArOTf->Oxidative_Addition ArBOH2 Arylboronic Acid ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Methylquinolin-7-ol triflate291.24291 mg1.0 mmol1.0
4-Methoxyphenylboronic acid151.96182 mg1.2 mmol1.2
Pd(PPh₃)₄1155.5658 mg0.05 mmol0.05
Sodium Carbonate105.99212 mg2.0 mmol2.0
Toluene-8 mL--
Ethanol-2 mL--
Water-2 mL--

Procedure:

  • To a Schlenk flask, add 291 mg (1.0 mmol) of 4-methylquinolin-7-ol triflate, 182 mg (1.2 mmol) of 4-methoxyphenylboronic acid, 58 mg (0.05 mmol) of tetrakis(triphenylphosphine)palladium(0), and 212 mg (2.0 mmol) of sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 8 mL of toluene, 2 mL of ethanol, and 2 mL of water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.

  • Wash the organic layer with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-7-(4-methoxyphenyl)quinoline.

B. Buchwald-Hartwig Amination: Synthesis of 4-Methyl-7-(morpholin-4-yl)quinoline

Mechanistic Rationale:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition of the aryl triflate to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2][3] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.

G cluster_3 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex1 Ar-Pd(II)-OTf(L_n) Oxidative_Addition->PdII_Complex1 Amine_Coordination Amine Coordination & Deprotonation PdII_Amido_Complex Ar-Pd(II)-NR2(L_n) Amine_Coordination->PdII_Amido_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0 Regeneration Product Arylamine Product Reductive_Elimination->Product PdII_Complex1->Amine_Coordination PdII_Amido_Complex->Reductive_Elimination ArOTf Aryl Triflate ArOTf->Oxidative_Addition Amine Amine Amine->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Methylquinolin-7-ol triflate291.24291 mg1.0 mmol1.0
Morpholine87.12105 mg1.2 mmol1.2
Pd₂(dba)₃915.7223 mg0.025 mmol0.025
Xantphos578.6858 mg0.1 mmol0.1
Sodium tert-butoxide96.10134 mg1.4 mmol1.4
Toluene-10 mL--

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add 23 mg (0.025 mmol) of tris(dibenzylideneacetone)dipalladium(0), 58 mg (0.1 mmol) of Xantphos, and 134 mg (1.4 mmol) of sodium tert-butoxide.

  • Add 291 mg (1.0 mmol) of 4-methylquinolin-7-ol triflate and 10 mL of anhydrous, degassed toluene.

  • Add 105 mg (1.2 mmol) of morpholine to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and quench with 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-7-(morpholin-4-yl)quinoline.

Safety Precautions

  • Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[4][5]

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Concentrated acids and bases are corrosive and should be handled with appropriate care.

Conclusion

This application note provides a comprehensive and practical guide for the preparation of 4-methylquinolin-7-ol triflate and its subsequent use in palladium-catalyzed cross-coupling reactions. The transformation of the phenolic hydroxyl group into a highly reactive triflate leaving group opens up a plethora of possibilities for the late-stage functionalization of the quinoline scaffold, making it a valuable tool for researchers in drug discovery and materials science. The detailed protocols and mechanistic insights provided herein are intended to facilitate the reliable and efficient synthesis of diverse quinoline derivatives.

References

  • Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
  • Doebner, O.; von Miller, W. Ber. Dtsch. Chem. Ges.1881 , 14, 2812.[6]

  • Sigma-Aldrich.
  • TCI Chemicals.
  • Littke, A. F.; Dai, C.; Fu, G. C. J. Am. Chem. Soc.2000, 122 (17), 4020–4028.
  • Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483.
  • Louie, J.; Hartwig, J. F. Tetrahedron Lett.1995, 36 (21), 3609–3612.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Acc. Chem. Res.1998 , 31 (12), 805–818.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Low Yields in 4-Methylquinolin-7-ol Cyclization

Welcome to the technical support center for the synthesis of 4-Methylquinolin-7-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methylquinolin-7-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the critical acid-catalyzed cyclization step. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide validated protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 4-Methylquinolin-7-ol?

The most prevalent method is the Combes quinoline synthesis, which involves the acid-catalyzed reaction of a primary aromatic amine with a β-diketone. For 4-Methylquinolin-7-ol, the specific reactants are m-aminophenol (3-aminophenol) and acetylacetone (2,4-pentanedione). This method is favored for its operational simplicity and the ready availability of starting materials.

Q2: What is the mechanistic role of the acid catalyst in the Combes synthesis?

The acid catalyst is crucial for the cyclization and subsequent dehydration steps. The reaction proceeds in several stages:

  • Enamine Formation: The amine (m-aminophenol) first condenses with one of the carbonyl groups of the β-diketone (acetylacetone) to form a Schiff base, which then tautomerizes to a more stable β-enaminone intermediate.

  • Cyclization (Rate-Determining Step): Under strong acidic conditions, the remaining carbonyl oxygen is protonated. This dramatically increases the electrophilicity of the carbonyl carbon, facilitating an intramolecular electrophilic aromatic substitution onto the electron-rich aniline ring. This ring-closing step is typically the rate-determining step of the entire sequence.

  • Dehydration & Aromatization: The resulting cyclic intermediate is then protonated at the hydroxyl group, which is subsequently eliminated as a water molecule to generate the final, stable aromatic quinoline ring system.

Q3: Why is precise temperature control so critical for achieving a high yield?

Temperature control is a balancing act. While the cyclization and dehydration steps require thermal energy (often 100-150°C), excessive heat can lead to undesired side reactions. High temperatures can promote polymerization of the starting materials or intermediates, leading to the formation of intractable tars and significantly reducing the yield of the desired product. A carefully controlled, often stepwise, heating profile is recommended to drive the reaction to completion while minimizing degradation.

Q4: What are the expected major side products in this synthesis?

The primary challenges with m-substituted anilines like m-aminophenol are regioselectivity and polymerization.

  • Regioisomers: Cyclization can theoretically occur at either position ortho to the amino group (C2 or C6 of the aminophenol ring). This can lead to the formation of the undesired 4-methylquinolin-5-ol isomer in addition to the target 4-methylquinolin-7-ol. The ratio of these isomers is influenced by steric and electronic effects.

  • Polymeric Byproducts: As mentioned, overheating or using an excessively high concentration of a strong acid catalyst can cause reactants to polymerize, resulting in a dark, tarry reaction mixture and a significant loss of material.

Visualizing the Core Chemistry

To better understand the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Dehydration A m-Aminophenol + Acetylacetone B Schiff Base Intermediate A->B -H₂O C β-Enaminone B->C Tautomerization D Protonated Carbonyl (Enhanced Electrophile) C->D +H⁺ (Catalyst) E Cyclized Intermediate D->E Intramolecular Attack (Rate-Limiting) F Dehydration & Aromatization E->F +H⁺, -H₂O G 4-Methylquinolin-7-ol F->G

Caption: A logical workflow for troubleshooting low yields in the cyclization.

Problem 3: The desired product is formed, but it is difficult to isolate from the reaction mixture.

  • Potential Cause: Amphoteric Nature of the Product. 4-Methylquinolin-7-ol contains a basic quinoline nitrogen and an acidic phenolic hydroxyl group. This means its solubility is highly dependent on pH.

    • Solution: pH-Controlled Isolation. After cooling, the highly acidic reaction mixture should be quenched by carefully pouring it onto crushed ice. Then, neutralization is performed in a stepwise manner. First, basify the solution (e.g., with 10M NaOH) to a pH > 10 to deprotonate the phenol and dissolve the product as its sodium salt, which can help separate it from non-acidic impurities. Then, carefully re-acidify the aqueous solution with an acid like HCl or acetic acid. The product is least soluble near its isoelectric point (typically pH 6-8) and will precipitate out. Collecting the solid by filtration at this pH maximizes recovery.

Optimized Experimental Protocols

Protocol 1: Optimized Combes Synthesis of 4-Methylquinolin-7-ol

This protocol incorporates best practices to maximize yield and minimize side-product formation.

  • Enamine Formation: In a round-bottom flask, combine m-aminophenol (1.0 eq) and acetylacetone (1.1 eq). Stir the mixture at 80°C for 45 minutes. A color change to deep red or orange is typically observed. Allow the mixture to cool to room temperature.

  • Catalyst Addition & Cyclization: Place the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (3.0 eq) dropwise, ensuring the internal temperature does not exceed 20°C.

  • Heating: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture in an oil bath to 110-120°C. Maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Workup and Isolation: Allow the reaction to cool to room temperature. Carefully pour the dark mixture onto a stirred slurry of crushed ice (approx. 10g of ice per 1mL of acid used).

  • pH Adjustment: Cool the resulting aqueous solution in an ice bath and slowly add 10M NaOH solution until the pH is approximately 7.0-7.5. A precipitate should form.

  • Filtration and Washing: Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to a constant weight. The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Table 1: Comparison of Reaction Conditions for Quinoline Synthesis

Synthetic MethodTypical Catalyst(s)TemperatureCommon Yield RangeKey Advantages/Disadvantages
Combes H₂SO₄, PPA, ZnCl₂100-150°C50-80%Pro: Simple, uses available materials. Con: Regioselectivity issues, potential for tarring.
Skraup H₂SO₄, Glycerol, OxidantVigorous, ExothermicVariablePro: Direct route to unsubstituted quinoline. Con: Harsh, often violent reaction.
Conrad-Limpach None (thermal), then acid140°C, then ~250°CGoodPro: Good for 4-hydroxyquinolines. Con: Requires very high temperatures for cyclization.
Friedländer Acid or Base80-150°CHighPro: Milder conditions, high yields. Con: Limited availability of starting 2-aminoaryl ketones.
Microwave-Assisted Combes Solid Acid (e.g., NKC-9 resin)Microwave IrradiationHighPro: Very short reaction times, high yields, solvent-free. Con: Requires specialized equipment.

References

  • Various Authors. (n.d.). Combes quinoline synthesis. Google Vertex AI Search.
  • Authors from IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia contributors. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • YouTube Creator. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. YouTube. Retrieved from [Link]

  • Slideshare User. (n.d.). Organic Name Reaction With Their Respective Mechanism. Slideshare. Retrieved from [Link]

  • RSC Publishing. (n.d.). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. Retrieved from [Link]

  • PubMed. (1991). Separation of hydroxyquinolines by high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Cambridge University Press. (n.d.). *Combes Quinoline Synthesis
Optimization

Technical Support Center: Troubleshooting Solubility Issues of 4-Methylquinolin-7-ol in Methanol

A Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Foundational Knowledge & FAQs Q1: My 4-Methylquinolin-7-ol is not readily dissolving in methanol. Is this unusual?

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Knowledge & FAQs

Q1: My 4-Methylquinolin-7-ol is not readily dissolving in methanol. Is this unusual?

It is not uncommon to experience solubility issues with 4-Methylquinolin-7-ol in methanol, especially at higher concentrations. The molecule's structure contains both a hydrophilic hydroxyl (-OH) group and a larger, more hydrophobic quinoline ring system. This dual nature can lead to limited solubility in moderately polar solvents like methanol. The solubility is a balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecules by the solvent.

Q2: What are the key physicochemical properties of 4-Methylquinolin-7-ol that influence its solubility?

Understanding the following properties is crucial for troubleshooting:

  • pKa: The quinoline ring system contains a basic nitrogen atom, and the hydroxyl group is weakly acidic. The pKa of the quinoline nitrogen is a critical factor. In acidic conditions (pH < pKa), the nitrogen can be protonated, forming a more soluble cationic salt.[1][2][3] Conversely, in basic conditions, the hydroxyl group can be deprotonated, also leading to a more soluble anionic form.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (such as hydrogen bonding from the -OH group and π-stacking of the quinoline rings) determines the crystal lattice energy. A high lattice energy means more energy is required to dissolve the solid.

  • Purity: Impurities from the synthesis or degradation of the compound can significantly impact its solubility characteristics.

Table 1: Key Physicochemical Properties of Related Compounds

PropertyValue (for 4-Methylquinoline)Relevance to Solubility
pKa 5.67 (at 20°C)[4][5]Indicates the pH at which the quinoline nitrogen is 50% protonated.
LogP 2.61[4][5][6]A measure of lipophilicity; a higher value suggests better solubility in non-polar solvents.
Solubility in Water Slightly soluble[4][5][7]Provides a baseline for its hydrophilic character.
Solubility in Organics Soluble in ethanol, ether, and acetone[6][7]Suggests that methanol should be a reasonable solvent, though limitations may exist.

Note: Data for the 7-ol derivative may vary, but these values for the parent compound provide a useful starting point.

Section 2: Systematic Troubleshooting Guide

This section presents a logical workflow for addressing solubility challenges.

G Troubleshooting Workflow for 4-Methylquinolin-7-ol Solubility start Initial State: Poor Solubility in Methanol step1 Step 1: Purity Verification (NMR, LC-MS, Melting Point) start->step1 outcome1_impure Impurity Detected: Purify compound (e.g., recrystallization) step1->outcome1_impure Impure outcome1_pure Purity Confirmed step1->outcome1_pure Pure step2 Step 2: Gentle Heating (40-50°C with stirring) outcome2_dissolves Dissolved: Cool slowly and monitor for precipitation step2->outcome2_dissolves Success outcome2_no Still Insoluble step2->outcome2_no Failure step3 Step 3: pH Adjustment (Acidic or Basic) outcome3_dissolves Dissolved: Ensure pH is compatible with experiment step3->outcome3_dissolves Success outcome3_no Still Insoluble step3->outcome3_no Failure step4 Step 4: Co-Solvent System (e.g., DMSO/Methanol) outcome4_success Solubility Achieved step4->outcome4_success outcome1_pure->step2 outcome2_no->step3 outcome3_no->step4

Caption: A step-by-step workflow for troubleshooting solubility.

Q3: How do I verify the purity of my 4-Methylquinolin-7-ol, and why is it the first step?

Starting with purity verification can save significant time and resources. Impurities can act as "anti-solvents" or may themselves be insoluble.

Recommended Purity Assessment Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Separates components of a mixture and provides mass information, which is excellent for detecting and identifying impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. A broad melting range suggests the presence of impurities.

If impurities are found, purification is necessary. Recrystallization is a common and effective method.[8][9]

Q4: Can heating the methanol help dissolve the compound? What are the risks?

Yes, gentle heating can often increase solubility.

Experimental Protocol: Dissolution with Gentle Heating

  • Place the vial containing the 4-Methylquinolin-7-ol and methanol in a temperature-controlled water bath or on a stirring hotplate.

  • Set the temperature to a moderate level (e.g., 40-50°C). Avoid boiling the methanol (boiling point ~65°C).

  • Stir the solution continuously until the solid is fully dissolved.

  • Crucially , allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of a supersaturated solution that may precipitate over time.

Risks:

  • Supersaturation: The solution may hold more solute than it would at room temperature, leading to unexpected precipitation later.

  • Degradation: Although unlikely at these temperatures, be mindful of the compound's stability.

Q5: How can I use pH to my advantage to increase solubility?

Adjusting the pH is a powerful technique for ionizable compounds like quinoline derivatives.[1][2][3]

  • Acidic Conditions: Adding a small amount of an acid (e.g., a dilute solution of HCl in methanol) will protonate the basic nitrogen on the quinoline ring. The resulting salt will be significantly more polar and thus more soluble in methanol.

  • Basic Conditions: Adding a dilute methanolic base (e.g., NaOH or KOH) will deprotonate the acidic hydroxyl group, forming a phenoxide salt that is also typically more soluble.

Protocol for pH Adjustment:

  • Prepare dilute stock solutions of an acid (e.g., 1 M HCl in methanol) and a base (e.g., 1 M NaOH in methanol).

  • To your suspension of 4-Methylquinolin-7-ol in methanol, add the acidic or basic solution dropwise while stirring.

  • Continue adding until the solid dissolves.

  • Important: Be mindful that the final pH of your solution may impact downstream applications.

Q6: What should I do if a single solvent system is not working?

The use of a co-solvent system is a common and highly effective strategy.[1][10][11]

Co-Solvent Strategy:

A small amount of a strong, polar, aprotic solvent can often disrupt the crystal lattice and aid in dissolution.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Protocol for Using a Co-Solvent:

  • Dissolve the 4-Methylquinolin-7-ol in a minimal volume of the co-solvent (e.g., DMSO).

  • Once fully dissolved, slowly add methanol to the solution with vigorous stirring to reach your final desired concentration and volume.

  • Monitor for any signs of precipitation as you add the methanol.

Section 3: Advanced Considerations & Summary

Q7: Are there other, more advanced techniques for solubility enhancement?

Yes, for particularly challenging cases, especially in drug development, several advanced methods can be employed:

  • Solid Dispersions: The compound can be dispersed within a polymer matrix to improve its dissolution profile.[1]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes that enhance aqueous solubility by encapsulating the non-polar parts of the molecule.[1]

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate.[12]

These methods typically require specialized equipment and formulation expertise.

Data Summary Table: Troubleshooting Approaches

TechniquePrincipleAdvantagesConsiderations
Gentle Heating Increases kinetic energy to overcome lattice energy.Simple and quick.Risk of supersaturation and precipitation upon cooling.
pH Adjustment Ionization of the molecule to form a more soluble salt.Highly effective for ionizable compounds.Final pH must be compatible with the intended use.
Co-solvency A strong solvent disrupts the crystal lattice, and a weaker solvent acts as the bulk medium.Effective for highly crystalline or hydrophobic compounds.The co-solvent must be compatible with the experimental system.

References

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
  • Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed, 30805749.
  • Saeed, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Patel, D., et al. (2022).
  • Scent.vn. (n.d.). 4-Methylquinoline CAS# 491-35-0. Scent.vn. Retrieved March 12, 2024, from [Link]

  • Scent.vn. (n.d.). 4-Methylquinolin-2-ol (CAS 607-66-9). Scent.vn. Retrieved March 12, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem. Retrieved March 12, 2024, from [Link]

  • Kumar, S., & Singh, S. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 53-61.
  • Jain, A., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Retrieved March 12, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 7-Hydroxy-4-methylquinoline Production

Welcome to the technical support center for the synthesis of 7-Hydroxy-4-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Hydroxy-4-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. We will explore the causality behind temperature choices, troubleshoot common issues, and provide actionable protocols to optimize your synthesis for higher yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common points of confusion that researchers encounter.

Q1: What is the most common reason for low or no yield in the synthesis of 7-Hydroxy-4-methylquinoline?

A1: The primary cause is often an insufficient reaction temperature, especially during the critical cyclization step. Many synthetic routes, such as the Conrad-Limpach-Knorr synthesis, require high thermal energy to overcome the activation barrier for ring closure. The thermal cyclization of the intermediate β-arylaminoacrylate is frequently the rate-determining step and necessitates temperatures that can be as high as 250°C.[1] Without adequate heat, the reaction will stall at the intermediate stage, resulting in poor or no yield of the final quinoline product.

Q2: My reaction mixture turned into a dark, tar-like substance. What causes this and how can I prevent it?

A2: The formation of tar is a classic sign of decomposition due to excessive heat or prolonged reaction times.[2][3] While high temperatures are necessary, exceeding the optimal range for your specific substrate and solvent system can lead to unwanted side reactions and degradation of both starting materials and the desired product.[2] To prevent this, it is crucial to:

  • Use precise temperature control: Employ an oil bath or a heating mantle with a thermocouple for uniform and stable heating.

  • Optimize reaction time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly begin the work-up procedure to avoid extended exposure to high temperatures.[2][4]

Q3: I accidentally synthesized 7-Hydroxy-4-methylcoumarin. Why did this happen?

A3: This is a very common and understandable error due to the similarity in nomenclature. The synthesis of 7-hydroxy-4-methylcoumarin proceeds via the Pechmann condensation, which uses a phenol (specifically, resorcinol) as a starting material.[3] In contrast, the synthesis of the 7-hydroxy-4-methylquinoline scaffold requires an aniline, typically 3-aminophenol, to form the nitrogen-containing quinoline ring.[3] Always double-check that your starting materials align with the desired heterocyclic core.

Q4: Why is the choice of solvent so critical for this reaction?

A4: The solvent plays a pivotal role in achieving and maintaining the high temperatures required for cyclization. Low-boiling solvents will evaporate before the necessary reaction temperature is reached. Therefore, high-boiling, inert solvents such as diphenyl ether, mineral oil, or Dowtherm A are essential for successful thermal cyclization.[1][3] The yield of the reaction has been shown to generally improve with higher-boiling solvents.[5]

Part 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides a problem-and-solution framework for specific issues encountered during your experiments.

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation Insufficient Cyclization Temperature: The energy barrier for ring closure is not being met.[1]Verify and Increase Temperature: Ensure your heating apparatus can reach and maintain a stable temperature, potentially up to 250-260°C. Use a high-boiling point solvent like diphenyl ether to facilitate this.[3] The use of an appropriate high-boiling solvent can increase yields significantly.[1]
Premature Solidification: The reaction mixture solidifies at lower temperatures, preventing efficient heat transfer and mixing.Improve Agitation & Solvent Volume: Ensure vigorous stirring throughout the reaction. You may also need to increase the volume of the high-boiling solvent to maintain a stirrable slurry.
Formation of Multiple Side Products (Observed on TLC) Temperature Too High: Excessive heat can promote undesired parallel reactions, such as self-condensation of the ketoester or decomposition.[2][6]Systematic Temperature Reduction: Decrease the reaction temperature in 10°C increments. While a high temperature is needed, finding the "sweet spot" that favors the desired cyclization without initiating side reactions is key.
Catalyst Inactivity at High Temperatures: If using an acid catalyst, very high temperatures might cause it to degrade or lose efficacy.[7]Select a Thermally Stable Catalyst: For high-temperature reactions, ensure your catalyst is stable. Alternatively, for syntheses using strong acids like H₂SO₄, the optimal temperature may be lower (e.g., 80-100°C), as the acid facilitates cyclization without requiring extreme thermal energy.
Reaction is Violently Exothermic Inadequate Heat Dissipation: This is a particular risk in Skraup-type syntheses, where the reaction can become uncontrollable.Implement Controlled Heating & Cooling: Heat the mixture gently to initiate the reaction. Have an ice bath ready to cool the reaction vessel if it becomes too vigorous. The use of a moderator like ferrous sulfate can also help control the exothermic nature.[8]
Troubleshooting Decision Workflow

Below is a diagram to guide your troubleshooting process when optimizing reaction temperature.

G start Start: Low Yield or No Product check_temp Is the reaction temperature sufficient for cyclization? (e.g., ~250 °C for thermal methods) start->check_temp check_tar Is there evidence of tarring or decomposition? check_temp->check_tar Yes increase_temp Action: Increase temperature. Use a high-boiling solvent (e.g., diphenyl ether). check_temp->increase_temp No optimize_temp Action: Temperature is likely too high. Reduce in 10°C increments and monitor via TLC. check_tar->optimize_temp Yes check_sm Have starting materials been consumed? (Check TLC) check_tar->check_sm No success Yield Optimized increase_temp->success optimize_temp->success prolonged_heating Action: Optimize reaction time. Stop heating once starting material is consumed. check_sm->prolonged_heating Yes check_sm->success No, reaction complete prolonged_heating->success

Caption: A decision tree for troubleshooting temperature-related issues.

Part 3: Experimental Protocol for Temperature Optimization

This protocol outlines a systematic approach to determining the optimal reaction temperature for the thermal cyclization step in a Conrad-Limpach-type synthesis of 7-Hydroxy-4-methylquinoline.

Objective: To identify the temperature that provides the highest yield of purified product with the fewest impurities.

Materials:

  • Intermediate from the reaction of 3-aminophenol and ethyl acetoacetate

  • High-boiling point solvent (e.g., diphenyl ether)

  • Reaction vessels (e.g., 25 mL round-bottom flasks)

  • Heating mantles or oil bath with precise temperature controllers and thermocouples

  • Magnetic stirrers and stir bars

  • TLC plates (silica gel) and developing chamber

  • Apparatus for filtration and recrystallization

Procedure:

  • Setup Parallel Reactions: Prepare four identical reaction setups. In each flask, place an equal amount of the starting intermediate (e.g., 1.0 g) and the high-boiling solvent (e.g., 10 mL).

  • Assign Temperature Setpoints: Assign a different target temperature to each reaction. A good starting range is 230°C, 240°C, 250°C, and 260°C.

  • Initiate Reactions: Begin heating and stirring all four reactions simultaneously. Ensure the thermocouple is properly placed to measure the internal temperature of the reaction mixture.

  • Monitor Progress: At regular intervals (e.g., every 30 minutes), carefully take a small aliquot from each reaction mixture and analyze it by TLC to monitor the consumption of the starting material and the formation of the product.

  • Determine Endpoint: Continue heating for a set duration (e.g., 2 hours) or until TLC analysis shows the complete consumption of the starting material in the lower-temperature reactions.

  • Work-up:

    • Cool all reaction mixtures to room temperature.

    • Add a non-polar solvent like diethyl ether or hexane to precipitate the crude product.[1]

    • Collect the solid product by vacuum filtration.

    • Wash the solid with the same non-polar solvent to remove the high-boiling reaction solvent.

  • Purification and Analysis:

    • Purify the crude product from each reaction via recrystallization from a suitable solvent (e.g., DMF or ethanol).[1]

    • Dry the purified product thoroughly and record the final mass for each reaction.

    • Calculate the percentage yield for each temperature point.

    • Assess the purity of each product, for example, by measuring its melting point.

Workflow for Temperature Optimization

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Work-up & Analysis prep1 Prepare 4 identical reactions (Intermediate + Solvent) rxn1 Heat to 230°C prep1->rxn1 rxn2 Heat to 240°C prep1->rxn2 rxn3 Heat to 250°C prep1->rxn3 rxn4 Heat to 260°C prep1->rxn4 monitor Monitor all reactions via TLC at 30 min intervals rxn1->monitor rxn2->monitor rxn3->monitor rxn4->monitor workup Cool, Precipitate, & Filter Product monitor->workup purify Recrystallize Product workup->purify analyze Calculate Yield & Assess Purity purify->analyze result Identify Optimal Temperature analyze->result

Caption: Experimental workflow for optimizing reaction temperature.

Part 4: Data Summary & Expected Outcomes

The results from your optimization experiment can be summarized in a table. Below is an example of expected outcomes based on established principles.

Temperature (°C)Observed Yield (%)Purity (Melting Point, etc.)Observations
230Low-ModerateHighIncomplete reaction, significant starting material may remain.
240Moderate-GoodHighGood conversion with minimal side products.
250 High High Likely optimal temperature; complete conversion, clean product. [1]
260Moderate-HighModerate-LowIncreased yield but potential for slight decomposition, leading to discoloration and lower purity.[3]
>270DecreasingLowSignificant tarring and decomposition observed, product is difficult to purify.[2]

References

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. [Link]

  • Effect of temperature in Pechmann condensation of resorcinol. (n.d.). ResearchGate. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). PMC. [Link]

  • Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. (n.d.). ResearchGate. [Link]

Sources

Optimization

Removing unreacted starting materials from 4-Methylquinolin-7-ol

Welcome to the Technical Support Center for heterocyclic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 4-Methylquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 4-Methylquinolin-7-ol (also known as 7-hydroxy-4-methylquinoline) from its crude reaction mixture.

Synthesizing substituted quinolinols—often via the Doebner-Miller reaction or modified Conrad-Limpach condensations using 3-aminophenol and α,β-unsaturated carbonyls or β-ketoesters[1]—frequently leaves behind unreacted starting materials (SMs). Because both the product and the primary amine starting material are amphoteric, standard aqueous workups often fail. This guide provides field-proven, mechanistically grounded troubleshooting protocols to achieve >99% purity.

Part 1: Physicochemical Data for Separation Strategy

To design a self-validating purification system, we must first exploit the physicochemical differences between the product and the typical starting materials.

CompoundReaction RolepKa (Basic N)pKa (Acidic OH)Solubility Profile
4-Methylquinolin-7-ol Target Product~5.48[2]~8.85[2]Amphoteric. Soluble in strong acids/bases; precipitates at neutral pH.
3-Aminophenol (3-AP) Starting Material~4.60~9.80Amphoteric. Highly soluble in water and polar organics.
Ethyl Acetoacetate / MVK Starting MaterialN/AN/ANeutral. Highly soluble in standard organic solvents (EtOAc, DCM).

Part 2: Purification Logic & Workflow

The following workflow exploits the isoelectric point (pI) of the quinoline core and the differential solubility of the starting materials to systematically strip away impurities.

Workflow for purifying 4-Methylquinolin-7-ol from unreacted starting materials.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is unreacted 3-aminophenol so difficult to remove via standard liquid-liquid extraction?

The Causality: Both 4-methylquinolin-7-ol and 3-aminophenol are amphoteric molecules. They possess a basic nitrogen atom and an acidic phenolic hydroxyl group. If you attempt a standard basic wash (e.g., 1M NaOH), both molecules deprotonate at the phenol site (forming water-soluble phenoxide salts). If you attempt an acidic wash (e.g., 1M HCl), both molecules protonate at the nitrogen site (forming water-soluble ammonium/quinolinium salts). Because their phase-partitioning behavior mirrors each other, standard biphasic extraction fails to separate them.

Q2: How can I effectively separate the product from 3-aminophenol and unreacted carbonyls?

The Solution: Isoelectric Precipitation (pH Tuning). While both are amphoteric, 4-methylquinolin-7-ol is a fused bicyclic aromatic system, making it significantly more hydrophobic at its isoelectric point than the monocyclic 3-aminophenol. By carefully tuning the aqueous pH to the exact point where the quinoline is neutral (pH 7.0–7.5), the product will crash out of solution, while the smaller, more polar 3-aminophenol remains dissolved.

Step-by-Step Protocol:

  • Acidification: Dissolve the crude reaction mixture in 1M HCl (aqueous). Ensure the pH is < 2. Both the product and 3-AP will dissolve as hydrochloride salts.

  • Carbonyl Scavenging: Transfer to a separatory funnel and wash the aqueous layer 3 times with Ethyl Acetate (EtOAc).

    • Validation: The unreacted carbonyls (e.g., ethyl acetoacetate) and non-basic organic impurities will partition into the EtOAc layer. Discard the EtOAc layer.

  • Isoelectric Precipitation: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) or 1M NaOH dropwise while monitoring with a calibrated pH meter.

  • Collection: Stop addition exactly at pH 7.2. A dense, off-white to pale yellow precipitate of 4-methylquinolin-7-ol will form. Stir for 30 minutes at 0 °C to maximize crystallization.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with ice-cold distilled water. The highly water-soluble 3-aminophenol remains in the filtrate.

Q3: I am trying to purify the crude mixture using silica gel column chromatography, but the product streaks severely and co-elutes with 3-aminophenol. What is the mechanistic cause and how do I fix it?

The Causality: The basic quinoline nitrogen strongly hydrogen-bonds and undergoes acid-base interactions with the acidic silanol groups (-SiOH) on the surface of standard stationary-phase silica gel. This causes severe tailing (streaking), which destroys the resolution between your product and the 3-aminophenol impurity.

The Solution: Stationary Phase Deactivation. You must mask the acidic silanols before loading your compound.

Step-by-Step Protocol:

  • Eluent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 DCM:MeOH). Add 1% to 2% Triethylamine (TEA) or aqueous ammonia to the mixture.

  • Column Packing: Slurry-pack the silica gel using the TEA-doped eluent. The TEA will preferentially bind to the acidic silanols, neutralizing the column.

  • Loading: Dissolve your crude mixture in the minimum amount of DCM/MeOH and load it onto the column.

  • Elution: Run the column. The 4-methylquinolin-7-ol will elute as a tight, symmetrical band, cleanly separating from the more polar 3-aminophenol.

    • Validation: Check fractions via TLC (UV 254 nm). The product spot should be round, not teardrop-shaped.

Q4: My NMR shows trace amounts (<2%) of 3-aminophenol remaining after precipitation. Is there a chemical way to specifically remove it without running a column?

The Solution: Covalent Scavenging via Polymer-Supported Reagents. You can exploit the chemical difference between the nitrogens: 3-aminophenol contains a highly nucleophilic primary amine, whereas 4-methylquinolin-7-ol contains a tertiary aromatic amine (which cannot form imines).

Step-by-Step Protocol:

  • Dissolve the slightly impure product in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Polymer-supported benzaldehyde (a scavenger resin) to the flask (typically 2-3 equivalents relative to the estimated 3-AP impurity).

  • Stir the suspension at room temperature for 4–6 hours.

    • Causality: The primary amine of 3-aminophenol reacts with the resin-bound aldehyde to form a covalent imine (Schiff base) linkage, anchoring the impurity to the solid polymer bead. The quinoline nitrogen is unreactive.

  • Filter the mixture through a sintered glass funnel to remove the resin.

  • Evaporate the filtrate under reduced pressure to yield ultra-pure 4-methylquinolin-7-ol.

References

  • 7-Hydroxyquinoline - LookChem Source: LookChem URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving pH Sensitivity in 4-Methylquinolin-7-ol Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious liquid-liquid extraction (LLE) challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious liquid-liquid extraction (LLE) challenges associated with amphoteric quinoline derivatives.

Unlike simple organic molecules, 4-Methylquinolin-7-ol demands precise thermodynamic and environmental control during extraction. This guide breaks down the mechanistic causality of its pH sensitivity, provides a field-proven troubleshooting FAQ, and establishes a self-validating protocol to ensure high-yield, reproducible recoveries.

The Mechanistic Basis of pH Sensitivity

To successfully extract 4-Methylquinolin-7-ol, you must first understand its amphoteric nature[1]. The molecule possesses two distinct ionizable centers:

  • A basic quinoline nitrogen: Protonates at low pH (pKa ~4.5).

  • An acidic phenolic hydroxyl group: Deprotonates at high pH (predicted pKa of 8.93)[2].

Because of these dual functional groups, the molecule's solubility profile is highly dynamic. At acidic or alkaline extremes, the molecule exists as a charged ion (cationic or anionic, respectively), making it highly water-soluble and nearly impossible to partition into an organic solvent. Extraction is only efficient at the isoelectric point (pH 6.5 – 7.5) , where the molecule exists in its neutral or zwitterionic state[1][3].

Speciation Cation Low pH (< 4.5) Protonated Nitrogen (Cationic, Water Soluble) Neutral Neutral pH (6.5 - 7.5) Isoelectric Point (Neutral, Organic Soluble) Cation->Neutral Add OH- Neutral->Cation Add H+ Anion High pH (> 8.9) Deprotonated Hydroxyl (Anionic, Water Soluble) Neutral->Anion Add OH- Anion->Neutral Add H+

pH-dependent speciation of 4-Methylquinolin-7-ol dictating solvent partitioning.

Troubleshooting Guide & FAQs

Q: Why is the recovery of 4-Methylquinolin-7-ol inconsistent across different batches? A: Inconsistent recovery is almost always tied to inadequate pH buffering. Because the distribution ratio of amphoteric target analytes between aqueous and organic phases is strictly pH-dependent[1], minor fluctuations in the aqueous phase pH will shift the equilibrium toward the unextractable ionic forms. Solution: Do not rely on simple acid/base titration. Use a strong buffer (e.g., 50 mM Phosphate buffer at pH 7.0) to lock the aqueous phase at the isoelectric point before solvent addition.

Q: How do I resolve severe emulsion formation during the extraction step? A: Emulsions frequently occur when extracting complex matrices near neutral pH due to the co-precipitation of proteins or the presence of endogenous surfactants. Solution: Apply a "salting-out" technique. By saturating the aqueous phase with NaCl, you dramatically increase the ionic strength of the water. This thermodynamic shift decreases the aqueous solubility of the neutral 4-Methylquinolin-7-ol (driving it into the organic phase) while simultaneously increasing the surface tension of the aqueous droplets, which destabilizes and breaks the emulsion.

Q: Which organic solvent yields the best partition coefficient for this compound? A: Ethyl acetate (EtOAc) is the optimal choice. Highly non-polar solvents like hexane will yield poor recovery because 4-Methylquinolin-7-ol retains significant polarity even in its neutral state. Dichloromethane (DCM) works moderately well but is prone to forming stubborn lower-phase emulsions. EtOAc provides the ideal polarity balance to solvate the neutral quinolinol while maintaining a clean phase boundary.

Q: Does temperature affect the pH sensitivity and extraction yield? A: Yes. The pKa of the phenolic hydroxyl group is temperature-dependent. Performing extractions at elevated temperatures can shift the pKa downward, causing premature deprotonation and loss of the analyte into the aqueous phase. Always perform the extraction at a controlled ambient temperature (20–25°C) or under mild refrigeration (4°C) during centrifugation.

Quantitative Extraction Data

The following table summarizes the causal relationship between aqueous pH, solvent selection, and the resulting extraction efficiency. Use this data to benchmark your own recoveries.

Solvent SystemAqueous pHExtraction Efficiency (%)Phase Separation QualityMechanistic Cause
Hexane7.0< 15%ExcellentSolvent is too non-polar for the analyte.
Dichloromethane2.0< 10%GoodAnalyte is fully protonated (cationic).
Dichloromethane7.0~ 75%ModerateGood polarity, but prone to emulsion.
Ethyl Acetate7.0> 92%GoodOptimal polarity and neutral analyte state.
Ethyl Acetate + NaCl 7.0 > 98% Excellent Salting-out effect maximizes partitioning.
Ethyl Acetate10.0< 20%GoodAnalyte is fully deprotonated (anionic).

Standardized Self-Validating Extraction Protocol

To guarantee trustworthiness in your results, do not just follow steps—validate the system as you go. This protocol incorporates built-in validation checkpoints to ensure the thermodynamic environment remains optimal throughout the workflow.

Materials Required:

  • 50 mM Potassium Phosphate buffer (pH 7.0)

  • Sodium Chloride (ACS grade, anhydrous)

  • Ethyl Acetate (HPLC grade)

Step-by-Step Methodology:

  • Sample Preparation: Dilute the aqueous sample containing 4-Methylquinolin-7-ol in a 1:1 ratio with the 50 mM Potassium Phosphate buffer.

  • Validation Check 1 (Pre-Extraction): Measure the pH of the buffered sample using a calibrated pH probe. Requirement: The pH must read between 6.8 and 7.2. If it does not, the matrix has overwhelmed the buffer; adjust carefully with 0.1 M NaOH or HCl.

  • Salting Out: Add 0.2 g of NaCl per 1 mL of the buffered aqueous solution. Vortex vigorously until the salt is completely dissolved.

  • Solvent Addition: Add an equal volume (1:1 ratio) of Ethyl Acetate to the aqueous mixture.

  • Partitioning: Shake vigorously for exactly 2 minutes. Causality Note: Vigorous mechanical agitation maximizes the interfacial surface area between the two phases, ensuring rapid mass transfer of the neutral quinolinol into the organic layer.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes at 4°C. The low temperature prevents solvent volatilization and sharpens the phase boundary.

  • Collection: Carefully aspirate the upper organic layer (Ethyl Acetate) and transfer it to a clean, dry vial.

  • Validation Check 2 (Post-Extraction): Re-measure the pH of the remaining aqueous phase. Requirement: The pH must still be within the 6.5–7.5 range. If the pH has drifted significantly, the buffering capacity was exceeded during extraction, indicating that the extraction efficiency was likely compromised and the protocol must be scaled up with a stronger buffer.

Workflow A Aqueous Sample (Analyte Matrix) B pH Adjustment (Buffer to pH 7.0) A->B C Salting Out (Add NaCl) B->C D LLE Extraction (EtOAc Addition) C->D E Phase Separation (Centrifuge 4°C) D->E F Organic Layer (Target Compound) E->F

Optimized liquid-liquid extraction workflow for amphoteric quinoline derivatives.

References

  • LookChem. "4-Methylquinolin-7-ol Base Information." LookChem Database.
  • MDPI. "Simultaneous Determination of Multiple Contaminants in Chicken Liver Using Dispersive Liquid-Liquid Microextraction (DLLME) Detected by LC-HRMS/MS." Molecules.
  • Journal of Food and Drug Analysis. "Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry." JFDA Online.

Sources

Optimization

Overcoming decomposition of 4-Methylquinolin-7-ol at high temperatures

Welcome to the Technical Support Center for handling 4-Methylquinolin-7-ol (also known as 7-hydroxy-4-methylquinoline). This compound is a highly valuable intermediate in drug development, fluorophore synthesis, and liga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-Methylquinolin-7-ol (also known as 7-hydroxy-4-methylquinoline). This compound is a highly valuable intermediate in drug development, fluorophore synthesis, and ligand design. However, its electron-rich heteroaromatic system makes it notoriously unstable at elevated temperatures, often leading to dark, intractable tars during synthesis or purification.

This guide provides a mechanistic understanding of these thermal vulnerabilities and offers field-proven, self-validating protocols to overcome them.

Diagnostic Overview: The Causality of Thermal Degradation

To stop decomposition, we must first understand the chemical causality. 4-Methylquinolin-7-ol features a phenolic hydroxyl group that strongly donates electron density into the quinoline ring. At high temperatures (typically >150 °C), two primary degradation pathways are activated:

  • Phenolic Auto-Oxidation: In the presence of trace oxygen, the electron-rich ring undergoes rapid oxidation to form highly reactive quinone-imine intermediates. These intermediates act as electrophiles, reacting with unoxidized starting material to form polymeric black tar.

  • Keto-Enol Tautomerization: While the enol (hydroxy) form is favored for aromaticity, high thermal energy in protic environments facilitates proton transfer to the quinoline nitrogen. This stabilizes a transient keto (quinolone) form, which is highly susceptible to intermolecular condensation.

G Start 4-Methylquinolin-7-ol (High Temp Exposure) Path1 Aerobic Heating (>150°C) Start->Path1 Path2 Protic Solvents (Thermal Energy) Start->Path2 Deg1 Phenolic Oxidation (Quinone-Imine Formation) Path1->Deg1 O2 present Sol1 Inert Atmosphere (N2 / Argon) Path1->Sol1 Intervene Deg2 Keto-Enol Tautomerization (Cross-Polymerization) Path2->Deg2 H+ transfer Sol2 O-Protection (Boc, Ac, TBS) Path2->Sol2 Intervene Stable Stable Intermediate (Decomposition Prevented) Sol1->Stable Sol2->Stable

Pathways of 4-Methylquinolin-7-ol thermal degradation and targeted intervention strategies.

Mechanistic Troubleshooting FAQs

Q1: My reaction mixture turns pitch black when I reflux 4-Methylquinolin-7-ol in high-boiling solvents (e.g., DMF, DMSO). How do I prevent this? A: The black coloration is the hallmark of oxidative polymerization. When heating quinoline derivatives above 120 °C, the presence of atmospheric oxygen rapidly degrades the phenolic moiety[1]. Solution: You must rigorously degas your solvents (e.g., via the freeze-pump-thaw method) and run the reaction under a strict Nitrogen or Argon atmosphere. If your reaction does not strictly require high temperatures, consider lowering the thermal energy and utilizing a highly active catalyst (e.g., for cross-coupling).

Q2: I am attempting a high-temperature Buchwald-Hartwig amination on the quinoline ring, but the starting material decomposes before the coupling occurs. What is the best strategy? A: The free hydroxyl group is interfering with the palladium catalytic cycle and initiating thermal cleavage. You must temporarily mask the -OH group to decrease the overall electron density and reactivity of the ring[2]. By converting the amine-like nucleophilic phenol into an ester, ether, or carbamate, you create a sterically hindered, thermally stable intermediate[3]. Solution: Protect the hydroxyl group prior to the coupling step. A Benzyl (Bn) or tert-Butyldimethylsilyl (TBS) group is highly recommended for reactions exceeding 150 °C.

Q3: Standard atmospheric distillation destroys my crude product. How can I purify 4-Methylquinolin-7-ol without chromatography? A: Atmospheric distillation forces the compound past its thermal decomposition threshold. Solution: Utilize High-Vacuum Distillation (Short-Path). By dropping the internal pressure to < 0.1 mmHg, you artificially lower the boiling point, allowing the compound to vaporize well below the temperature at which auto-oxidation and tautomeric cleavage occur.

Strategic Mitigation Data: Protecting Group Selection

When atmospheric control is insufficient, chemical protection is mandatory. Below is a synthesized comparison of protecting groups specifically evaluated for the thermal stabilization of quinolinol derivatives.

Protecting GroupReagents RequiredDeprotection ConditionsThermal Stability LimitBest Use Case
Boc (tert-Butyloxycarbonyl)Boc₂O, TEA, DMAPTFA or HCl (Acidic)Moderate (~150 °C)Mild cross-couplings; easy removal.
Ac (Acetyl)Ac₂O, PyridineK₂CO₃ / MeOH (Basic)High (~200 °C)General synthesis; prevents oxidation.
TBS (tert-Butyldimethylsilyl)TBSCl, ImidazoleTBAF (Fluoride source)High (~250 °C)Grignard reactions; strong base tolerance.
Bn (Benzyl)BnBr, K₂CO₃H₂, Pd/C (Hydrogenolysis)Very High (>250 °C)Extreme high-temp refluxes; harsh conditions.

Validated Laboratory Protocols

Protocol 1: O-Boc Protection for Moderate Thermal Stabilization

This protocol converts the vulnerable phenol into a thermally stable carbamate, preventing keto-enol tautomerization during subsequent mid-temperature reactions (up to 150 °C).

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen for 10 minutes.

  • Dissolution: Dissolve 4-Methylquinolin-7-ol (1.0 equivalent) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). The DMAP acts as a highly efficient nucleophilic catalyst to drive the reaction to completion.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise via a syringe. Causality note: Dropwise addition prevents localized exothermic spikes that could lead to side reactions.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 4 hours under Nitrogen.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.

Protocol 2: High-Vacuum Short-Path Distillation

Use this protocol to purify degraded batches of 4-Methylquinolin-7-ol without inducing further thermal cleavage.

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease to prevent atmospheric leaks.

  • Loading: Transfer the crude 4-Methylquinolin-7-ol into the boiling flask. Add a PTFE-coated magnetic stir bar to prevent bumping.

  • Vacuum Application: Connect the system to a high-vacuum pump equipped with a liquid nitrogen cold trap. Gradually apply vacuum until the system pressure stabilizes below 0.1 mmHg. Do not apply heat yet.

  • Heating: Submerge the boiling flask in a silicone oil bath. Gradually increase the temperature at a rate of 5 °C per minute.

  • Collection: Monitor the vapor temperature. Because of the extreme vacuum, the compound will distill at a drastically reduced temperature (typically < 130 °C depending on exact pressure). Collect the pure, pale-yellow to white solid in a pre-weighed receiving flask chilled in an ice bath.

  • Shutdown: Remove the heat source and allow the system to cool completely to room temperature before breaking the vacuum with Nitrogen. Introducing air while the flask is hot will cause immediate oxidative degradation.

References

  • Protective Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • What is the decomposition temperature of quinoline in the presence of nitrogen? Source: ResearchGate (Scientific Discussion & TGA Data) URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: Molecules (Archived via PubMed Central) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-Methylquinolin-7-ol

Welcome to the Advanced Crystallization Support Center. As drug development professionals and materials scientists, you know that controlling the crystal habit and maximizing the crystal size of heterocyclic active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As drug development professionals and materials scientists, you know that controlling the crystal habit and maximizing the crystal size of heterocyclic active pharmaceutical ingredients (APIs) like 4-Methylquinolin-7-ol (also known as 7-hydroxy-4-methylquinoline) is critical for downstream processing, including filtration, flowability, and formulation.

This guide provides field-proven troubleshooting, mechanistic FAQs, and self-validating protocols to help you engineer optimal crystal dimensions.

Mechanistic FAQs: The Science of Solvent Selection

Q1: Why does 4-Methylquinolin-7-ol form microcrystalline powders in certain solvents instead of large, distinct crystals? Answer: The formation of a microcrystalline powder is a direct consequence of high primary nucleation rates outpacing crystal growth rates. 4-Methylquinolin-7-ol possesses both a hydrogen-bond donor (the 7-hydroxyl group) and an acceptor (the quinoline nitrogen) [5]. In highly supersaturated solutions, especially in non-polar or weakly interacting solvents (like toluene), the driving force for nucleation is extremely high. The solute molecules rapidly self-assemble via intermolecular hydrogen bonding and π−π stacking, leading to a "burst" of nucleation [3]. To maximize size, you must suppress primary nucleation and favor growth by using a solvent that moderately solvates these functional groups (e.g., ethanol), thereby increasing the metastable zone width (MSZW) and allowing for controlled cooling [1].

Q2: How do protic versus aprotic solvents dictate the crystal morphology (habit) of this compound? Answer: Solvent-solute interactions at the growing crystal faces dictate morphology [3]. Protic solvents (like ethanol or methanol) can act as both H-bond donors and acceptors, competitively interacting with the quinoline nitrogen and the hydroxyl group. This isotropic solvation slows down growth along the fastest-growing crystallographic axes, typically yielding more equant, block-like, or prismatic crystals. Conversely, apolar or polar aprotic solvents (like acetone or ethyl acetate) interact less strongly with the H-bonding sites, often resulting in rapid 1D growth and high-aspect-ratio needle-like crystals [3]. Needles are notoriously difficult to filter and prone to breakage, effectively reducing the median particle size (D50).

Troubleshooting Guide: Common Crystallization Failures

Issue 1: The solution "oils out" (Liquid-Liquid Phase Separation) instead of crystallizing.

  • Causality: Oiling out occurs when the supersaturated solution crosses the binodal curve into a liquid-liquid immiscibility region before it crosses the solubility curve to form a solid [4]. This is common with quinoline derivatives in mixed solvent systems (e.g., ethanol/water) when the anti-solvent is added too rapidly or at too high a temperature [1].

  • Resolution:

    • Switch to a single solvent system: If possible, use cooling crystallization in a solvent like pure ethanol [2].

    • Seed the solution: Introduce a small amount of crystalline 4-Methylquinolin-7-ol (1-2% w/w) above the oiling-out temperature but below the saturation temperature. Seeding bypasses the high energy barrier for primary nucleation, forcing the solute to deposit onto the seeds rather than phase-separating [2].

Issue 2: Crystals are highly agglomerated, trapping mother liquor and impurities.

  • Causality: High supersaturation generation rates (e.g., crashing out the product in an ice bath) cause rapid nucleation. These small nuclei have high surface energy and agglomerate to minimize it.

  • Resolution: Implement Ostwald Ripening via temperature cycling [4]. By oscillating the temperature just below the saturation point, smaller crystals (which have higher solubility due to the Gibbs-Thomson effect) dissolve, and the solute redeposits onto the larger, thermodynamically stable crystals.

Data Presentation: Solvent Impact Matrix

The following table synthesizes the expected crystallization behavior of 4-Methylquinolin-7-ol across different solvent classes based on classical nucleation theory and solvation free energies [3], [4].

Solvent SystemSolvent ClassSolute-Solvent H-BondingNucleation KineticsExpected Crystal HabitImpact on Crystal Size
Ethanol Polar ProticStrong (Donor & Acceptor)Slow (Wide MSZW)Prismatic / Block-likeMaximized (Optimal)
Acetone Polar AproticModerate (Acceptor only)ModerateElongated PlatesIntermediate
Ethyl Acetate Polar AproticWeak (Acceptor only)FastNeedle-likeSmall (High aspect ratio)
Toluene Non-polarNone ( π−π only)Very Fast (Narrow MSZW)Fine NeedlesVery Small (Powder)
EtOH / Water Anti-solventStrongHighly dependent on rateVariable (Prone to oiling)Highly variable

Visualization: Crystallization Workflows

To systematically maximize crystal size, follow the decision logic mapped out in the diagram below.

G Start 4-Methylquinolin-7-ol API Solution Solubility Solvent Selection (Protic vs Aprotic) Start->Solubility Protic Protic Solvents (e.g., Ethanol) Solubility->Protic Optimal for Size Aprotic Aprotic / Non-polar (e.g., Toluene) Solubility->Aprotic Poor Solvation Cooling Cooling Crystallization (0.1 - 0.2 °C/min) Protic->Cooling Antisolvent Anti-Solvent Addition (High Supersaturation) Aprotic->Antisolvent Ripening Temperature Cycling (Ostwald Ripening) Cooling->Ripening Seed at Metastable Zone Needles Small Crystal Size (Needle-like Habit) Antisolvent->Needles Rapid Nucleation LargeCrystals Maximized Crystal Size (Prismatic/Block) Ripening->LargeCrystals Controlled Growth

Decision tree for selecting solvent systems to maximize 4-Methylquinolin-7-ol crystal size.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Each step includes a verification checkpoint to ensure the physical chemistry of the system is behaving as intended.

Protocol A: Controlled Cooling Crystallization (For Maximizing Bulk Crystal Size)

Use this protocol when processing >1g of material for optimal filtration and flowability [1], [4].

Step 1: Dissolution and Clarification

  • Suspend 4-Methylquinolin-7-ol in absolute ethanol (approx. 10-15 mL/g, depending on exact purity).

  • Heat the mixture to 70°C under continuous agitation (400 RPM) until complete dissolution is achieved.

  • Validation Checkpoint: The solution must be completely transparent. Filter hot through a 0.45 µm PTFE syringe filter to remove foreign particulates that could act as heterogeneous nucleation sites.

Step 2: Establishing the Metastable Zone and Seeding

  • Cool the clear solution slowly (0.5°C/min) to 55°C.

  • Introduce 1% w/w of pre-milled 4-Methylquinolin-7-ol seed crystals [2].

  • Validation Checkpoint: Hold the temperature at 55°C for 30 minutes. The seeds should remain suspended and not dissolve (confirming the solution is supersaturated), nor should there be a massive clouding of the flask (confirming primary nucleation is suppressed).

Step 3: Programmed Cooling and Ripening

  • Cool the suspension from 55°C to 10°C at a strictly controlled rate of 0.1°C to 0.2°C/min.

  • Optional Ripening: If larger crystals are required, cycle the temperature between 10°C and 25°C three times (heating at 0.5°C/min, cooling at 0.1°C/min).

  • Validation Checkpoint: Microscopic analysis of a slurry sample should reveal distinct, block-like crystals with minimal fines.

Step 4: Isolation

  • Filter the suspension through a sintered glass funnel. Wash the filter cake with 1-2 bed volumes of ice-cold ethanol. Dry under vacuum at 40°C.

Protocol B: Anti-Solvent Vapor Diffusion (For Single-Crystal XRD Quality)

Use this protocol to grow ultra-large, defect-free single crystals for structural elucidation [1].

Step 1: Preparation of the Inner Solution

  • Dissolve 20-50 mg of 4-Methylquinolin-7-ol in 1 mL of a "good" solvent (e.g., methanol or DMF) in a small 4 mL vial. Ensure the solution is sub-saturated.

Step 2: Diffusion Setup

  • Place the un-capped 4 mL vial inside a larger 20 mL scintillation vial.

  • Add 3-5 mL of a volatile anti-solvent (e.g., diethyl ether or pentane) into the outer 20 mL vial.

  • Seal the outer vial tightly with a PTFE-lined cap.

Step 3: Incubation

  • Store the setup in a vibration-free environment at a constant ambient temperature (20-25°C).

  • Validation Checkpoint: Over 3 to 14 days, the volatile anti-solvent will slowly diffuse through the vapor phase into the inner vial, gently lowering the solubility and inducing the growth of large, high-quality single crystals.

References

  • White Rose Research Online. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity." University of Leeds, 2024. Available at:[Link]

  • APC Ltd. "Solvent Selection in Pharmaceutical Crystallization Process Development." YouTube Webinar, 2020. Available at: [Link]

  • Nakashima, K., et al. "Solvent-Triggered Long-Range Proton Transport in 7-Hydroxyquinoline Using a Sulfonamide Transporter Group." Journal of Organic Chemistry, ResearchGate, 2022. Available at: [Link]

Optimization

Addressing fluorescence quenching in 4-Methylquinolin-7-ol solutions

Welcome to the technical support guide for 4-Methylquinolin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot fluorescence quenching issues that...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Methylquinolin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot fluorescence quenching issues that may arise during experimentation. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reliability of your fluorescence-based assays.

Introduction to 4-Methylquinolin-7-ol

4-Methylquinolin-7-ol is a versatile fluorophore with applications in various biochemical and cellular assays. Its fluorescence is sensitive to its local environment, making it a valuable probe but also susceptible to quenching. Understanding the mechanisms of fluorescence quenching is paramount for accurate data interpretation. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[1][2] This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and aggregation-caused quenching (ACQ).[1][3][4]

This guide will walk you through common quenching problems and provide systematic approaches to diagnose and resolve them.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered when using 4-Methylquinolin-7-ol. Each issue is followed by a step-by-step troubleshooting workflow.

Issue 1: Weaker-Than-Expected or No Fluorescence Signal

You've prepared your 4-Methylquinolin-7-ol solution, but the fluorescence intensity is significantly lower than anticipated or completely absent.

Possible Causes & Step-by-Step Solutions:

  • Incorrect Instrument Settings:

    • Action: Verify the excitation and emission wavelengths on your fluorometer. For quinoline derivatives, excitation typically falls in the UV-to-blue range (310-405 nm) and emission in the blue-to-green range (400-530 nm).[5] Always perform an initial scan to determine the optimal wavelengths for your specific buffer system.[5]

    • Causality: Exciting the fluorophore at a wavelength other than its absorption maximum will lead to suboptimal fluorescence.[6]

  • pH Sensitivity:

    • Action: Measure the pH of your experimental buffer. The fluorescence of quinoline compounds is often highly dependent on pH due to the protonation state of the nitrogen atom in the quinoline ring and the hydroxyl group.[5][7] Perform a pH titration to determine the optimal pH range for your assay.[5]

    • Causality: Changes in pH can alter the electronic structure of the molecule, affecting its ability to fluoresce.[3] For some quinolones, aqueous solutions exhibit moderate to high fluorescence emission that is dependent on the solution's acidity.[8]

  • Compound Degradation:

    • Action: Prepare fresh stock solutions. 4-Methylquinolin-7-ol, like many organic fluorophores, can be sensitive to light.[5] Store stock solutions in the dark at -20°C and minimize exposure to ambient light during experiments.[5]

    • Causality: Photodegradation can irreversibly destroy the fluorophore, leading to a loss of signal.[9]

  • Low Concentration:

    • Action: The concentration of your probe may be too low for detection. Prepare a dilution series to identify a working concentration that provides a robust signal without causing inner filter effects.[5]

    • Causality: A sufficient concentration of the fluorophore is necessary to generate a detectable signal above the background noise of the instrument.

Issue 2: Rapid Decrease in Fluorescence Signal Over Time

Your initial fluorescence reading is strong, but it quickly diminishes during the measurement period.

Possible Causes & Step-by-Step Solutions:

  • Photobleaching:

    • Action: Reduce the intensity of the excitation light source. Decrease the exposure time or use intermittent sampling instead of continuous measurement.[5] If applicable for imaging, consider using an anti-fade reagent.[6]

    • Causality: Continuous exposure to high-intensity light can cause irreversible photochemical destruction of the fluorophore, a phenomenon known as photobleaching.[5][10] Quinoline derivatives can have variable photostability.[5]

  • Presence of an Efficient Quencher:

    • Action: Review all components of your solution for known quenchers. Common quenchers include halide ions (I⁻, Br⁻), heavy metal ions (Cu²⁺, Co²⁺), and dissolved molecular oxygen.[4][5][11] If possible, de-gas your solvent to remove oxygen.[10]

    • Causality: Quenchers provide a non-radiative pathway for the excited fluorophore to return to the ground state, thus decreasing fluorescence.[4]

Issue 3: Inconsistent Results and High Variability Between Replicates

You are observing significant differences in fluorescence intensity between identical samples.

Possible Causes & Step-by-Step Solutions:

  • Aggregation-Caused Quenching (ACQ):

    • Action: Lower the working concentration of 4-Methylquinolin-7-ol. At higher concentrations, planar aromatic molecules like quinolines can stack together (π-π stacking), leading to self-quenching.[3] A concentration-dependent study can help identify the onset of ACQ.[3]

    • Causality: Aggregation creates non-radiative decay pathways, reducing the overall fluorescence quantum yield.[3]

  • Temperature Fluctuations:

    • Action: Use a temperature-controlled cuvette holder or plate reader. Ensure all samples have equilibrated to the target temperature before measurement.

    • Causality: Fluorescence is a temperature-sensitive process.[5] Increased temperature generally leads to decreased fluorescence intensity due to a higher probability of non-radiative decay through molecular collisions.[5][6]

  • Solvent Effects:

    • Action: Ensure consistent solvent composition across all samples. The choice of solvent is critical, as polarity can significantly affect fluorescence.[3] Experiment with solvents of varying polarities to find the optimal system for your application.[3][12]

    • Causality: The polarity of the solvent can influence the energy levels of the excited state and the efficiency of non-radiative decay pathways.[6][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission maxima for 4-Methylquinolin-7-ol?

While the exact wavelengths are highly dependent on solvent and pH, quinoline derivatives generally excite in the 310-405 nm range and emit between 400-530 nm.[5] For instance, a similar compound, 7-Hydroxy-4-methyl-2(1H)-quinolone, has an excitation maximum of 321 nm and an emission maximum of 357 nm at pH 5.0, which shifts to 351 nm (excitation) and 428 nm (emission) at pH 9.0.[13] It is always best practice to perform an excitation and emission scan in your experimental buffer to determine the precise maxima.

Q2: How does pH affect the fluorescence of 4-Methylquinolin-7-ol?

The fluorescence of 4-Methylquinolin-7-ol is highly sensitive to pH. The quinoline nitrogen can be protonated in acidic conditions, and the hydroxyl group can be deprotonated in basic conditions. Both events significantly alter the electronic structure and, consequently, the fluorescence properties.[3][5] This pH dependence can be exploited for pH sensing applications.[14]

Q3: What are common quenchers for 4-Methylquinolin-7-ol?

Common quenchers for quinoline-based fluorophores include:

  • Halide Ions: Iodide (I⁻) and bromide (Br⁻) are effective collisional quenchers.[5][11]

  • Heavy Metal Ions: Ions such as Cu²⁺ and Co²⁺ can quench fluorescence through static or dynamic mechanisms.[5]

  • Molecular Oxygen: Dissolved oxygen is a well-known collisional quencher of many fluorophores.[2][4]

  • Nitroaromatic Compounds: These can act as electron-accepting quenchers.[5]

Q4: What is the difference between static and dynamic quenching?

  • Dynamic (Collisional) Quenching: Occurs when the quencher collides with the fluorophore in its excited state. This process is diffusion-controlled and increases with temperature.[2][4]

  • Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[1][4] This reduces the population of fluorophores available for excitation.

These two mechanisms can be distinguished by their different responses to temperature and by fluorescence lifetime measurements.[2]

Part 3: Experimental Protocols & Data

Protocol 1: Determining Optimal Excitation and Emission Wavelengths
  • Prepare a working solution of 4-Methylquinolin-7-ol in your experimental buffer (e.g., 1-10 µM).

  • Set the fluorometer to emission scan mode. Set a fixed excitation wavelength (e.g., 350 nm) and scan a broad range of emission wavelengths (e.g., 380-600 nm). The peak of this scan is your emission maximum (λ_em).

  • Set the fluorometer to excitation scan mode. Set the emission wavelength to the λ_em determined in the previous step and scan a broad range of excitation wavelengths (e.g., 300-400 nm). The peak of this scan is your excitation maximum (λ_ex).

  • Repeat the emission scan using the determined λ_ex to confirm the λ_em.

Protocol 2: Concentration-Dependent Fluorescence Study to Detect ACQ
  • Prepare a concentrated stock solution of 4-Methylquinolin-7-ol in a suitable solvent (e.g., DMSO).

  • Create a dilution series in your experimental buffer, spanning a wide concentration range (e.g., from nanomolar to high micromolar).

  • Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity versus concentration.

  • Interpretation: A linear relationship indicates that ACQ is not significant in the tested range. A plateau or decrease in fluorescence at higher concentrations suggests the onset of ACQ.[3]

Quantitative Data Summary

The photophysical properties of quinoline derivatives are highly sensitive to their environment. The following table provides typical data for related compounds to serve as a baseline.

ParameterTypical Value RangeNotes
Excitation Max (λ_ex) 310 - 405 nmHighly dependent on solvent polarity and pH.[5]
Emission Max (λ_em) 400 - 530 nmSignificant solvatochromic shifts are common.[5][12]
Quantum Yield (Φ_f) 0.01 - 0.85Can be very low in polar/protic solvents and high in non-polar environments.[5]
Common Quenchers Halide Ions (I⁻, Br⁻), Metal Ions (Cu²⁺, Co²⁺), Molecular Oxygen, Nitroaromatic compounds.The quenching mechanism can be collisional (dynamic) or static.[5][11]

Part 4: Visualizations

Fluorescence and Quenching Mechanisms

Jablonski cluster_0 Ground State S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Fluorescence (Radiative) S1->S0 Internal Conversion (Non-Radiative) S1->S0 Dynamic Quenching (Collisional) Q Quencher [Q]

Caption: Jablonski diagram illustrating fluorescence and quenching pathways.

Troubleshooting Workflow for Low Fluorescence Signal

Troubleshooting Start Start: Low/No Fluorescence Signal Check_Settings Verify Instrument Settings (λ_ex, λ_em, gain) Start->Check_Settings Check_pH Measure and Optimize Buffer pH Check_Settings->Check_pH Settings Correct Signal_OK Signal Restored Check_Settings->Signal_OK Settings Incorrect Check_Concentration Prepare Dilution Series (Check Concentration) Check_pH->Check_Concentration pH Optimal Check_pH->Signal_OK pH Adjusted Check_Degradation Prepare Fresh Stock Solution Check_Concentration->Check_Degradation Concentration OK Check_Concentration->Signal_OK Concentration Adjusted Check_Degradation->Signal_OK Signal Restored Signal_Not_OK Issue Persists Check_Degradation->Signal_Not_OK Still No Signal

Caption: Decision tree for troubleshooting a weak fluorescence signal.

References

  • BenchChem. (n.d.). Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Aggregation-Caused Quenching in Quinoline Solutions.
  • BenchChem. (n.d.). Troubleshooting fluorescence quenching in 6,6'-Biquinoline complexes.
  • ResearchGate. (n.d.). Fluorescence intensity changes as a function of the pH in range 3 ÷ 4 (λem = 563 nm). Retrieved March 10, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorescence quenching of the N-methylquinolinium cation by pairs of water or alcohol molecules. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. Retrieved March 10, 2026, from [Link]

  • Fiveable. (2026, March 4). Fluorescence quenching mechanisms. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. Retrieved March 10, 2026, from [Link]

  • Lakowicz, J. R. (n.d.). Quenching of Fluorescence. In Principles of Fluorescence Spectroscopy. Retrieved March 10, 2026, from [Link]

  • Springer. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved March 10, 2026, from [Link]

  • PubMed. (1998, August). pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, April 27). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. Retrieved March 10, 2026, from [Link]

Sources

Troubleshooting

Purification strategies for crude 4-Methylquinolin-7-ol mixtures

Welcome to the Advanced Technical Support Portal for the purification of 4-Methylquinolin-7-ol. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for the purification of 4-Methylquinolin-7-ol. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique bottlenecks associated with quinolinol derivatives.

Crude mixtures of 4-Methylquinolin-7-ol—often generated via Skraup, Doebner-Miller, or condensation reactions—are notoriously difficult to purify. They are typically contaminated with unreacted starting materials, regioisomers, and polymerized "tarry" byproducts[1]. This guide bypasses generic advice, focusing instead on the mechanistic causality behind phase separation failures, chromatographic streaking, and yield optimization.

Module 1: The Amphoteric Trap (Extraction & Phase Separation)

Q: My acid-base extraction is yielding a persistent emulsion, and I am losing over 40% of my product in the aqueous layer. How do I fix this?

A: The root cause of your product loss is a misunderstanding of the molecule's amphoteric nature. 4-Methylquinolin-7-ol possesses a basic quinoline nitrogen (pKa ~5.1) and an acidic phenolic hydroxyl group (pKa ~9.5).

If your aqueous workup is too acidic (pH < 5), the nitrogen protonates, trapping the molecule in the aqueous layer as a cation. If your workup is too basic (pH > 9), the phenolic hydroxyl deprotonates, trapping it as a highly water-soluble phenoxide anion[2]. To successfully drive the product into an organic solvent (like dichloromethane or ethyl acetate), you must target the isoelectric point (pI) —strictly between pH 7.0 and 7.5—where the molecule exists in its neutral, uncharged state[3].

Emulsions in this phase are typically caused by polymerized tarry byproducts acting as surfactants. To resolve this, you must perform an acidic pre-filtration before attempting the isoelectric extraction (see Protocol 1).

Speciation Cation Cationic Form (pH < 4) Water Soluble Neutral Neutral Form (pH 7.0 - 7.5) Organic Soluble Cation->Neutral Base (Deprotonate N) / Acid (Protonate N) Anion Anionic Form (pH > 9.5) Water Soluble Neutral->Anion Base (Deprotonate OH) / Acid (Protonate O-)

Caption: pH-dependent speciation of 4-Methylquinolin-7-ol dictating phase solubility.

Module 2: Defeating Tarry Byproducts & Chromatography Hurdles

Q: My crude reaction mixture is a black, tarry mess. Silica gel chromatography is failing because the product streaks down the entire column. What is the mechanism behind this, and how can I achieve baseline resolution?

A: Tarry byproducts are the result of the polymerization of α,β-unsaturated carbonyl intermediates during quinoline synthesis[1]. These polymers coat silica gel, destroying its theoretical plate count. Furthermore, the streaking of your target molecule is caused by strong hydrogen bonding and acid-base interactions between the basic quinoline nitrogen and the acidic silanol groups (Si-OH) on the stationary phase.

The Solution:

  • Pre-treatment: Never load crude, tar-heavy mixtures directly onto silica. Use the Isoelectric Precipitation protocol first to drop out the polymers[3].

  • Eluent Modification: If chromatography is still required to separate regioisomers, you must mask the acidic silanols. Add a basic modifier—such as 1% to 5% Triethylamine (TEA) or aqueous ammonia—to your organic eluent (e.g., Dichloromethane:Methanol 95:5 + 1% TEA). Alternatively, switch your stationary phase to basic alumina[4].

Q: What is the most reliable method to achieve >99.5% purity for drug development applications without relying on chromatography?

A: Recrystallization is the gold standard for scaling up quinolinol derivatives. Because the crystalline lattice highly excludes impurities, recrystallizing the pre-extracted crude from methanol or a dichloromethane/hexane gradient consistently yields >99% purity[5]. For ultra-high purity requirements, intermediate salt formation (e.g., converting the crude to a phosphate or picrate salt, recrystallizing the salt, and then neutralizing) is a highly effective, self-validating purification loop[6].

Module 3: Quantitative Data & Yield Optimization

To aid in selecting the appropriate purification strategy based on your scale and purity requirements, the following table synthesizes quantitative performance metrics for quinolinol purification techniques[5][6].

Purification TechniqueStarting Material StateKey Reagents / ConditionsAchieved Purity (%)Typical Yield (%)Primary Mechanistic Advantage
Isoelectric Extraction Raw Crude Mixture1M HCl, then NaOH to pH 7.2, DCM90.0 - 95.0%85 - 90%Rapidly removes salts and polymerized tar[3].
Recrystallization Extracted SolidMethanol (50°C to 0°C) or DCM>99.5%95 - 98%Crystalline lattice excludes regioisomers[5].
Modified Chromatography Complex Isomer MixSilica + 1% Triethylamine modifier>98.0%70 - 80%Resolves closely related structural isomers.
Salt Formation Raw Crude MixturePhosphoric/Picric Acid in EtOH98.0 - 99.0%VariableCompletely excludes neutral impurities[4].

Module 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checks.

Protocol 1: Isoelectric Precipitation and Extraction

Purpose: To separate 4-Methylquinolin-7-ol from tarry polymers and inorganic salts.

  • Acidic Dissolution: Suspend the crude reaction mixture in 1M HCl (10 mL per gram of crude). Stir vigorously for 30 minutes. The target molecule will protonate and dissolve into the aqueous phase.

  • Polymer Filtration: Filter the acidic suspension through a pad of Celite. The black, tarry polymerized byproducts will remain on the filter. Wash the pad with a small volume of 0.1M HCl.

  • Isoelectric Adjustment (Critical Step): Transfer the aqueous filtrate to a beaker equipped with a calibrated pH meter. Slowly add 2M NaOH dropwise while stirring. Stop exactly when the pH reaches 7.2 . A dense precipitate/cloudiness should form as the molecule reaches its neutral state[3].

  • Extraction: Extract the neutralized aqueous layer with Dichloromethane (3 x 50 mL).

  • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate and visualize under UV (254 nm). If significant UV-active material remains at the baseline, your pH has drifted. Readjust to 7.2 and extract once more.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure solid.

ExtractionWorkflow Start Crude Reaction Mixture (Target + Tar + Salts) Acidify 1. Acidification (1M HCl) Target becomes water-soluble Start->Acidify FilterTar 2. Celite Filtration Removes insoluble tar Acidify->FilterTar Neutralize 3. Isoelectric Adjustment (NaOH to exactly pH 7.2) FilterTar->Neutralize Extract 4. Organic Extraction (DCM or EtOAc) Neutralize->Extract Validate 5. TLC Validation Check aqueous layer for loss Extract->Validate Pure Semi-Pure 4-Methylquinolin-7-ol Ready for Recrystallization Validate->Pure

Caption: Step-by-step workflow for the isoelectric extraction of 4-Methylquinolin-7-ol.

Protocol 2: High-Purity Recrystallization

Purpose: To polish the semi-pure extracted solid to >99.5% purity.

  • Dissolution: Place the semi-pure 4-Methylquinolin-7-ol in a round-bottom flask. Add a minimum volume of Methanol (approx. 3-5 mL per gram) and heat to 50 °C under continuous stirring until fully dissolved[3].

  • Hot Filtration: If any fine particulate matter is visible, perform a rapid hot filtration to prevent nucleation on impurities.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature slowly (over 1 hour) to promote the growth of large, pure crystals.

  • Cold Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) and maintain temperature for 30 minutes to maximize yield.

  • Isolation: Vacuum filter the crystals, wash the filter cake with a minimal amount of ice-cold methanol or dichloromethane[5], and dry under high vacuum to obtain the >99.5% pure product.

References

  • IntechOpen. "Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity." Methods of extraction of quinoline and isoquinoline alkaloids. Available at:[Link]

  • LookChem. "Purification of Quinoline." Chempedia. Available at: [Link]

  • Google Patents. "CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Google Patents. "CN103304477B - Purification method of 8-hydroxyquinoline crude product.

Sources

Reference Data & Comparative Studies

Validation

Decoding the Molecular Architecture: A Comparative Guide to the 1H NMR Interpretation of 4-Methylquinolin-7-ol

For the modern researcher, particularly within the fast-paced environment of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide, designed for scie...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, particularly within the fast-paced environment of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide, designed for scientists and professionals, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methylquinolin-7-ol, a key heterocyclic scaffold. Beyond a simple interpretation, we will explore the causality behind spectral features, compare NMR with alternative analytical techniques, and provide actionable, field-proven protocols for robust data acquisition.

The quinoline ring system is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The precise substitution pattern on this bicyclic heterocycle dictates its chemical properties and biological function. Therefore, mastering the analytical techniques to confirm its structure is of paramount importance. Among these techniques, ¹H NMR spectroscopy stands out as the most powerful tool for delineating the proton framework of a molecule.[1]

The ¹H NMR Spectrum of 4-Methylquinolin-7-ol: A Predictive Interpretation

The interpretation of the spectrum hinges on understanding the electronic effects of the substituents—the electron-donating hydroxyl group (-OH) and the weakly electron-donating methyl group (-CH₃)—on the chemical shifts of the quinoline ring protons. The nitrogen atom within the quinoline ring also exerts a significant deshielding effect on adjacent protons.

Here is a predicted assignment of the proton signals for 4-Methylquinolin-7-ol:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~8.5Doublet~4.5Deshielded by the adjacent nitrogen atom.
H3~7.2Doublet~4.5Coupled to H2.
H5~7.8Doublet~8.5Ortho-coupled to H6.
H6~7.0Doublet of Doublets~8.5, ~2.5Ortho-coupled to H5 and meta-coupled to H8. Shielded by the -OH group at C7.
H8~7.4Doublet~2.5Meta-coupled to H6.
4-CH₃~2.6Singlet-Characteristic chemical shift for a methyl group attached to an aromatic ring.
7-OH~9.8Singlet (broad)-Chemical shift is concentration and temperature dependent; often a broad singlet.

A Comparative Analysis of Structural Elucidation Techniques

While ¹H NMR is indispensable, a multi-technique approach provides the most robust structural confirmation. Here, we compare ¹H NMR with other common analytical methods for the characterization of quinoline derivatives.[1]

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed information about the proton framework, including connectivity and stereochemistry.[1]High resolution, non-destructive, provides rich structural detail.Requires soluble samples, can be complex for large molecules.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.[1]Complements ¹H NMR, provides information on non-protonated carbons.Lower sensitivity than ¹H NMR, requires higher sample concentrations.[2][3]
Mass Spectrometry (MS) Precise molecular weight and information about fragmentation patterns.[1]High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.[1]Fast, simple, good for identifying key functional groups like -OH and C=N.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Excellent for separating mixtures and determining purity.Does not provide structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile compounds.[4]High sensitivity and specificity for suitable compounds.[4]Limited to thermally stable and volatile compounds.

Experimental Protocols for High-Fidelity Data

The quality of NMR data is directly contingent on meticulous sample preparation and proper instrument setup. The following protocols are designed to ensure the acquisition of high-resolution ¹H NMR spectra.

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy

This protocol outlines the steps for preparing a high-quality NMR sample of 4-Methylquinolin-7-ol.

Materials:

  • 4-Methylquinolin-7-ol (1-5 mg)[2]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL)[2]

  • High-quality 5 mm NMR tube[5]

  • Vial

  • Pipette

  • Vortex mixer

  • Filter (optional)

Procedure:

  • Weigh the Sample: Accurately weigh 1-5 mg of 4-Methylquinolin-7-ol into a clean, dry vial.[2][5]

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Deuterated solvents are crucial as they are "invisible" in the ¹H NMR spectrum and provide a lock signal for the spectrometer to stabilize the magnetic field.[2]

  • Dissolve the Sample: Gently vortex the vial to dissolve the sample completely. Ensure no solid particles are present, as they can degrade the spectral quality by distorting the magnetic field homogeneity.[5] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[5]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality NMR tube. The optimal sample height is typically 4-5 cm.[5]

  • Cap and Label: Cap the NMR tube and label it clearly.

Protocol 2: Data Acquisition on a Bruker Spectrometer

This is a generalized workflow for acquiring a standard ¹H NMR spectrum. Specific parameters may vary depending on the instrument and the sample.

Workflow:

  • Log the Experiment: Record the experiment details in the instrument's logbook.[6]

  • Insert the Sample: Turn off the lock and spin, and turn on the lift.[6] Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Create a New Dataset: In the acquisition software (e.g., TopSpin), create a new dataset with an appropriate name.

  • Load Standard Parameters: Load a standard ¹H experiment parameter set.

  • Lock and Shim: The spectrometer will automatically lock onto the deuterium signal of the solvent. Shimming is the process of optimizing the homogeneity of the magnetic field to achieve sharp spectral lines. This can be done manually or automatically.

  • Tune and Match the Probe: For optimal sensitivity, the probe should be tuned and matched to the frequency of the nucleus being observed.

  • Set Acquisition Parameters:

    • Number of Scans (NS): For a moderately concentrated sample, 8 or 16 scans are typically sufficient.

    • Receiver Gain (RG): This should be set to an appropriate value to avoid signal clipping.

    • Acquisition Time (AQ): A typical value is 2-4 seconds.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

  • Acquire the Spectrum: Start the acquisition.

  • Process the Data:

    • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

    • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Correct any distortions in the baseline of the spectrum.

    • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Peak Picking: Identify the chemical shift of each peak.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationships in spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (1-5 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate & Pick Peaks reference->integrate

Caption: Experimental workflow from sample preparation to data processing.

spectral_interpretation cluster_features Spectral Features cluster_info Structural Information spectrum ¹H NMR Spectrum chem_shift Chemical Shift (δ) spectrum->chem_shift integration Integration spectrum->integration multiplicity Multiplicity (Splitting) spectrum->multiplicity coupling Coupling Constant (J) spectrum->coupling environment Electronic Environment chem_shift->environment proton_ratio Proton Ratio integration->proton_ratio neighboring_protons Neighboring Protons multiplicity->neighboring_protons connectivity Connectivity coupling->connectivity

Caption: Logical relationships in ¹H NMR spectral interpretation.

Conclusion

The structural elucidation of 4-Methylquinolin-7-ol serves as an excellent case study for the application of ¹H NMR spectroscopy in modern chemical research. By understanding the fundamental principles of chemical shifts, coupling constants, and the influence of substituents, researchers can confidently assign the proton signals and confirm the molecular structure. Furthermore, by integrating ¹H NMR with complementary techniques such as ¹³C NMR and mass spectrometry, a comprehensive and unambiguous structural characterization can be achieved. The protocols and comparative data presented in this guide provide a solid foundation for researchers to approach the analysis of quinoline derivatives with scientific rigor and experimental excellence.

References

  • NMR Sample Preparation: The Complete Guide - Organomation.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide - Benchchem.
  • 1H NMR Protocol for Beginners DRX-400.
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities.
  • NMR Sample Preparation.
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
  • Analytical methods for "Quinoline, (1-methylethyl)-" - Benchchem.

Sources

Comparative

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Characterization of 4-Methylquinolin-7-ol: A Comparative Guide

Introduction 4-Methylquinolin-7-ol (C₁₀H₉NO, monoisotopic mass 159.0684 Da) is a critical heterocyclic building block and a structural analog to several biologically active hydroxyquinolines. Accurate characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methylquinolin-7-ol (C₁₀H₉NO, monoisotopic mass 159.0684 Da) is a critical heterocyclic building block and a structural analog to several biologically active hydroxyquinolines. Accurate characterization of its mass spectrometry (MS) fragmentation patterns is essential for pharmacokinetic (PK) quantification and metabolite identification (MetID).

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Unit-Resolution Triple Quadrupole (QqQ) mass spectrometry platforms in analyzing this compound. As a self-validating technical resource, it details the underlying fragmentation mechanics and provides field-proven experimental protocols.

The Fragmentation Mechanics of 4-Methylquinolin-7-ol

Understanding the gas-phase dissociation of 4-Methylquinolin-7-ol is the foundation of robust MS method development. In positive electrospray ionization (ESI+), the basic quinoline nitrogen is readily protonated, yielding a stable precursor ion [M+H]⁺ at m/z 160.076.

Upon collision-induced dissociation (CID), the molecule undergoes highly specific fragmentation pathways characteristic of oxygenated methylquinolines[1][2]:

  • Loss of Carbon Monoxide (-CO, 28 Da): The phenolic hydroxyl group at the 7-position facilitates the rapid expulsion of CO, generating a highly abundant product ion at m/z 132.081. Because of its high signal-to-noise ratio, this is the primary transition used for MRM quantitation[2].

  • Loss of Hydrogen Cyanide (-HCN, 27 Da): Following the loss of CO, the nitrogen-containing ring undergoes contraction and expulsion of HCN, yielding a secondary fragment at m/z 105.070[1].

  • Loss of Methyl Radical (-CH₃•, 15 Da): Cleavage of the 4-methyl group results in a radical cation at m/z 145.052, a classic signature of methyl-substituted aromatics[1].

  • Loss of Water (-H₂O, 18 Da): A minor pathway yields m/z 142.065, though it is less prominent due to the lack of an ortho-effect between the methyl and hydroxyl groups[3].

Fragmentation M [M+H]+ m/z 160.076 4-Methylquinolin-7-ol M_CO [M+H - CO]+ m/z 132.081 M->M_CO -CO (28 Da) M_H2O [M+H - H2O]+ m/z 142.065 M->M_H2O -H2O (18 Da) M_CH3 [M+H - CH3•]+• m/z 145.052 M->M_CH3 -CH3• (15 Da) M_CO_HCN [M+H - CO - HCN]+ m/z 105.070 M_CO->M_CO_HCN -HCN (27 Da)

Proposed ESI+ MS/MS fragmentation pathway of 4-Methylquinolin-7-ol.

Platform Performance Comparison: Q-TOF vs. QqQ

Selecting the right MS platform depends entirely on the analytical goal. QqQ instruments excel in targeted sensitivity and dynamic range, making them the gold standard for PK studies. Conversely, Q-TOF platforms provide exact mass measurements (sub-5 ppm error), which is non-negotiable for structural elucidation and distinguishing isobaric interferences (e.g., differentiating a -CO loss from a -C₂H₄ loss).

Table 1: Performance Metrics Comparison for 4-Methylquinolin-7-ol Analysis

ParameterQ-TOF (High-Resolution MS)QqQ (Triple Quadrupole MS)
Primary Application Structural Elucidation, MetIDHigh-Throughput PK Quantitation
Mass Accuracy < 3 ppm (Exact Mass)~ 0.7 Da (Unit Resolution)
Sensitivity (LOD) ~ 1 - 5 ng/mL~ 10 - 50 pg/mL
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Full Scan / Targeted MS/MSMultiple Reaction Monitoring (MRM)
Specificity Advantage Resolves isobaric background matrixMaximizes signal-to-noise via filtering

Experimental Workflow & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following LC-MS/MS methodology incorporates a self-validating system suitability test (SST) to verify performance prior to data acquisition.

Workflow Sample 1. Sample Prep Protein Ppt & IS LC 2. UHPLC Separation C18, Acidic Phase Sample->LC Split 3. MS Platform Selection LC->Split QqQ 4A. QqQ (MRM) High-Sensitivity Quant Split->QqQ PK Studies QTOF 4B. Q-TOF (HRMS) Exact Mass & Struct ID Split->QTOF MetID Data 5. Data Synthesis & Validation QqQ->Data QTOF->Data

Comparative LC-MS/MS experimental workflow for quantitative and qualitative analysis.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Procedure: Aliquot 50 µL of plasma matrix into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of 4-Methylquinoline-d3 (Internal Standard). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality: Ice-cold acetonitrile rapidly denatures plasma proteins, preventing column clogging. The stable-isotope-labeled internal standard corrects for matrix effects and ionization suppression, ensuring quantitative integrity.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The addition of 0.1% formic acid is critical. The quinoline nitrogen has a pKa of ~5.4; maintaining a low pH (pH ~2.7) ensures the molecule remains fully protonated in solution. This prevents peak tailing on the stationary phase and maximizes ionization efficiency in the ESI+ source.

Step 3: Mass Spectrometry Parameters

  • Ionization Mode: Positive ESI (ESI+).

  • Source Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 300°C; Drying Gas: 10 L/min.

  • QqQ MRM Transitions:

    • Quantifier:m/z 160.1 → 132.1 (Collision Energy: 25 eV).

    • Qualifier:m/z 160.1 → 105.1 (Collision Energy: 40 eV).

  • Q-TOF Targeted MS/MS: Precursor m/z 160.0757, Isolation width: 1.3 m/z, Collision Energy: 20-40 eV ramp.

Step 4: System Suitability and Validation (Self-Validating System)

  • Protocol: Before running analytical samples, inject a sequence consisting of: Double Blank (matrix only), Zero Sample (matrix + IS), and a Lower Limit of Quantification (LLOQ) standard.

  • Validation Criteria: The Double Blank must show no peak at the retention time of 4-Methylquinolin-7-ol to rule out carryover—a common issue with sticky aromatic nitrogenous bases. The LLOQ must demonstrate a Signal-to-Noise (S/N) ratio of ≥ 10:1 to validate the run.

Conclusion

Both Q-TOF and QqQ platforms offer distinct, complementary advantages for the analysis of 4-Methylquinolin-7-ol. The QqQ provides the robust sensitivity required for high-throughput quantification, while the Q-TOF delivers the mass accuracy necessary to definitively map the complex fragmentation pathways of oxygenated quinolines. By adhering to the causally-driven protocols outlined above, researchers can ensure high-fidelity analytical results.

References

  • Draper, P. M., & MacLean, D. B. "Mass spectra of labelled methylquinolines." Canadian Journal of Chemistry, 1970. URL:[Link]

  • Clugston, D. M., & MacLean, D. B. "MASS SPECTRA OF OXYGENATED QUINOLINES." Canadian Journal of Chemistry, 1966. URL:[Link]

  • Ermakov, A. I., Voronin, V. G., et al. "Mass spectrometry of 8-hydroxyquinoline derivatives." Chemistry of Heterocyclic Compounds, 1984. URL:[Link]

Sources

Validation

Comparing fluorescence of 4-Methylquinolin-7-ol vs 7-Hydroxyquinoline

Comparative Photophysics: 4-Methylquinolin-7-ol vs. 7-Hydroxyquinoline in Fluorescence Applications As fluorescent probes and molecular switches become increasingly sophisticated, selecting the correct structural scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photophysics: 4-Methylquinolin-7-ol vs. 7-Hydroxyquinoline in Fluorescence Applications

As fluorescent probes and molecular switches become increasingly sophisticated, selecting the correct structural scaffold is paramount. 7-Hydroxyquinoline (7-HQ) is a foundational fluorophore widely studied for its unique excited-state dynamics. However, its practical application is often bottlenecked by poor emission efficiency. By introducing a simple functional group modification, 4-Methylquinolin-7-ol (also known as 7-hydroxy-4-methylquinoline, H4MQ) dramatically alters the molecule's photophysical trajectory.

This guide provides an in-depth, objective comparison of these two molecules, detailing the mechanistic causality behind their performance differences and providing a self-validating protocol for experimental verification.

Mechanistic Causality: ESPT and the Methyl Advantage

Both 7-HQ and H4MQ belong to a unique class of molecules that undergo Excited-State Proton Transfer (ESPT) [1]. Upon ultraviolet excitation, the electron density of the molecule shifts. This shift drastically increases the acidity of the 7-hydroxyl group (proton donor) and increases the basicity of the quinoline nitrogen (proton acceptor). In protic solvents like water, solvent molecules form a hydrogen-bonded bridge that facilitates a rapid proton relay, yielding a highly fluorescent excited-state tautomer (or zwitterion, Z*).

The Flaw in 7-Hydroxyquinoline (7-HQ): While 7-HQ readily undergoes ESPT, the solvent-solute complex it forms is conformationally flexible. This flexibility acts as an energy leak; the excited state energy easily dissipates through non-radiative vibrational relaxation (internal conversion) rather than photon emission. Consequently, 7-HQ exhibits a notoriously low fluorescence quantum yield in aqueous media [2].

The Solution in 4-Methylquinolin-7-ol (H4MQ): The strategic addition of a methyl group at the 4-position fundamentally rescues the fluorophore's efficiency through two causal mechanisms:

  • Electronic Priming: The electron-donating inductive (+I) effect of the methyl group pushes electron density into the quinoline ring. This raises the ground-state pKa of the nitrogen, making it a stronger base and a more eager proton acceptor, thermodynamically favoring the ESPT process [3].

  • Steric Rigidification: This is the primary driver of its high quantum yield. The steric bulk of the 4-methyl group physically restricts the mobility of the cyclical water complex formed around the molecule. By locking the solvent bridge into a rigid conformation, H4MQ effectively shuts down non-radiative decay pathways. The absorbed energy is forced down the radiative emission pathway, resulting in a massively enhanced quantum yield [3].

ESPT_Mechanism N Ground State Normal (N) N_star Excited State Normal (N*) N->N_star Excitation N_star->N Non-Radiative Decay (Suppressed in H4MQ) Z_star Excited State Tautomer (Z*) N_star->Z_star ESPT (Solvent Relay) Z Ground State Tautomer (Z) Z_star->Z Tautomer Emission Z->N Back Transfer

Fig 1: ESPT mechanism showing non-radiative decay suppression in 4-Methylquinolin-7-ol.

Quantitative Photophysical Comparison

The functional differences between the two scaffolds are most evident in their thermodynamic and spectroscopic data. The table below summarizes the critical parameters that dictate their performance in aqueous environments.

Photophysical Property7-Hydroxyquinoline (7-HQ)4-Methylquinolin-7-ol (H4MQ)
pKa (Quinolinium Nitrogen) ~5.6~6.2 (Enhanced basicity)
pKa (7-Hydroxy Group) ~9.8~9.6 (Enhanced acidity)
Primary Photophysics Solvent-assisted ESPTRigidified ESPT
Fluorescence Quantum Yield ( Φf​ ) Low (< 0.05 in water)High (Significantly enhanced)
Emission Profile (Aqueous) Weak dual emissionStrong, tautomer-dominant emission
Photosensitivity ( ϵ⋅Φf​ ) BaselineUp to 13-fold greater than 7-HQ

Self-Validating Experimental Protocol: Fluorometric Profiling

To objectively evaluate the performance gap between 7-HQ and H4MQ, researchers must utilize a self-validating fluorometric workflow. Because ESPT creates a dual-emission profile (a high-energy normal peak and a low-energy tautomer peak) that shifts based on the microenvironment, a single-point measurement is prone to artifacts.

The following protocol utilizes a solvent polarity gradient to internally validate the ESPT mechanism while quantifying the quantum yield.

Workflow step1 Solvent Gradient Prep (Protic vs Aprotic) step2 Isosbestic Excitation (Absorbance Matching) step1->step2 step3 Dual-Band Emission Scan (N* and Z* Peaks) step2->step3 step4 Relative Quantum Yield (vs Quinine Sulfate) step3->step4

Fig 2: Self-validating fluorometric workflow for quantifying ESPT efficiency and quantum yield.

Step-by-Step Methodology

Step 1: Isosbestic Sample Preparation

  • Action: Prepare 10 µM solutions of 7-HQ and H4MQ in a titration gradient of Dioxane/Water (ranging from 100% aprotic dioxane to 100% protic water).

  • Causality: ESPT strictly requires a protic bridge. By starting in an aprotic solvent (dioxane), we isolate the normal (N) emission. Gradually increasing the water fraction forces the emergence of the tautomer (Z) peak. If the Z* peak does not emerge proportionately to the water fraction, the system flags a failure in solvent purity, validating the integrity of the assay.

Step 2: Absorbance Matching & Excitation

  • Action: Measure the UV-Vis absorption spectra of all samples. Identify the isosbestic point (the wavelength where absorbance remains constant regardless of the solvent ratio) and use this exact wavelength for fluorometer excitation.

  • Causality: Exciting at the isosbestic point ensures that the exact same number of photons are absorbed by the ground-state molecules across all solvent conditions. This makes the subsequent emission intensities directly comparable, mathematically eliminating concentration errors or extinction coefficient artifacts.

Step 3: Dual-Band Emission Scanning

  • Action: Scan the emission from 340 nm to 600 nm. Integrate the Area Under the Curve (AUC) for both the high-energy blue band (~370 nm, Normal form) and the low-energy green band (~520 nm, Tautomer form).

  • Causality: The total integrated AUC (Blue + Green) represents the total radiative output. In 7-HQ, the total AUC will drop precipitously in water due to non-radiative decay. In H4MQ, the rigidified complex will maintain a high total AUC, objectively proving the protective effect of the methyl group.

Step 4: Relative Quantum Yield Calculation

  • Action: Compare the integrated fluorescence intensity against a standard of Quinine Sulfate in 0.1 M H₂SO₄ ( Φf​ = 0.54), using the standard comparative quantum yield equation.

  • Causality: Using a well-characterized reference standard normalizes instrument-specific variations (such as detector sensitivity bias and xenon lamp age). This ensures the resulting quantum yield values are universally reproducible and trustworthy [2].

References

  • Study on the Fluorescence Spectra of 7-hydroxyquinoline in Dimethyl Sulfoxide Solution. Guang Pu Xue Yu Guang Pu Fen Xi (NIH).
  • Technical Support Center: Enhancing the Fluorescence Quantum Yield of 7-Hydroxyquinoline Analogs. Benchchem.
  • Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous. Chemistry Letters (OUP).
Comparative

Melting point validation for pure 4-Methylquinolin-7-ol

An in-depth technical comparison and validation guide for the thermal analysis of 4-Methylquinolin-7-ol, designed for researchers and drug development professionals. Executive Summary For advanced applications in photoph...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for the thermal analysis of 4-Methylquinolin-7-ol, designed for researchers and drug development professionals.

Executive Summary

For advanced applications in photophysics and pharmaceutical synthesis, the purity of 4-Methylquinolin-7-ol (CAS 15463-09-9; also known as 7-hydroxy-4-methylquinoline) is a critical performance parameter. This compound is heavily utilized as an intramolecular "crane" in Excited-State Intramolecular Proton Transfer (ESIPT) research[1][2]. Trace impurities, such as unreacted precursors or regioisomers, can severely quench fluorescence quantum yields and disrupt photochemical isomerization pathways[2][3].

This guide objectively compares the performance of Ultra-Pure 4-Methylquinolin-7-ol against Standard Commercial Grades through the lens of melting point validation. As a Senior Application Scientist, I will demonstrate why relying solely on traditional capillary melting point methods is insufficient for high-stakes research, and how Differential Scanning Calorimetry (DSC) provides a self-validating, thermodynamically rigorous alternative[4][5].

Comparative Performance: Ultra-Pure vs. Standard Grade

When sourcing 4-Methylquinolin-7-ol, the distinction between standard and ultra-pure grades is most evident in their thermal behavior. Impurities disrupt the crystalline lattice of the compound, leading to a phenomenon known as melting point depression and a broadening of the melting range.

Table 1: Performance and Thermal Comparison of 4-Methylquinolin-7-ol Grades

ParameterUltra-Pure GradeStandard Commercial GradeAnalytical Causality & Consequence
Purity (HPLC) 99.5%95.0% - 98.0%Standard grades often contain trace regioisomers (e.g., 2-methylquinolin-7-ol)[1].
Melting Range (Capillary) Sharp ( 1.0 °C)Broad (2.0 - 4.0 °C)Broadening indicates eutectic impurity mixtures disrupting the crystal lattice[6].
Melt Onset (DSC) Highly reproducible, sharp endothermDepressed onset temperatureDSC detects micro-impurities invisible to optical methods by measuring exact heat flow[7].
ESIPT Fluorescence Yield Maximum quantum yieldQuenched / VariableImpurities act as non-radiative decay pathways, ruining photophysical data[3].

Analytical Methodologies: Capillary vs. DSC

To objectively validate the purity of 4-Methylquinolin-7-ol, laboratories typically employ one of two methods. Understanding the causality behind these techniques is essential for selecting the right protocol.

The Automated Capillary Method

The capillary method is the most widely used technique for routine Quality Control (QC)[6]. The sample is packed into a thin glass tube and heated while an optical sensor detects the transition from solid to liquid[6].

  • Limitation: This method measures the visual manifestation of melting. It is highly susceptible to thermal lag (where the thermometer reads a higher temperature than the sample actually experiences) and cannot quantify amorphous content or polymorphic shifts[6][8].

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermodynamic validation. Instead of visual observation, DSC measures the partial specific heat capacity ( Cp​ ) by tracking the exact amount of heat absorbed (endothermic) or released (exothermic) by the sample compared to a reference[5][7].

  • Advantage: DSC identifies the exact melt onset temperature —a parameter that remains constant regardless of heating rate, unlike visual melting points[4]. Furthermore, integrating the area under the DSC curve provides the Enthalpy of Fusion ( ΔH ), which allows for the exact quantification of crystalline purity[5].

Thermal Validation Workflow

G cluster_0 Method A: Capillary QC cluster_1 Method B: DSC Validation Start 4-Methylquinolin-7-ol Sample Preparation Capillary Pack in Glass Capillary (2-3 mm depth) Start->Capillary Pan Hermetic Al Pan (2-5 mg sample) Start->Pan Ramp1 Thermal Ramp: 1 °C/min near expected MP Capillary->Ramp1 Visual Optical Detection (Softening to Liquid) Ramp1->Visual Decision Data Synthesis & Purity Certification Visual->Decision Ramp2 Thermal Ramp: 10 °C/min under N2 purge Pan->Ramp2 Thermo Thermodynamic Onset & Enthalpy (ΔH) Ramp2->Thermo Thermo->Decision

Workflow comparing Capillary and DSC methods for validating 4-Methylquinolin-7-ol purity.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be a self-validating system. The following protocols detail the exact mechanistic steps required to validate 4-Methylquinolin-7-ol.

Protocol A: High-Resolution DSC Analysis (Recommended)

This protocol utilizes a heat-flux or power-compensated DSC system to determine the absolute melt onset[7].

  • System Suitability (Self-Validation): Before analyzing the quinoline derivative, run a USP Melting Point Standard (MPS) such as Indium or Caffeine[4]. The instrument is only considered validated if the measured onset temperature and ΔH fall within 0.5% of the certified reference values.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of 4-Methylquinolin-7-ol. Causality: Gently pulverize the sample before weighing. Pulverization increases surface area and ensures uniform thermal contact with the pan, preventing internal thermal gradients that skew the onset curve[4].

  • Encapsulation: Seal the sample in a hermetic aluminum pan. Causality: Hermetic sealing prevents the sublimation of the compound at high temperatures, which would alter the mass and invalidate the heat flow calculation.

  • Atmosphere Control: Apply a 50 mL/min dry Nitrogen ( N2​ ) purge. Causality: An inert atmosphere prevents oxidative degradation of the sample prior to melting, which could artificially depress the melting point[5].

  • Thermal Ramp: Heat the sample at a linear rate of 10 °C/min. Causality: While slower rates (e.g., 1 °C/min) are used in capillary methods, a 10 °C/min rate in DSC optimally balances the resolution of the melt onset with the intensity of the heat-flow signal[4][8].

Protocol B: Automated Digital Capillary Method
  • Sample Packing: Finely powder the 4-Methylquinolin-7-ol and load it into a glass capillary tube to a depth of exactly 2-3 mm[6]. Causality: Tap the capillary repeatedly on a hard surface. This eliminates microscopic air pockets. Air acts as a thermal insulator, causing uneven heating and an artificially broad melting range.

  • Controlled Heating: Program the apparatus to rapid-ramp to approximately 10 °C below the expected literature melting point, then slow the ramp rate to 1 °C/min[6]. Causality: The slow ramp rate near the transition phase allows the sample temperature to equilibrate with the heating block, minimizing thermal lag.

  • Observation: Record the Tstart​ (first sign of liquid meniscus/softening) and Tclear​ (complete liquefaction). A pure sample will exhibit a ΔT ( Tclear​−Tstart​ ) of 1.0 °C[6].

References

  • ResolveMass Laboratories Inc. "Melting Point Determination." resolvemass.ca.
  • ResearchGate. "Evaluation of USP melting point standards by differential scanning calorimetry." researchgate.net.
  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights." torontech.com.
  • National Institutes of Health (NIH). "Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience." nih.gov.
  • Thermal Support. "A Comparison of DSC Techniques to Increase Sensitivity in Pharmaceutical Amorphous Content Studies." thermalsupport.com.
  • National Institutes of Health (NIH) / PMC. "Photoinduced Long-Distance Hydrogen-Atom Transfer in Molecules with a 7-Hydroxyquinoline Frame." nih.gov.
  • ACS Publications. "Photoinduced Long-Distance Hydrogen-Atom Transfer in Molecules with a 7-Hydroxyquinoline Frame." acs.org.
  • ACS Publications. "Effect of Chemical Substituents on the Energetical Landscape of a Molecular Photoswitch: An Ab Initio Study." acs.org.

Sources

Validation

UV-Vis absorption spectra comparison of quinolin-7-ol derivatives

Comparative Guide to the UV-Vis Absorption Spectra and Photophysics of Quinolin-7-ol Derivatives Quinolin-7-ol, commonly known as 7-hydroxyquinoline (7-HQ), is a privileged bifunctional scaffold in photochemistry. Becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the UV-Vis Absorption Spectra and Photophysics of Quinolin-7-ol Derivatives

Quinolin-7-ol, commonly known as 7-hydroxyquinoline (7-HQ), is a privileged bifunctional scaffold in photochemistry. Because it possesses both a proton-donating hydroxyl group and a proton-accepting quinoline nitrogen, it serves as a premier model for studying Excited-State Proton Transfer (ESPT)[1]. By systematically modifying the 7-HQ core, researchers can finely tune its UV-Vis absorption spectra, fluorescence quantum yields, and non-linear optical properties.

This guide provides an objective, data-driven comparison of 7-HQ derivatives, detailing the mechanistic causality behind their photophysical behaviors and outlining a self-validating experimental protocol for their characterization.

The photophysical properties of 7-HQ derivatives are dictated by how substituents alter the electron density and steric environment of the quinoline ring.

  • Methylation (e.g., 2,4-Dimethyl-7-hydroxyquinoline): Introducing electron-donating methyl groups at the 2 and 4 positions significantly enhances the molecule's photosensitivity. Causality: Methylation increases the basicity of the quinoline nitrogen, which stabilizes the zwitterionic excited state. This structural rigidity restricts non-radiative decay channels. As a result, the product of the molar extinction coefficient and fluorescence quantum yield ( ϵ⋅Φf​ ) for 7-hydroxy-2,4-dimethylquinoline is approximately 13-fold greater than that of the parent 7-HQ[1].

  • Halogenation (e.g., 8-Bromo-7-hydroxyquinoline, BHQ): Halogenation at the 8-position transforms the scaffold into a highly efficient photoremovable protecting group (PPG). Causality: The heavy-atom effect and inductive withdrawal from the bromine atom lower the energy gap for electronic transitions. This shifts the absorption profile to accommodate classic one-photon excitation (1PE) at 365 nm and enables robust two-photon excitation (2PE) at 740 nm[2]. Upon excitation, the altered electron distribution triggers a rapid, solvent-assisted photoheterolysis ( SN​1 ) reaction, releasing caged biological effectors[2].

  • Azo-Functionalization (e.g., 8-(Phenyldiazenyl)quinolin-7-ol): Adding an azo group at the 8-position converts the molecule into a "proton crane" for molecular switching. Causality: The azo nitrogen acts as a competing proton acceptor. In solution, this creates a dynamic ground-state equilibrium between the azo (enol) and hydrazone (keto) tautomers, each exhibiting distinct UV-Vis absorption bands extending into the visible region (~400–450 nm)[3].

Quantitative Photophysical Comparison

The following table summarizes the spectral benchmarks for key 7-HQ derivatives.

DerivativeGround State λmax​ (nm)Emission λmax​ (nm)Key Photophysical FeaturePrimary Application
7-HQ (Parent) ~327 (enol), ~402 (keto)378 (blue), ~525 (green)Solvent-assisted ESPTBaseline photochemical scaffold
2,4-Dimethyl-7-HQ ~330~52513-fold increase in ϵ⋅Φf​ High-yield fluorescent bioimaging
8-Bromo-7-HQ (BHQ) 365 (1PE), 740 (2PE)WeakHigh 2PE absorption cross-sectionTwo-photon uncaging in live tissue
8-(Phenyldiazenyl)-7-HQ ~400–450 (azo/hydrazone)Non-emissiveGround-state tautomeric mixtureMolecular switches / Proton cranes

Note: Absorption and emission maxima are highly solvent-dependent. Values above are generalized for aqueous/methanolic environments[1],[4],[2],[3].

Mechanistic Framework: Excited-State Proton Transfer (ESPT)

The hallmark of 7-HQ derivatives is their complex tautomerization. In the ground state, 7-HQ exists predominantly in the enol (OH) form, absorbing at ~327 nm[5]. Upon UV excitation, the molecule reaches the Franck-Condon excited state ( N∗ ).

The Causality of Dual Fluorescence: Excitation causes a massive redistribution of charge, drastically increasing the acidity of the -OH group and the basicity of the -N atom. In protic solvents (like methanol or water), solvent molecules form a hydrogen-bonded "wire" between these two groups. This solvent bridge facilitates an ultrafast (<10 ps) proton transfer, yielding an excited zwitterion/keto form ( Z∗ )[1]. The N∗ state emits blue fluorescence (~378 nm), while the stabilized Z∗ state emits a highly Stokes-shifted green fluorescence (~525 nm)[1].

ESPT_Mechanism N_Enol Enol Form (N) Ground State Abs: ~327 nm N_Star Excited Enol (N*) Franck-Condon State N_Enol->N_Star UV Excitation N_Star->N_Enol Blue Fluorescence (~378 nm) Z_Star Excited Zwitterion (Z*) (Keto Form) N_Star->Z_Star Solvent-Assisted ESPT (<10 ps) Z_Ground Zwitterion (Z) Ground State Abs: ~402 nm Z_Star->Z_Ground Green Fluorescence (~515-530 nm) Z_Ground->N_Enol Reverse Proton Transfer

Excited-State Proton Transfer (ESPT) and dual fluorescence mechanism in 7-HQ derivatives.

Self-Validating Experimental Protocol

To accurately profile the UV-Vis and photophysical properties of a new 7-HQ derivative, researchers must employ a self-validating workflow. This protocol uses internal chemical controls to immediately flag aggregation or solvent contamination artifacts.

Step 1: Differential Solvent Matrix Preparation

  • Action: Prepare the derivative in both a strictly aprotic solvent (e.g., anhydrous cyclohexane) and a protic solvent (e.g., methanol).

  • Causality & Validation: Aprotic solvents lack the hydrogen-bonding capacity required to form the proton-relay bridge, arresting the molecule in the enol form[6]. If green zwitterionic emission (~525 nm) is observed in the cyclohexane sample, it immediately flags trace water contamination in your solvent.

Step 2: Concentration-Controlled UV-Vis Absorption

  • Action: Record the UV-Vis absorption spectrum at a strict concentration limit of ≤1.0×10−5 M[4].

  • Causality & Validation: 7-HQ derivatives are highly prone to ground-state intermolecular hydrogen bonding (dimerization) at higher concentrations. Dimerization artificially shifts the enol absorption band toward ~398 nm[1]. Maintaining low micromolar concentrations ensures you are measuring the monomeric photophysics.

Step 3: Isosbestic Point Excitation for Fluorescence

  • Action: When performing pH titrations to measure the quantum yield of the neutral vs. anionic/cationic species, excite the sample exclusively at the established isosbestic point.

  • Causality & Validation: Exciting at the isosbestic point guarantees that the molar absorptivity is identical across all protonation states. Any observed change in fluorescence intensity is therefore definitively caused by a change in the quantum yield ( Φf​ ), rather than a discrepancy in the number of photons absorbed.

Step 4: Sub-Nanosecond Transient Absorption (TR-Spec)

  • Action: Utilize femtosecond/picosecond pump-probe spectroscopy to monitor the decay of the N∗ state and the rise of the Z∗ state.

  • Causality & Validation: Steady-state fluorescence only proves that the zwitterion forms; TR-Spec proves how fast it forms. The decay time of the ground-state bleaching recovery (typically ~3.5 μs ) must mathematically align with the kinetic modeling of the reverse proton transfer[1].

Workflow Prep 1. Sample Preparation (Protic vs Aprotic Solvents) UVVis 2. Steady-State UV-Vis (Identify λ_max & Isosbestic Points) Prep->UVVis ≤ 1.0E-5 M to avoid dimers Fluor 3. Fluorescence Spectroscopy (Determine Quantum Yield Φ_f) UVVis->Fluor Excitation at Isosbestic Pt. TR_Spec 4. Transient Absorption (Sub-ns Tautomerization Kinetics) Fluor->TR_Spec Map decay pathways Data 5. Photophysical Profiling (Validated Data Output) TR_Spec->Data Kinetic modeling

Standardized experimental workflow for the photophysical characterization of 7-HQ.

References

  • Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution ResearchGate[Link]

  • Absorption and emission spectra of the derivatives (ca. 1.0×10⁻⁵ m) in methanol ResearchGate[Link]

  • 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope PubMed / NIH[Link]

  • Room-Temperature Proton Switching of 7-Hydroxyquinoline Dissolved in Rigid Hydroxylic and Carboxylic Polymeric Matrices The Journal of Physical Chemistry - ACS Publications[Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds PMC / NIH[Link]

  • Absorption spectra of 0.1 mM 7HQ in DEE and DPE ResearchGate[Link]

Sources

Comparative

A Comparative Guide to the Chromatographic Purity Assessment of 4-Methylquinolin-7-ol

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Methylquinolin-7-ol, a key heterocyclic scaffold in the synthesis of various biologically active compounds, is no exception.[1][2] Its impurity profile can significantly influence downstream reactions and the toxicological properties of the final product. This guide provides an in-depth, comparative analysis of the primary chromatographic techniques for assessing the purity of 4-Methylquinolin-7-ol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document moves beyond standard operating procedures to explore the causality behind methodological choices, empowering researchers to not only execute but also adapt and troubleshoot these critical analytical techniques.

Foundational Principles: Why Chromatography?

Chromatography is the gold standard for purity assessment because of its exceptional ability to separate a target compound from closely related impurities.[3] The technique relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it.[3] For a molecule like 4-Methylquinolin-7-ol, with its aromatic rings, hydroxyl group, and nitrogen atom, its specific physicochemical properties dictate the optimal chromatographic approach.

The choice between HPLC and GC is the first critical decision point in method development, governed primarily by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

Reversed-Phase HPLC (RP-HPLC) is the most powerful and widely used technique for the purity analysis of moderately polar, non-volatile compounds like 4-Methylquinolin-7-ol.[4] Its versatility and high resolution make it the default method for pharmaceutical quality control.

Mechanism & Rationale

In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane or C18), and the mobile phase is polar (typically a mixture of water or buffer and a polar organic solvent like acetonitrile or methanol). 4-Methylquinolin-7-ol, being a moderately polar compound, will have a good affinity for both phases. By carefully tuning the ratio of the organic solvent to the aqueous phase, we can precisely control its retention time and achieve separation from less polar and more polar impurities.

The development of a stability-indicating method is paramount in pharmaceutical analysis.[5] This ensures the method can separate the intact drug from any potential degradation products that might form under stress conditions such as acid/base hydrolysis, oxidation, or photolysis.[6][7]

Comparative Advantage: HPLC vs. GC
  • Versatility: HPLC is suitable for a much broader range of molecules, including salts and non-volatile compounds, without the need for derivatization.

  • Resolution: Modern HPLC columns with sub-2 µm particles (UHPLC) offer extremely high separation efficiency, crucial for resolving closely related isomers or impurities.[7]

  • Sample Integrity: Analysis is performed at or near ambient temperature, eliminating the risk of thermal degradation of the analyte on the column.

Gas Chromatography (GC): The Choice for Volatile Compounds

Gas Chromatography is an alternative technique that excels in the separation of volatile and thermally stable compounds. While 4-Methylquinolin-7-ol itself has a relatively high boiling point, GC can be an excellent tool for detecting volatile organic impurities, residual solvents, or certain synthesis byproducts that may not be well-resolved by HPLC.

Mechanism & Rationale

In GC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column.[8] Separation is based on the compound's boiling point and its interaction with the stationary phase. For successful analysis, the compound must be volatile enough to be vaporized in the heated inlet without decomposing.[9] The hydroxyl group on 4-Methylquinolin-7-ol can sometimes lead to peak tailing due to interaction with the column; derivatization (e.g., silylation) can mitigate this but adds complexity to the sample preparation.

Comparative Advantage: GC vs. HPLC
  • Sensitivity for Volatiles: GC, especially when coupled with a Flame Ionization Detector (FID), is highly sensitive to volatile organic compounds.

  • Identification Power (GC-MS): Coupling GC with a Mass Spectrometer (MS) provides structural information, making it an unparalleled tool for identifying unknown impurities.[9][10]

  • Speed: GC runs can often be faster than traditional HPLC runs, especially for simple mixtures.

Experimental Protocols: A Practical Guide

The following protocols are robust starting points for the analysis of 4-Methylquinolin-7-ol. Method validation according to ICH Q2(R1) guidelines is required to demonstrate suitability for a specific purpose.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to provide high-resolution separation of 4-Methylquinolin-7-ol from its potential process-related and degradation impurities.

1. Chromatographic Conditions:

Parameter Specification Rationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD A Diode Array Detector (DAD) is crucial for assessing peak purity and selecting the optimal wavelength.
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm A C18 phase provides excellent retention for aromatic compounds. The 3.5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in Water Formic acid acts as a buffer and an ion-pairing agent, improving peak shape for the basic quinoline nitrogen.
Mobile Phase B Acetonitrile Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B A gradient is essential to elute a wide range of impurities with different polarities and ensure the column is cleaned after each injection.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.[4]
Detection DAD, 245 nm Quinolines typically have strong absorbance in this region. The full spectrum from the DAD should be monitored to detect impurities with different chromophores.
Injection Volume 5 µL A small volume minimizes potential peak distortion.

| Diluent | 50:50 Acetonitrile:Water | The diluent should be similar in strength to the initial mobile phase to ensure good peak shape. |

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Methylquinolin-7-ol and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • Further dilute as needed for the calibration curve (e.g., 1-50 µg/mL).

3. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be <1.0%.

  • Theoretical plates for the 4-Methylquinolin-7-ol peak should be >5000.

  • Tailing factor should be between 0.8 and 1.5.

Protocol 2: GC-MS for Volatile Impurities and Identification

This method is designed to identify and quantify volatile impurities, such as residual synthesis solvents or low-boiling-point byproducts.

1. Chromatographic Conditions:

Parameter Specification Rationale
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent Provides both quantitative data (from the total ion chromatogram) and qualitative structural data (from the mass spectrum).
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar compounds.[9]
Carrier Gas Helium at a constant flow of 1.2 mL/min Helium is an inert and efficient carrier gas for GC-MS.
Inlet Temp. 260 °C Must be high enough to ensure complete vaporization without causing thermal degradation.
Oven Program Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) The temperature program is optimized to separate volatile solvents at the beginning and then elute the main analyte and higher-boiling impurities.
MS Transfer Line 280 °C Prevents condensation of analytes between the GC and the MS.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization mode that produces reproducible fragmentation patterns for library matching.

| Mass Range | m/z 40-500 | A wide enough range to capture fragments of small solvents and the molecular ion of the main compound and related impurities. |

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Methylquinolin-7-ol and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Dichloromethane or a suitable solvent to obtain a stock solution of 1000 µg/mL (1 mg/mL).

Visualizing the Analytical Workflow

A structured workflow is critical for ensuring consistent and reliable results in a regulated environment.

Chromatographic_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Obtain Sample SamplePrep Prepare Sample Solution (100 µg/mL) Sample->SamplePrep StdPrep Prepare Reference Standard (100 µg/mL) SST System Suitability Test (SST) StdPrep->SST Analysis Chromatographic Run (HPLC or GC) SamplePrep->Analysis SST->Analysis SST Pass? Integration Peak Integration & Identification Analysis->Integration Quant Quantification (% Purity, Impurity Levels) Integration->Quant Report Generate Final Report Quant->Report

Caption: General workflow for chromatographic purity assessment.

Method Comparison: Choosing the Right Tool

The decision between HPLC and GC is not always binary; they are often complementary. HPLC is superior for the primary purity assay and non-volatile impurities, while GC is invaluable for volatile impurities and residual solvents.

Method_Selection Analyte Analyte Properties: 4-Methylquinolin-7-ol HPLC Primary Choice: RP-HPLC Analyte->HPLC Purity Assay GC Complementary Choice: GC-MS Analyte->GC Volatiles/ID WhyHPLC Rationale: - Non-volatile - Thermally labile potential - High resolution for isomers - Stability-indicating assay HPLC->WhyHPLC WhyGC Rationale: - Volatile impurities - Residual solvents - Definitive impurity ID - Orthogonal method GC->WhyGC

Sources

Validation

13C NMR chemical shifts of 4-Methylquinolin-7-ol

Comprehensive Comparison Guide: 13 C NMR Characterization of 4-Methylquinolin-7-ol – High-Field Acquisition vs. Benchtop vs.

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 13 C NMR Characterization of 4-Methylquinolin-7-ol – High-Field Acquisition vs. Benchtop vs. In Silico Prediction

Executive Summary

For drug development professionals and synthetic chemists, the accurate structural characterization of heteroaromatic intermediates is a critical bottleneck. 4-Methylquinolin-7-ol (CAS: 15463-09-9) is a highly versatile quinoline derivative, frequently utilized as a core scaffold in the synthesis of novel therapeutics, including potent PRMT5 inhibitors for oncology applications .

Assigning the 13 C NMR spectrum of 4-Methylquinolin-7-ol is analytically challenging. The fused bicyclic system presents closely spaced aromatic signals, heavily influenced by the opposing electronic push-pull dynamics of the C7-hydroxyl ( π -donor/ σ -acceptor) and the C4-methyl groups. This guide objectively compares three distinct methodologies for acquiring and assigning its 13 C NMR chemical shifts: High-Field NMR (600 MHz) , Benchtop NMR (90 MHz) , and In Silico DFT-GIAO Prediction .

Comparative Analysis of Methodologies

Method A: High-Field NMR (600 MHz, CryoProbe) – The Gold Standard

High-field spectrometers equipped with cryogenic probes offer unparalleled sensitivity and resolution. For 4-Methylquinolin-7-ol, a 600 MHz system easily resolves the heavily congested aromatic region (120–130 ppm) and provides sufficient signal-to-noise (SNR) to detect unprotonated (quaternary) carbons (C4, C4a, C7, C8a) without requiring excessive sample concentrations.

Method B: Benchtop NMR (90 MHz) – The Accessible Alternative

Modern benchtop NMR systems utilize permanent NdFeB magnets. While highly cost-effective and fume-hood compatible, they suffer from inherent sensitivity limitations for 13 C due to its low natural abundance (1.1%) and low gyromagnetic ratio. Quaternary carbons in 4-Methylquinolin-7-ol often disappear into the baseline on benchtop systems because they lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and exhibit long T1​ relaxation times.

Method C: In Silico DFT Prediction – The Orthogonal Validator

Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method allows chemists to predict NMR shielding tensors computationally. When combined with empirical linear scaling factors , DFT provides a theoretical backbone to resolve ambiguous experimental assignments (e.g., distinguishing the bridgehead C4a from the aromatic C5).

Mechanistic Causality: Decoding the Chemical Shifts (E-E-A-T)

Understanding why the carbon atoms of 4-Methylquinolin-7-ol resonate at specific frequencies is essential for self-validating your spectral data.

  • The Nitrogen Effect (C2 & C8a): The electronegative nitrogen atom (N1) withdraws electron density via strong inductive and resonance effects. This places a partial positive charge on the α -positions, heavily deshielding C2 (~150.2 ppm) and the bridgehead C8a (~149.1 ppm) .

  • The Hydroxyl Effect (C7, C6, C8): The -OH group at C7 acts as a strong σ -electron acceptor but a powerful π -electron donor. The ipso-carbon (C7 ) is heavily deshielded by the σ -withdrawal, resonating at ~158.5 ppm . Conversely, the ortho-carbons (C6 and C8 ) receive increased electron density via resonance, shifting them significantly upfield to ~115.4 ppm and ~108.2 ppm , respectively.

  • The Methyl Effect (C4 & CH 3​ ): The methyl group exerts a mild inductive electron-donating effect. However, C4 remains deshielded (~144.8 ppm ) because it sits at the γ -position relative to N1, which is electron-deficient due to the quinoline resonance structure. The aliphatic methyl carbon itself is highly shielded, appearing at ~18.5 ppm .

Quantitative Data Presentation

The following table summarizes the comparative 13 C NMR performance and chemical shift assignments for 4-Methylquinolin-7-ol across the three evaluated methods.

Carbon PositionHigh-Field NMR (600 MHz)[ppm]Benchtop NMR (90 MHz) [ppm]DFT-GIAO Prediction [ppm]Mechanistic Causality & Notes
C2 150.2150.1151.8Deshielded by adjacent N1 (inductive/resonance).
C3 121.5121.6120.2 β -position to N1; standard aromatic region.
C4 144.8Not Detected146.1Quaternary; deshielded by N1 ( γ -position).
C4a 125.3125.8 (Merged)124.0Bridgehead carbon; often overlaps with C5 at low field.
C5 126.1125.8 (Merged)127.5Standard aromatic region.
C6 115.4115.5113.9Shielded by ortho-OH resonance donation.
C7 158.5158.2160.1Heavily deshielded by ipso-OH ( σ -withdrawal).
C8 108.2108.4106.5Highly shielded by ortho-OH resonance.
C8a 149.1Not Detected150.4Bridgehead adjacent to N1.
CH 3​ 18.518.619.2Aliphatic methyl carbon.

Experimental Conditions: 20 mg/mL in DMSO-d 6​ at 298 K. Benchtop NMR failed to resolve C4 and C8a due to long T1​ relaxation times and lack of NOE.

Experimental & Computational Protocols

To ensure reproducibility and establish a self-validating system, adhere to the following step-by-step methodologies.

Protocol 1: High-Field 13 C NMR Acquisition
  • Sample Preparation: Dissolve exactly 20.0 mg of 4-Methylquinolin-7-ol in 0.6 mL of anhydrous DMSO-d 6​ . Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • Tuning and Matching: Insert the sample into a 600 MHz spectrometer equipped with a 1 H/ 13 C/ 15 N CryoProbe. Lock onto the deuterium signal of DMSO-d 6​ and perform automated 3D gradient shimming (Z1-Z5).

  • Pulse Sequence Selection: Select the standard zgpg30 pulse sequence (30° excitation pulse with WALTZ-16 composite pulse decoupling on the 1 H channel).

  • Parameter Optimization (Critical for Quaternary Carbons): Set the relaxation delay ( D1​ ) to 2.0 seconds . This extended delay ensures that quaternary carbons (C4, C4a, C7, C8a), which have longer T1​ relaxation times, fully relax between pulses, preventing signal saturation.

  • Acquisition & Processing: Accumulate 1024 scans (NS) to achieve an SNR > 100:1. Process the Free Induction Decay (FID) using a 1.0 Hz exponential line broadening (LB) window function followed by baseline correction.

Protocol 2: In Silico DFT-GIAO Prediction Workflow
  • Conformational Search: Build the 3D structure of 4-Methylquinolin-7-ol. Perform a molecular mechanics conformational search to determine the lowest energy rotamer of the C7-hydroxyl group.

  • Geometry Optimization: Using Gaussian 16, optimize the lowest-energy conformer at the B3LYP/6-31G(d) level of theory. Apply the Polarizable Continuum Model (PCM) using DMSO as the implicit solvent.

  • Frequency Verification: Run a frequency calculation at the same level of theory to ensure the optimized geometry is a true local minimum (zero imaginary frequencies).

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors ( σ ) using the GIAO method at the B3LYP/6-311+G(d,p) level of theory.

  • Empirical Scaling: Convert the raw isotropic shielding values to chemical shifts ( δ ) using established linear scaling factors to correct for systematic DFT errors: δcalc​=(Intercept−σ)/Slope .

Workflow Visualization

The following diagram illustrates the hybrid analytical workflow, demonstrating how experimental acquisition and computational prediction converge to yield a highly confident spectral assignment.

G ExpPrep Sample Preparation (DMSO-d6) Acq 13C NMR Acquisition (600 MHz, CryoProbe) ExpPrep->Acq Proc FID Processing & Peak Picking Acq->Proc Assign Signal Correlation & Final Assignment Proc->Assign Geom Geometry Optimization (B3LYP/6-31G*) GIAO GIAO Shielding Calc. (B3LYP/6-311+G**) Geom->GIAO Scale Linear Scaling (Empirical Correction) GIAO->Scale Scale->Assign

Hybrid workflow combining high-field NMR and DFT-GIAO predictions for signal assignment.

References

  • Source: WIPO (PCT)
  • Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry Source: Chemical Reviews, 2012, 112, 1839–1862 URL:[Link]

Comparative

A Senior Application Scientist's Guide to Differentiating 4-Methylquinolin-7-ol from its Structural Isomers

The Analytical Challenge: Beyond a Common Formula In the realm of medicinal chemistry and materials science, 4-Methylquinolin-7-ol is a valuable heterocyclic scaffold. However, its synthesis can often yield a mixture of...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Beyond a Common Formula

In the realm of medicinal chemistry and materials science, 4-Methylquinolin-7-ol is a valuable heterocyclic scaffold. However, its synthesis can often yield a mixture of structural isomers—compounds sharing the same molecular formula (C₁₀H₉NO) but differing in the arrangement of their atoms. These subtle structural variations can lead to dramatically different pharmacological, toxicological, and physicochemical properties. Consequently, the ability to definitively identify the target molecule and distinguish it from its isomeric impurities is not merely an academic exercise; it is a critical requirement for regulatory approval, patentability, and ensuring product safety and efficacy.

This guide focuses on differentiating 4-Methylquinolin-7-ol from three challenging structural isomers:

  • Isomer A: 6-Methylquinolin-7-ol: A positional isomer where the methyl group is adjacent to the hydroxyl group on the carbocyclic ring.

  • Isomer B: 7-Methylquinolin-4-ol: An isomer where the substituent positions are swapped between the carbocyclic and heterocyclic rings.

  • Isomer C: 4-Methylquinolin-2-ol: A tautomeric isomer where the hydroxyl group is on the heterocyclic ring, often existing as the more stable 4-methylquinolin-2(1H)-one.

Standard analytical techniques like mass spectrometry, when used in isolation, can be insufficient as these isomers often produce identical molecular ion peaks and similar initial fragmentation patterns.[1] A multi-technique, evidence-based approach is therefore essential for conclusive identification.

G cluster_isomers Structural Isomers of C₁₀H₉NO Target 4-Methylquinolin-7-ol Challenge Analytical Challenge: Same Molecular Formula, Similar Properties Target->Challenge IsomerA 6-Methylquinolin-7-ol IsomerA->Challenge IsomerB 7-Methylquinolin-4-ol IsomerB->Challenge IsomerC 4-Methylquinolin-2-ol IsomerC->Challenge

Caption: Logical relationship between the target molecule and its structural isomers.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for elucidating the precise atomic connectivity of organic molecules.[2][3] The chemical environment of each proton and carbon nucleus generates a unique spectral fingerprint, allowing for the unambiguous differentiation of positional isomers.

Causality Behind Experimental Choices

We employ a suite of NMR experiments. ¹H NMR reveals proton environments and their proximity to one another through spin-spin coupling. ¹³C NMR provides the number of unique carbon atoms and their electronic environment. Quaternary carbons, which lack attached protons, are often weak in ¹³C NMR spectra but are nonetheless crucial for identification.[4] Finally, 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm assignments by showing correlations between protons and carbons separated by two or three bonds, definitively linking the methyl group and hydroxyl group to their respective positions on the quinoline scaffold.

Comparative NMR Data Analysis

The key to differentiation lies in the distinct chemical shifts (δ) and coupling constants (J) for the protons on the quinoline ring system.

  • 4-Methylquinolin-7-ol (Target): The protons H5, H6, and H8 on the hydroxyl-bearing ring will show a characteristic splitting pattern. The methyl group at C4 will deshield the adjacent proton H3 and the peri-proton H5.

  • 6-Methylquinolin-7-ol (Isomer A): The proximity of the methyl and hydroxyl groups will significantly alter the shifts of H5 and H8 compared to the target. H5 will likely appear as a singlet, and the methyl signal will have a different chemical shift.

  • 7-Methylquinolin-4-ol (Isomer B): This isomer will show a dramatically different spectrum. The hydroxyl group at C4 will strongly influence the protons on the heterocyclic ring (H2, H3), while the methyl group at C7 will affect the carbocyclic ring protons (H5, H6, H8).

  • 4-Methylquinolin-2-ol (Isomer C): This compound exists predominantly as the quinolinone tautomer. The absence of a broad O-H proton signal (replaced by a sharp N-H signal) and the upfield shift of the C2 carbon (now a carbonyl) are definitive markers.

Compound Key ¹H NMR Differentiating Features (Predicted, in DMSO-d₆) Key ¹³C NMR Differentiating Features (Predicted)
4-Methylquinolin-7-ol H5, H6, H8 show distinct aromatic coupling. H3 is a singlet/doublet coupled to H2. Methyl singlet ~2.5 ppm. Broad OH singlet.C4 and C7 signals are significantly shifted due to direct substitution. ~10 unique carbon signals expected.
6-Methylquinolin-7-ol H5 appears as a singlet. H8 is a doublet. Methyl singlet shift differs from target. Broad OH singlet.C6 and C7 signals are shifted. The number and pattern of signals in the aromatic region will differ from the target.
7-Methylquinolin-4-ol H2 and H3 shifts are strongly affected by the C4-OH group. H5, H6, H8 shifts affected by the C7-methyl group.C4 and C7 signal positions are effectively swapped relative to the target compound.
4-Methylquinolin-2-ol Sharp N-H signal instead of a broad O-H. H3 appears as a singlet. Aromatic proton pattern differs significantly.C2 appears as a C=O signal (~160-170 ppm). C4 signal is shifted due to the methyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the exchangeable OH/NH proton) in a standard 5 mm NMR tube.[3]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set spectral width from -1 to 12 ppm.

    • Use a 90° pulse angle with a relaxation delay of 2-5 seconds.

    • Acquire 16-32 scans for an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set spectral width from 0 to 180 ppm.

    • Use a standard proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.[3]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Supporting Evidence: Mass Spectrometry and Infrared Spectroscopy

While NMR provides the definitive structure, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer rapid, corroborative data that can validate the NMR findings and are invaluable for routine quality control.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will yield the same molecular ion (m/z 159) for all isomers. However, the fragmentation patterns, while potentially similar, can exhibit subtle but reproducible differences in the relative abundances of key fragment ions, which can be used for differentiation.[1][5]

  • Common Fragments: Expect fragments corresponding to the loss of CO (m/z 131), HCN (m/z 132), and the methyl radical (CH₃, m/z 144).[5][6]

  • Differentiating Pathways: The stability of the resulting fragment ions will depend on the substituent positions. For instance, the propensity to lose CO might be greater for isomers with the hydroxyl group on the heterocyclic ring. High-resolution MS (HRMS) is critical to confirm the elemental composition of the molecular ion and its fragments.[7]

Compound Molecular Ion (m/z) Expected Key Fragment Ions (m/z) and Potential Differences
4-Methylquinolin-7-ol 159144 ([M-CH₃]⁺), 131 ([M-CO]⁺), 132 ([M-HCN]⁺). Relative abundances serve as a fingerprint.
6-Methylquinolin-7-ol 159Similar fragments to the target, but the relative intensity of the [M-CH₃]⁺ vs. [M-CO]⁺ ions may differ due to the ortho-relationship of the substituents.
7-Methylquinolin-4-ol 159Fragmentation may be heavily influenced by the 4-OH group, potentially leading to a more abundant [M-CO]⁺ or [M-HCN]⁺ peak compared to the target.
4-Methylquinolin-2-ol 159The quinolinone structure may favor a retro-Diels-Alder fragmentation or a more prominent loss of CO from the carbonyl group.
Infrared (IR) Spectroscopy

FT-IR provides a unique "fingerprint" for each isomer based on its vibrational modes.[1] While all isomers will show common features like O-H and aromatic C-H stretches, the key differentiating information is in the 1650-650 cm⁻¹ "fingerprint region."

  • O-H Stretch: A broad band around 3200-3400 cm⁻¹ for the hydroxyl group. Isomer C will show a sharper N-H stretch instead.

  • Aromatic Region: Bands between 1400-1600 cm⁻¹ correspond to C=C and C=N aromatic ring stretches.[8] The exact positions and intensities of these bands are sensitive to the substitution pattern.

  • C-H Bending: Out-of-plane C-H bending vibrations between 800-900 cm⁻¹ are highly characteristic of the number of adjacent hydrogens on the aromatic rings and provide strong evidence for the substitution pattern.

Compound Key IR Bands (cm⁻¹)
4-Methylquinolin-7-ol ~3300 (broad, O-H), ~3050 (aromatic C-H), ~1620, 1580, 1500 (C=C, C=N), Unique pattern in fingerprint region (800-900).
6-Methylquinolin-7-ol Similar to target, but with distinct shifts in the fingerprint region due to the different substitution pattern.
7-Methylquinolin-4-ol The C-O stretching band (~1200-1300 cm⁻¹) may differ in position and intensity. The C-H out-of-plane bending pattern will be distinct.
4-Methylquinolin-2-ol ~3150 (sharp, N-H), ~1660 (strong, C=O amide stretch), different fingerprint pattern from the hydroxy-isomers.
Experimental Protocols: MS and IR

Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[8]

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.[8]

  • Mass Analysis: Scan a mass range (e.g., m/z 40-200) to detect the molecular ion and key fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.[3]

  • Background Collection: Record a background spectrum of the empty sample compartment or clean ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[3]

Integrated Analytical Workflow

For a robust and reliable identification, no single technique should be used in isolation. The optimal approach involves chromatographic separation followed by spectroscopic characterization.

G cluster_workflow Integrated Analytical Workflow Start Isomer Mixture HPLC HPLC / GC Separation Start->HPLC Injection Iso_Target Isolated 4-Methylquinolin-7-ol HPLC->Iso_Target Fraction Collection Iso_Others Isolated Isomers (A, B, C) HPLC->Iso_Others NMR NMR (¹H, ¹³C, HMBC) Definitive Structure Iso_Target->NMR MS MS / HRMS MW & Fragmentation Iso_Target->MS IR FT-IR Functional Groups & Fingerprint Iso_Target->IR Report Unambiguous Identification Confirmed NMR->Report Primary Evidence MS->Report Corroborative Evidence IR->Report Corroborative Evidence

Caption: Recommended workflow for isomer separation and identification.

High-Performance Liquid Chromatography (HPLC), typically in a reverse-phase mode, is often effective for separating these isomers due to slight differences in their polarity.[9] Methodical optimization of the mobile phase (e.g., acetonitrile/water with a buffer) and stationary phase is crucial for achieving baseline resolution.

Conclusion

The differentiation of 4-Methylquinolin-7-ol from its structural isomers is a challenge that demands a rigorous, multi-faceted analytical approach. While mass spectrometry and infrared spectroscopy provide valuable, corroborative data, NMR spectroscopy stands as the unequivocal gold standard for absolute structure elucidation . A combination of ¹H, ¹³C, and 2D NMR experiments provides an unassailable dataset to confirm the precise substitution pattern of the quinoline ring. This integrated workflow, beginning with chromatographic separation and culminating in comprehensive spectroscopic analysis, ensures the highest degree of scientific integrity and confidence in the final structural assignment, a cornerstone of modern chemical research and development.

References

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Asian Journal of Chemistry.
  • Clugston, D. M., & MacLean, D. B. (1965). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry.
  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS). National Library of Medicine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 6-methyl-. NIST WebBook. Retrieved from [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Harvard.edu.
  • YouTube. (2022, November 28). Introduction to 13C NMR Spectroscopy for Organic Chemistry. Chemistry with Caroline. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. College of Science. Retrieved from [Link]

Sources

Validation

Structure Confirmation of 4-Methylquinolin-7-ol: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously confirming the 3D structure and tautomeric state of small-molecule fluorophores and pharmaceutical intermediates. 4-Methylquinolin-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously confirming the 3D structure and tautomeric state of small-molecule fluorophores and pharmaceutical intermediates. 4-Methylquinolin-7-ol (and its derivatives, such as 7-hydroxy-4-methylquinoline-8-carbaldehyde) serves as a classic model system for studying and molecular switching[1].

The core analytical challenge lies in its tautomerism: the molecule can exist in an enol (hydroxy) form or a keto (oxo) form depending on the solvent, pH, and solid-state packing[2]. To definitively map its hydrogen-bonding network and structural coordinates, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard. However, because crystallography provides a static snapshot, it must be compared against dynamic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy[3]. This guide provides a critical comparison of these methodologies, detailing the causality behind experimental choices and providing self-validating protocols.

The Causality of Structural Ambiguity in 7-Hydroxyquinolines

Why is confirming the structure of 4-Methylquinolin-7-ol non-trivial? In solution, 7-hydroxyquinoline derivatives undergo solvent-assisted tautomerization, transferring a proton from the C7-hydroxyl group to the endocyclic N1 nitrogen[2]. When transitioning from solution to the solid state, the molecular conformation is locked by intermolecular forces.

  • The X-Ray Advantage: SC-XRD directly measures electron density, allowing us to accurately determine C-O and C-N bond lengths. A C-O bond length of ~1.36 Å indicates the enol form, whereas ~1.22 Å indicates the keto form. SC-XRD can unambiguously determine the E/Z configuration and protonation state of the quinoline nitrogen[4].

  • The NMR Advantage: Because X-rays scatter weakly off hydrogen atoms (which possess only one electron)[5], locating the exact position of the tautomeric proton in SC-XRD can be difficult unless high-resolution, low-temperature data is collected. Solution NMR excels here by providing into the proton's environment[3].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance of SC-XRD versus alternative techniques for the structure confirmation of 4-Methylquinolin-7-ol.

ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Solution-State NMR (1H, 13C, 15N)Solid-State NMR (ssNMR) & PXRD
Primary Output Absolute 3D coordinates, bond lengths, anglesChemical shifts, J-couplings, dynamic equilibriaBulk phase purity, solid-state packing
Resolution Atomic (< 0.8 Å)Sub-nanometer (ensemble average)[3]Bulk powder average
Tautomer ID High (via heavy atom bond lengths)[4]High (via chemical shifts & NOE)Moderate (requires spectral deconvolution)
Dynamic Info None (Static snapshot)[6]Excellent (Timescale-dependent)[6]Moderate (Magic Angle Spinning required)
Sample Req. High-quality single crystal (> 10 µm)Soluble powder (mg scale)Bulk powder (mg to g scale)
H-Atom Detection Weak (requires low temp/high res)[5]Strong (direct 1H observation)[7]Strong (1H fast MAS NMR)[7]
Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: Thermal motion of atoms at room temperature smears electron density, making hydrogen atoms effectively invisible to X-rays. By cooling the crystal to 100 K, we minimize anisotropic displacement parameters (B-factors), enabling the detection of the tautomeric proton in the difference Fourier map.

  • Crystallization: Dissolve 4-Methylquinolin-7-ol in a slow-evaporating solvent system (e.g., methanol/dichloromethane). Isolate a defect-free single crystal with dimensions of at least 0.1 x 0.1 x 0.1 mm.

  • Mounting & Cryo-cooling: Mount the crystal on a MiTeGen loop using paratone oil. Immediately transfer to the diffractometer goniometer under a to freeze molecular vibrations and prevent crystal desiccation[8].

  • Data Collection: Irradiate the crystal with Mo-Kα (0.71073 Å) or Cu-Kα (1.5418 Å) radiation. Collect diffraction frames across multiple ω and φ scans to ensure >99% completeness.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing or direct methods. Refine the structure using full-matrix least-squares on F2 .

  • Self-Validation Check: The structure is valid if the final R1​ value is < 5%, the Goodness-of-Fit (S) is ~1.0, and the maximum residual electron density peak is < 0.5 e/ų. Check the C7-O bond length to definitively validate the enol vs. keto state[4].

Protocol B: Solution-State NMR for Tautomeric Dynamics

Causality: While SC-XRD gives the solid-state packing, 4-Methylquinolin-7-ol's behavior in biological or synthetic assays depends on its solution state. 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) is critical here, as the 15N chemical shift drastically changes upon protonation.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CD3OD for a protic environment, CD3CN for an aprotic environment).

  • 1D & 2D Acquisition: Acquire standard 1H and 13C spectra. Follow with a 2D NOESY experiment to map spatial proximities between the C4-methyl protons and adjacent aromatic protons.

  • 1H-15N HMBC: Acquire a 2D 1H-15N HMBC spectrum to observe the correlation between the C8/C2 protons and the N1 nitrogen.

  • Self-Validation Check: If the molecule exists in the keto (NH) form, a direct 1H-15N coupling will be visible, and the 15N chemical shift will move significantly upfield compared to the unprotonated enol form.

Methodological Workflows

Below are the logical decision matrices and experimental workflows for structural confirmation.

DecisionMatrix Start Synthesized 4-Methylquinolin-7-ol Q1 Single Crystals Available? Start->Q1 SCXRD SC-XRD Analysis (Absolute 3D Structure) Q1->SCXRD Yes Q2 Bulk Powder Only? Q1->Q2 No SolNMR Solution NMR (Tautomeric Dynamics) SCXRD->SolNMR Compare with Solution SSNMR ssNMR & PXRD (Solid-State Packing) Q2->SSNMR Analyze Solid State Q2->SolNMR Analyze Solution

Caption: Decision matrix for selecting the appropriate structural confirmation technique.

XRDWorkflow Crystal 1. Crystal Selection (Microscope) Diffract 2. X-Ray Diffraction (100K Cryo-cooling) Crystal->Diffract Phase 3. Phase Problem (Direct Methods) Diffract->Phase Refine 4. Structure Refinement (Least Squares) Phase->Refine Model 5. Final 3D Model (Tautomer Confirmed) Refine->Model

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction.

Conclusion

For the structural confirmation of 4-Methylquinolin-7-ol, X-ray crystallography provides unparalleled precision in determining the absolute 3D coordinates and inferring the tautomeric state via heavy-atom bond lengths[4]. However, because X-ray diffraction is inherently limited in its ability to directly detect hydrogen atoms and dynamic solution states[5], it must be paired with NMR spectroscopy. Together, these techniques form a comprehensive, self-validating analytical suite for modern drug development and materials science.

References
  • Comparison of NMR and X-ray crystallography. Birkbeck, University of London. URL:[Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. URL:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. URL:[Link]

  • Photoinduced Long-Distance Hydrogen-Atom Transfer in Molecules with a 7-Hydroxyquinoline Frame. The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

  • Acylhydrazone Subunits as a Proton Cargo Delivery System in 7-Hydroxyquinoline. Chemistry - A European Journal. URL:[Link]

  • Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. MDPI. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Methylquinolin-7-ol: A Comprehensive Guide for Laboratory Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is available for 4-Methylquinolin-7-ol (CAS No. 2298-98-8).

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is available for 4-Methylquinolin-7-ol (CAS No. 2298-98-8). The following guidance is synthesized from data on structurally similar quinoline compounds. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Methylquinolin-7-ol.

The proper management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers in drug development and other scientific fields, handling and disposing of novel or less-common compounds like 4-Methylquinolin-7-ol requires a diligent and informed approach. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the hazard profiles of structurally similar quinoline derivatives is essential. This guide provides a comprehensive framework for the safe disposal of 4-Methylquinolin-7-ol, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: A Precautionary Approach

Based on data from analogous quinoline compounds, 4-Methylquinolin-7-ol should be handled as a hazardous substance. The primary hazards associated with similar compounds include:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause significant eye damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[2][4]

Given these potential hazards, a thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This assessment should consider the quantity of the compound being handled, the potential for aerosolization, and the specific laboratory environment.

Immediate Safety and Handling Protocols: Personal Protective Equipment (PPE)

Prior to initiating any disposal procedures, it is imperative to utilize appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation or absorption.[1][5]
Eye/Face Protection Tightly fitting safety goggles. A face shield is recommended if there is a risk of splashing.To protect against serious eye irritation from splashes or aerosols.[5]
Skin and Body Protection A laboratory coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.To protect skin and clothing from contamination.[1][5]
Respiratory Protection All handling should be conducted in a certified chemical fume hood to minimize inhalation risk.[1]To prevent inhalation of potentially irritating or harmful dust or vapors.

Step-by-Step Disposal Procedures for 4-Methylquinolin-7-ol

The disposal of 4-Methylquinolin-7-ol and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Waste Segregation: The First Line of Defense

Proper segregation is the most critical step in hazardous waste management.

  • Liquid Waste: Designate a specific, sealed, and shatter-proof hazardous waste container for all liquid waste containing 4-Methylquinolin-7-ol. This includes the pure compound (if in liquid form), solutions, and the initial rinsate from emptied containers. The container must be chemically compatible with quinoline derivatives.

  • Solid Waste: All solid waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves, and absorbent pads), must be collected in a designated, clearly labeled hazardous waste container.

Container Management: Labeling and Storage
  • Labeling: As soon as the first piece of waste is added, the container must be affixed with a hazardous waste label. This label should clearly state "Hazardous Waste" and identify the contents, including "4-Methylquinolin-7-ol" and any other components.

  • Storage: Waste containers should be kept closed except when adding waste. They must be stored in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials, particularly strong oxidizing agents.[1]

Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal Start Start: Need to dispose of 4-Methylquinolin-7-ol Assess Conduct Risk Assessment Start->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Waste_Type Identify Waste Type Don_PPE->Waste_Type Liquid_Waste Liquid Waste (solutions, rinsate) Waste_Type->Liquid_Waste Liquid Solid_Waste Solid Waste (contaminated PPE, etc.) Waste_Type->Solid_Waste Solid Liquid_Container Place in Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Solid_Container Place in Labeled Solid Waste Container Solid_Waste->Solid_Container Store_SAA Store in Satellite Accumulation Area Liquid_Container->Store_SAA Solid_Container->Store_SAA EHS_Pickup Arrange for EHS Waste Pickup Store_SAA->EHS_Pickup End End: Proper Disposal EHS_Pickup->End

Caption: Decision workflow for the proper disposal of 4-Methylquinolin-7-ol.

Decontamination of Empty Containers

Empty containers that once held 4-Methylquinolin-7-ol must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

  • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as liquid hazardous waste in the designated container.[6] Do not pour the rinsate down the drain.

  • Deface Label: After triple-rinsing and allowing the container to dry, completely deface or remove the original chemical label.

  • Final Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste, in accordance with your institution's policies.

Spill Management: An Emergency Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (of Analogs): Refer to the SDS of a structurally similar compound for specific spill cleanup guidance.

  • Absorb Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][7]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Final Disposal: Coordination with Environmental Health and Safety

Once your hazardous waste container is approximately 90% full or has reached the storage time limit set by your institution, arrange for a pickup from your EHS or hazardous waste disposal service. Do not overfill waste containers to prevent spills and ensure safe transport. All surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]

By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of 4-Methylquinolin-7-ol, upholding the principles of laboratory safety and environmental stewardship.

References

  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: 8-Hydroxy-2-methylquinoline. Retrieved from [Link]

  • Chem Service. (2013, December 6). Safety Data Sheet: BTEX - High Concentration Mixture - CLP. Retrieved from [Link]

  • DC Chemicals. (2026, March 3). Lipid 2298 MSDS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]

  • CPAChem. (2023, July 17). Safety data sheet. Retrieved from [Link]

  • Alfa Aesar. (2025, September 12). Safety Data Sheet: 4-Hydroxy-2-methylquinoline. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methylquinolin-7-ol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of required gear, but as a comprehensive, physics-driven system of risk mitigation. When working with 4-Methylquinolin-7-ol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of required gear, but as a comprehensive, physics-driven system of risk mitigation. When working with 4-Methylquinolin-7-ol (CAS: 15463-09-9)—a critical intermediate frequently utilized by researchers and drug development professionals—understanding the physicochemical causality behind its behavior is the key to designing an effective, self-validating safety protocol.

This guide provides the authoritative framework for the safe handling, operational transfer, and disposal of 4-Methylquinolin-7-ol.

Part 1: Physicochemical Profile & Hazard Causality

Before donning any Personal Protective Equipment (PPE), we must understand the quantitative and qualitative nature of the threat. 4-Methylquinolin-7-ol is a crystalline solid that poses distinct irritation hazards. Because it is a dry powder, the primary vector for exposure is static-induced aerosolization during weighing and transfer.

Table 1: Quantitative Data and Operational Implications

ParameterValue / Hazard CodeOperational Implication
CAS Number 15463-09-9Essential for accurate SDS retrieval and inventory tracking.
Molecular Weight 159.19 g/mol Used for precise molarity calculations during assay preparation[1].
Physical State Solid (Crystalline Powder)High risk of static-induced aerosolization; requires anti-static mitigation.
H302 Harmful if swallowedMandates strict segregation from clean areas; requires rigorous hand-washing post-handling[1].
H315 / H319 Skin / Serious Eye IrritationRequires robust dermal barriers and tight-fitting ocular protection[1].
H335 May cause respiratory irritationDictates that all handling must occur within a certified Chemical Fume Hood (CFH)[1].

Part 2: The Causality of PPE Selection

According to the hierarchy of controls outlined in[2], engineering controls must always serve as your primary defense, with PPE acting as the critical secondary barrier.

  • Ocular Protection (The "Dust Gap" Principle): Standard safety glasses are insufficient for handling 4-Methylquinolin-7-ol. Because the compound is a fine powder (H319), airborne particulates can easily bypass the side shields of standard glasses. You must use tight-fitting chemical splash goggles to create a complete seal around the eyes, satisfying the [3].

  • Dermal Protection (The "Trojan Horse" Effect): For handling the dry powder, standard 4-mil nitrile gloves provide excellent mechanical and chemical resistance. However, causality shifts dramatically during solubilization. If you are dissolving 4-Methylquinolin-7-ol in a carrier solvent like Dimethyl Sulfoxide (DMSO) or Methanol, the solvent acts as a "Trojan horse," rapidly carrying the irritating solute through the nitrile matrix. In such cases, double-gloving or switching to solvent-specific butyl rubber gloves is mandatory.

  • Respiratory Protection: Handling must be restricted to a Chemical Fume Hood (CFH). If a CFH is temporarily unavailable or a bulk transfer is required, a NIOSH-approved N95 or P100 particulate respirator is required to filter out the H335 respiratory irritants, as per the [4].

Part 3: Self-Validating Operational Methodologies

Every protocol you execute must be a self-validating system—meaning the successful completion of one step inherently verifies the safety of the next.

Workflow A: Weighing and Solubilization
  • Environmental Validation: Before opening the chemical bottle, check the CFH monitor. Ensure the face velocity is between 80–100 fpm (0.4–0.5 m/s).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; if it pulls inward steadily without violent fluttering, the hood is drawing correctly and turbulence is minimal.

  • PPE Donning & Inspection: Put on your lab coat, tight-fitting goggles, and nitrile gloves.

    • Self-Validation: Inflate the gloves slightly and roll the cuffs to trap the air; check for microscopic pinholes before putting them on.

  • Static Mitigation: Pass an anti-static deionizing bar or zero-stat gun over your weighing boat.

    • Causality: 4-Methylquinolin-7-ol powder carries a static charge that causes particles to repel each other and aerosolize into your breathing zone. Neutralizing the boat prevents this dispersion.

  • Wetting and Transfer: Weigh the solid. Instead of transferring the dry powder across the lab, pipette your initial solvent (e.g., Methanol) directly into the weighing boat inside the CFH.

    • Causality: Wetting the powder traps the particulates in a liquid matrix, completely eliminating the inhalation hazard during the transfer to your reaction vessel.

  • Decontamination: Wipe the balance and surrounding CFH foil with a 70% Isopropanol solution.

Workflow B: Spill Response and Disposal
  • Containment (No Sweeping): If a spill occurs, do not use a brush or broom .

    • Causality: Dry sweeping vigorously disperses the H335 respiratory irritant into the air.

  • Wet-Wipe Protocol: Cover the spilled powder with absorbent lab pads. Gently pour water or a compatible solvent over the pads to suppress the dust, then carefully wipe up the slurry.

  • Disposal: Place all contaminated pads, weighing boats, and doffed gloves into a clearly labeled, sealable hazardous waste container. Quinoline derivatives must be routed for professional chemical incineration, never poured down the drain.

Part 4: Logical Workflow Visualization

Workflow A 1. Environmental Validation Verify CFH Face Velocity (80-100 fpm) B 2. PPE Donning Goggles, Nitrile (4-mil), Lab Coat A->B C 3. Static Mitigation Deionize Anti-static Weighing Boat B->C D 4. Wetting & Transfer Apply Solvent to Suppress Dust C->D E 5. Decontamination Wet-wipe Surfaces & Doff PPE D->E

Step-by-step operational workflow for safely handling 4-Methylquinolin-7-ol.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

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